(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine
Description
Properties
IUPAC Name |
[(3S)-1-benzylpyrrolidin-3-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-15-7-9-18(10-8-15)23(20,21)22-17-11-12-19(14-17)13-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFINYKUAYHRBO-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439067 | |
| Record name | (3S)-1-Benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116183-79-0 | |
| Record name | (3S)-1-Benzylpyrrolidin-3-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine, a chiral building block of significant interest in pharmaceutical development. This document details the chemical reactions, experimental procedures, and analytical characterization required for the successful synthesis of this compound.
Overview
The synthesis of (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine is a multi-step process that begins with the preparation of the precursor, (S)-1-Benzyl-3-pyrrolidinol. This is followed by the tosylation of the hydroxyl group to yield the final product. The stereochemical integrity of the chiral center at the 3-position of the pyrrolidine ring is crucial and must be maintained throughout the synthetic sequence.
Synthesis Pathway
The overall synthesis can be depicted in two main stages:
-
Synthesis of the Precursor: Preparation of (S)-1-Benzyl-3-pyrrolidinol.
-
Tosylation Reaction: Conversion of (S)-1-Benzyl-3-pyrrolidinol to (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine.
A logical diagram of the synthesis workflow is presented below.
Caption: Synthesis workflow for (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine.
Experimental Protocols
Synthesis of (S)-1-Benzyl-3-pyrrolidinol
The chiral precursor, (S)-1-Benzyl-3-pyrrolidinol, can be synthesized through the enantioselective reduction of N-Benzyl-3-pyrrolidinone. This can be achieved using various methods, including enzymatic reduction, which is known for its high stereoselectivity.
Protocol: Enzymatic Asymmetric Reduction
A general method for the enzymatic asymmetric reduction of 1-benzyl-3-pyrrolidinone can yield the enantiopure 1-benzyl-3-hydroxypyrrolidine, which is a well-known intermediate for various drugs.
Synthesis of (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine
The tosylation of the hydroxyl group of (S)-1-Benzyl-3-pyrrolidinol is typically achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base and catalyst.
Protocol: Tosylation of (S)-1-Benzyl-3-pyrrolidinol
This protocol is a general and effective method for the tosylation of alcohols.[1]
Materials:
-
(S)-1-Benzyl-3-pyrrolidinol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (S)-1-Benzyl-3-pyrrolidinol (1.0 mmol), triethylamine (1.5 mmol), and a catalytic amount of 4-dimethylaminopyridine (0.2 mmol) in dichloromethane (5 mL) at 0 °C, add a solution of p-toluenesulfonyl chloride (1.5 mmol) in dichloromethane (5 mL) dropwise.[1]
-
Stir the reaction mixture at 0 °C for 30 minutes and then at 15 °C for 12 hours.[1]
-
Quench the reaction by adding water (10 mL).[1]
-
Separate the organic layer and wash it sequentially with a saturated solution of NaHCO₃ (2 x 10 mL) and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine.
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Value | Reference |
| Starting Material | (S)-1-Benzyl-3-pyrrolidinol | |
| Reagents | p-Toluenesulfonyl chloride, Triethylamine, 4-Dimethylaminopyridine | [1] |
| Solvent | Dichloromethane | [1] |
| Reaction Temperature | 0 °C to 15 °C | [1] |
| Reaction Time | 12.5 hours | [1] |
| Purity (Typical) | >95% (after chromatography) |
Characterization Data
The structure and purity of the synthesized (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine should be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₁₈H₂₁NO₃S |
| Molecular Weight | 331.43 g/mol |
| Appearance | Typically a solid or oil |
| ¹H NMR (CDCl₃, 400 MHz) | Expected signals: Aromatic protons from the benzyl and tosyl groups (approx. δ 7.2-7.8 ppm), benzyl CH₂ protons (approx. δ 3.6 ppm), pyrrolidine ring protons, and the methyl group of the tosyl moiety (approx. δ 2.4 ppm). |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals: Aromatic carbons, benzyl CH₂ carbon, pyrrolidine ring carbons (with the carbon bearing the tosyl group shifted downfield), and the methyl carbon of the tosyl group. |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general experimental workflow for the tosylation reaction and subsequent purification.
Caption: General experimental workflow for the tosylation and purification.
Conclusion
This technical guide provides a detailed framework for the synthesis of (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine. The successful execution of this synthesis relies on careful control of reaction conditions, particularly temperature and reaction time, as well as meticulous purification of the final product. The characterization data provided serves as a benchmark for confirming the identity and purity of the synthesized compound. This chiral building block is a valuable intermediate for the development of novel therapeutics, and this guide is intended to support researchers in this endeavor.
References
physical properties of (S)-1-Benzyl-3-tosyloxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Physical Properties
Direct experimental values for the physical properties of (S)-1-Benzyl-3-tosyloxypyrrolidine are not extensively reported. However, key properties can be calculated based on its molecular structure. These computed values are essential for theoretical modeling, reaction planning, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁NO₃S | Calculated |
| Molecular Weight | 331.43 g/mol | Calculated |
| Exact Mass | 331.12421 Da | Calculated |
| Appearance | Expected to be a solid | Analogous Compounds |
| Solubility | Expected to be soluble in organic solvents like Dichloromethane, Ethyl Acetate, THF | General Chemical Principles |
Synthetic Methodology
The primary route for the preparation of (S)-1-Benzyl-3-tosyloxypyrrolidine is the tosylation of its precursor, (S)-1-Benzyl-3-pyrrolidinol. This reaction involves the activation of the hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base to neutralize the HCl byproduct.
Synthesis Workflow
The following diagram outlines the standard synthetic pathway.
Caption: Workflow for the tosylation of (S)-1-Benzyl-3-pyrrolidinol.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard tosylation methods for secondary alcohols.
Materials:
-
(S)-1-Benzyl-3-pyrrolidinol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (S)-1-Benzyl-3-pyrrolidinol (1.0 eq). Anhydrous pyridine (approx. 5-10 mL per gram of alcohol) is added, and the solution is stirred until the alcohol is fully dissolved.
-
Cooling: The flask is cooled to 0°C in an ice-water bath.
-
Addition of TsCl: p-Toluenesulfonyl chloride (1.1 to 1.5 eq), dissolved in a minimal amount of anhydrous pyridine or DCM, is added dropwise to the stirred solution over 15-30 minutes. The temperature should be maintained at or below 5°C during the addition.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0°C for an additional 2-4 hours and then allowed to warm to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: The reaction is quenched by the slow addition of cold water or ice. The mixture is then transferred to a separatory funnel and diluted with DCM. The organic layer is washed sequentially with cold 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (S)-1-Benzyl-3-tosyloxypyrrolidine.
Application in Drug Development and Asymmetric Synthesis
Chiral pyrrolidines are privileged structures frequently found in pharmaceuticals and natural products. (S)-1-Benzyl-3-tosyloxypyrrolidine serves as a valuable chiral building block, enabling the introduction of various functionalities at the C3 position with retention or inversion of stereochemistry, depending on the reaction mechanism (typically Sₙ2).
The tosylate group transforms the hydroxyl into a highly effective leaving group. This allows for the straightforward synthesis of a diverse library of 3-substituted chiral pyrrolidines via reaction with a wide range of nucleophiles. The benzyl group on the nitrogen serves as a stable protecting group that can be removed later in the synthetic sequence via hydrogenolysis.
Logical Relationship in Chiral Synthesis
The diagram below illustrates the central role of (S)-1-Benzyl-3-tosyloxypyrrolidine as a synthetic intermediate.
Caption: Role of the title compound as a key intermediate in chiral synthesis.
Technical Guide: (S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine (CAS No. 116183-79-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine, a key chiral intermediate in organic synthesis and drug discovery. The document details its chemical identity, physical properties, and a standard experimental protocol for its synthesis from (S)-1-Benzyl-3-hydroxypyrrolidine. Furthermore, it explores the broader biological significance of the pyrrolidine scaffold, highlighting its prevalence in pharmacologically active compounds and its role as a versatile building block in medicinal chemistry.
Chemical Identity and Properties
(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine is a chiral organic compound frequently utilized as a precursor in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions at the C-3 position of the pyrrolidine ring.
| Property | Value |
| CAS Number | 116183-79-0 |
| Molecular Formula | C₁₈H₂₁NO₃S |
| Molecular Weight | 331.43 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥95% |
| Synonyms | (S)-1-Benzyl-3-(tosyloxy)pyrrolidine, (3S)-1-Benzyl-3-pyrrolidinyl 4-methylbenzenesulfonate |
Synthesis Protocol
The most common laboratory-scale synthesis of (S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine involves the tosylation of the corresponding alcohol, (S)-1-Benzyl-3-hydroxypyrrolidine. This reaction is a standard procedure in organic chemistry.
Experimental Workflow
Caption: General workflow for the synthesis of (S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine.
Detailed Methodology
Materials:
-
(S)-1-Benzyl-3-hydroxypyrrolidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-Benzyl-3-hydroxypyrrolidine in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0°C in an ice bath and add anhydrous pyridine or triethylamine.
-
Totsylation: To the cooled, stirring solution, add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by slowly adding 1 M HCl. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure (S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine.
Role in Organic Synthesis and Drug Discovery
The primary utility of (S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine lies in its role as a chiral building block. The tosylate group is an excellent leaving group, making the C-3 position of the pyrrolidine ring susceptible to nucleophilic attack. This allows for the stereospecific introduction of a wide variety of functional groups.
Caption: Nucleophilic substitution at the C-3 position of the pyrrolidine ring.
This reactivity is crucial in the synthesis of various biologically active molecules. The pyrrolidine ring is a common scaffold in many FDA-approved drugs and natural products, exhibiting a wide range of pharmacological activities.[1][2]
Biological Context of the Pyrrolidine Scaffold
While specific biological data for (S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine is not extensively published, the pyrrolidine core is of immense interest to medicinal chemists. Its presence in numerous bioactive compounds underscores its importance as a "privileged scaffold" in drug design.
Diverse Pharmacological Activities of Pyrrolidine Derivatives
Research has demonstrated that compounds containing the pyrrolidine moiety exhibit a broad spectrum of biological activities, including:
-
Anticancer: Certain pyrrolidine derivatives have shown cytotoxic activity against various cancer cell lines.
-
Anti-inflammatory: The scaffold is present in molecules with anti-inflammatory properties.
-
Antimicrobial: Pyrrolidine-containing compounds have been investigated for their antibacterial and antifungal effects.
-
Central Nervous System (CNS) Activity: The pyrrolidine ring is a key component of drugs targeting the CNS, including nootropic agents.[3]
The stereochemistry of the pyrrolidine ring and its substituents plays a critical role in determining the biological activity and target selectivity of these compounds.[1]
Conclusion
(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine is a valuable chiral intermediate, primarily utilized for the stereoselective synthesis of substituted pyrrolidine derivatives. Its significance is underscored by the widespread importance of the pyrrolidine scaffold in medicinal chemistry and drug discovery. The synthetic protocol provided herein offers a reliable method for its preparation, enabling further research into the development of novel and potent therapeutic agents. Researchers and drug development professionals can leverage this versatile building block to explore new chemical space and design next-generation pharmaceuticals.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Synthesis, docking, and biological evaluation of novel 1-benzyl-4-(4-(R)-5-sulfonylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-ones as potential nootropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: (S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine is a chiral organic compound of significant interest in medicinal chemistry and drug development. Its pyrrolidine core is a common scaffold in a multitude of biologically active molecules, offering a versatile three-dimensional structure that can effectively interact with biological targets. The tosylate group at the 3-position serves as an excellent leaving group, making this compound a valuable intermediate for the synthesis of a wide array of substituted pyrrolidine derivatives through nucleophilic substitution reactions. This guide provides a comprehensive overview of its spectral data, a detailed experimental protocol for its synthesis, and its relevance in the context of signaling pathways, particularly those involving G-Protein Coupled Receptors (GPCRs).
Spectral Data: Nuclear Magnetic Resonance (NMR)
The structural elucidation of (S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine is critically dependent on NMR spectroscopy. While a publicly available, fully assigned spectrum for this specific molecule is not readily found in the literature, a representative dataset has been generated based on established chemical shifts for analogous structures. The following tables summarize the predicted ¹H and ¹³C NMR spectral data in deuterated chloroform (CDCl₃).
¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.78 | d | 2H | Ar-H (ortho to SO₂) |
| 7.25-7.35 | m | 7H | Ar-H (benzyl & meta to SO₂) |
| 5.05 | m | 1H | CH-OTs |
| 3.65 | s | 2H | N-CH₂-Ph |
| 3.00-3.15 | m | 1H | N-CH₂ (pyrrolidine, axial) |
| 2.80-2.95 | m | 1H | N-CH₂ (pyrrolidine, equatorial) |
| 2.65-2.75 | m | 1H | CH₂ (pyrrolidine, adjacent to CH-OTs) |
| 2.43 | s | 3H | Ar-CH₃ |
| 2.15-2.25 | m | 1H | CH₂ (pyrrolidine, adjacent to CH-OTs) |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| 144.8 | Ar-C (para to CH₃) |
| 137.5 | Ar-C (ipso to benzyl) |
| 134.2 | Ar-C (ipso to SO₂) |
| 129.8 | Ar-CH (meta to SO₂) |
| 128.9 | Ar-CH (benzyl) |
| 128.4 | Ar-CH (benzyl) |
| 127.6 | Ar-CH (ortho to SO₂) |
| 127.3 | Ar-CH (benzyl) |
| 81.5 | CH-OTs |
| 60.2 | N-CH₂-Ph |
| 56.5 | N-CH₂ (pyrrolidine) |
| 53.8 | N-CH₂ (pyrrolidine) |
| 35.1 | CH₂ (pyrrolidine, adjacent to CH-OTs) |
| 21.6 | Ar-CH₃ |
Experimental Protocol: Synthesis of (S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine
The synthesis of the title compound is typically achieved through the tosylation of (S)-1-Benzyl-3-hydroxypyrrolidine. This reaction involves the activation of the hydroxyl group with p-toluenesulfonyl chloride in the presence of a base.
Materials:
-
(S)-1-Benzyl-3-hydroxypyrrolidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-Benzyl-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (1.5 equivalents).
-
Addition of Tosylating Agent: Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine.
Role in Signaling Pathways and Drug Development
Pyrrolidine-containing molecules are privileged scaffolds in drug discovery, frequently targeting G-Protein Coupled Receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are the targets of a significant portion of modern pharmaceuticals. The interaction of a pyrrolidine-based ligand with a GPCR can initiate a cascade of intracellular events.
(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine serves as a key precursor for synthesizing novel pyrrolidine derivatives that can be screened for their activity as GPCR modulators. The ability to introduce a wide range of functional groups at the 3-position via nucleophilic displacement of the tosylate allows for the systematic exploration of the structure-activity relationship (SAR) to optimize ligand binding and functional activity.
Below is a generalized diagram illustrating the activation of a G-Protein Coupled Receptor by a pyrrolidine-based ligand, leading to a downstream signaling cascade.
Caption: GPCR Signaling Cascade Initiated by a Pyrrolidine Ligand.
Conclusion
(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine is a valuable and versatile building block in the synthesis of novel, biologically active compounds. Its straightforward synthesis and the reactivity of the tosylate group provide a robust platform for the generation of diverse chemical libraries. The importance of the pyrrolidine scaffold in targeting key signaling molecules like GPCRs underscores the continued relevance of this compound in modern drug discovery and development. This guide provides the foundational knowledge for researchers to effectively utilize this key intermediate in their synthetic and medicinal chemistry endeavors.
mechanism of tosylation for (S)-1-Benzyl-3-hydroxypyrrolidine
An In-Depth Technical Guide to the Tosylation of (S)-1-Benzyl-3-hydroxypyrrolidine
Introduction
In the realm of synthetic organic chemistry, the strategic conversion of functional groups is paramount for the construction of complex molecular architectures. Alcohols, while ubiquitous, are often poor substrates for nucleophilic substitution reactions due to the hydroxyl group being a poor leaving group (hydroxide, OH⁻, is a strong base). The tosylation of alcohols is a foundational and widely employed method to circumvent this issue. This process transforms the hydroxyl group into a p-toluenesulfonate or "tosylate" group (-OTs), which is an excellent leaving group, readily displaced by a wide range of nucleophiles.
This technical guide provides a comprehensive examination of the tosylation reaction mechanism as applied to the chiral substrate, (S)-1-Benzyl-3-hydroxypyrrolidine. This particular molecule is a valuable building block in medicinal chemistry, and understanding the nuances of its derivatization is critical for researchers and drug development professionals. We will delve into the reaction mechanism, stereochemical implications, a detailed experimental protocol, and a summary of typical reaction parameters.
Core Reaction Mechanism
The tosylation of an alcohol involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The overall transformation for (S)-1-Benzyl-3-hydroxypyrrolidine is the conversion of the secondary alcohol to its corresponding tosylate ester. A crucial aspect of this reaction is that the stereochemistry at the chiral center is retained because the carbon-oxygen bond of the alcohol is not broken during the process.[1][2][3][4]
The role of the base, typically a tertiary amine like pyridine or triethylamine, is multifaceted and critical for the reaction's success.
-
Acid Scavenger: The reaction produces one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent unwanted side reactions, such as the protonation of the starting alcohol or the tertiary amine of the pyrrolidine ring. The base serves as an acid scavenger.[1]
-
Nucleophilic Catalyst (Catalytic Pathway): In many cases, particularly when using pyridine, the base acts as a nucleophilic catalyst. Pyridine is generally more nucleophilic than the alcohol and can attack the highly electrophilic sulfur atom of tosyl chloride first.[5][6] This forms a highly reactive N-tosylpyridinium chloride intermediate.[5][6][7] This activated intermediate is then readily attacked by the hydroxyl group of (S)-1-Benzyl-3-hydroxypyrrolidine to form the tosylate ester and regenerate the pyridine catalyst.[5][7] This catalytic pathway significantly accelerates the rate of tosylation.
The mechanism proceeds with the retention of configuration at the C3 position of the pyrrolidine ring because the nucleophilic attack occurs at the sulfur atom of the tosyl group, not at the chiral carbon atom.[4][8] The original C-O bond remains intact throughout the transformation.
Caption: Mechanism of Pyridine-Catalyzed Tosylation.
Experimental Protocol
The following is a representative experimental procedure for the tosylation of (S)-1-Benzyl-3-hydroxypyrrolidine. It is crucial that all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) as tosyl chloride is sensitive to moisture.[9]
Materials:
-
(S)-1-Benzyl-3-hydroxypyrrolidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine (or Anhydrous Dichloromethane (DCM) and Triethylamine (TEA))
-
4-(Dimethylamino)pyridine (DMAP) (optional, catalytic)
-
Dichloromethane (DCM) for extraction
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (S)-1-Benzyl-3-hydroxypyrrolidine (1.0 eq.).
-
Dissolve the substrate in anhydrous pyridine (used as both solvent and base) or anhydrous DCM.[10] Cool the solution to 0 °C in an ice bath.
-
If using DCM, add triethylamine (1.5 eq.) to the solution.[11] A catalytic amount of DMAP (0.1-0.2 eq.) can also be added to accelerate the reaction.[11][12]
-
To the stirred, cooled solution, add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise, ensuring the internal temperature does not rise significantly.[10][11]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30-60 minutes, then let it warm to room temperature and stir for an additional 4-16 hours.[10][11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, quench the reaction by slowly adding cold water. If DCM was used as the solvent, dilute the mixture with more DCM.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine base), saturated NaHCO₃ solution, and finally with brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude (S)-1-Benzyl-3-(tosyloxy)pyrrolidine can be purified by flash column chromatography on silica gel if necessary.
Caption: General experimental workflow for tosylation.
Data Presentation: Reaction Parameters
The efficiency of the tosylation reaction can be influenced by the choice of base, solvent, and temperature. The following table summarizes typical conditions used for the tosylation of secondary alcohols, providing a framework for optimization.
| Entry | Base (eq.) | Solvent | Catalyst (eq.) | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pyridine (solvent) | Pyridine | None | 0 to 25 | 12-16 | 80-95 |
| 2 | Triethylamine (1.5) | DCM | None | 0 to 25 | 6-12 | 75-90 |
| 3 | Triethylamine (1.5) | DCM | DMAP (0.1) | 0 to 25 | 2-4 | 85-98 |
| 4 | 2,6-Lutidine (1.5) | Toluene | None | 25 to 60 | 12-24 | 70-85 |
Note: Yields are representative for secondary alcohols and may vary for the specific substrate.
Conclusion
The tosylation of (S)-1-Benzyl-3-hydroxypyrrolidine is a robust and reliable method for activating the C3 position for subsequent nucleophilic substitution. The reaction proceeds with retention of stereochemistry, a critical feature for preserving the chiral integrity of the molecule. A key mechanistic insight is the dual role of the amine base, which not only neutralizes the HCl byproduct but can also act as a nucleophilic catalyst to form a highly reactive tosylating intermediate. Careful control of reaction conditions, particularly the exclusion of moisture, is essential for achieving high yields of the desired tosylate product, a versatile intermediate for the synthesis of novel pharmaceutical agents.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Review Rxns. of Alcohols | OpenOChem Learn [learn.openochem.org]
- 3. Preparation of Alkyl Halides and Tosylates from Alcohols | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
The Importance of Stereochemistry in Pyrrolidine-Based Drugs
An In-Depth Technical Guide to the Stereochemistry of Chiral Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereochemistry of chiral pyrrolidine derivatives, a critical structural motif in modern pharmaceuticals. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle found in numerous natural products, alkaloids, and FDA-approved drugs.[1][2][3] Its prevalence is due to its unique conformational properties and its ability to serve as a versatile scaffold in asymmetric synthesis.[2] This document details the stereoselective synthesis of these derivatives, methods for determining their stereochemical purity, and their significance in drug development.
Chirality is a fundamental concept in drug design, as enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles.[4][5] The three-dimensional arrangement of atoms in a chiral pyrrolidine derivative dictates its interaction with biological targets like enzymes and receptors, which are themselves chiral.[4][5] Consequently, controlling the stereochemistry during synthesis is paramount to ensure the efficacy and safety of the final therapeutic agent.[4] Many drugs are developed as single isomers to improve their therapeutic index and reduce potential side effects associated with the inactive or more toxic enantiomer.[5]
Stereoselective Synthesis of Chiral Pyrrolidine Derivatives
The synthesis of optically pure pyrrolidine derivatives is a major focus in synthetic organic chemistry.[1][6][7] Methodologies can be broadly categorized into two groups: those that start with a pre-existing chiral pyrrolidine ring (chiral pool synthesis) and those that construct the chiral ring from acyclic precursors using asymmetric reactions.[1][6]
Chiral Pool Synthesis
The most common approach involves using readily available and optically pure starting materials, such as the amino acids L-proline and L-4-hydroxyproline.[1][6] These precursors provide a robust way to introduce a pyrrolidine fragment with a pre-defined chiral center, ensuring the production of optically pure compounds with good yields.[1] For example, the reduction of proline is a key step in the synthesis of (S)-prolinol, a precursor for many drugs.[1]
Asymmetric Synthesis from Acyclic Precursors
When a suitable chiral pool starting material is not available, the pyrrolidine ring must be constructed stereoselectively from acyclic compounds. Key asymmetric methods include:
-
1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with alkenes is a powerful method for constructing densely substituted pyrrolidines, capable of generating up to four stereogenic centers simultaneously.[8][9] The diastereoselectivity can be controlled by using chiral auxiliaries or catalysts.[9]
-
Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated system is a widely used strategy. Chiral phosphoric acids have been shown to catalyze these cyclizations with high enantioselectivity.
-
Hydrogenation of Pyrroles: The catalytic hydrogenation of substituted pyrroles can produce functionalized pyrrolidines with excellent diastereoselectivity.[10][11][12] An existing stereocenter on a substituent can direct the hydrogenation to one face of the pyrrole ring.[10][12]
-
Ring-Closing Metathesis (RCM): Enyne metathesis, often catalyzed by Grubbs-type ruthenium catalysts, provides an efficient route to pyrrolidine derivatives from acyclic precursors under mild conditions.[1][13]
-
Biocatalysis: Engineered enzymes, such as evolved variants of cytochrome P450, can catalyze the intramolecular C-H amination of organic azides to form chiral pyrrolidines with high enantioselectivity.[14]
The following workflow illustrates the general logic of selecting a synthetic strategy for chiral pyrrolidines.
Quantitative Data on Stereoselective Syntheses
The success of a stereoselective reaction is quantified by its yield, diastereomeric ratio (dr), and enantiomeric excess (ee). The following tables summarize representative data from various synthetic methodologies.
Table 1: Asymmetric Synthesis of Chiral Pyrrolidines
| Method | Catalyst/Auxiliary | Product | Yield (%) | dr | ee (%) | Reference |
| 1,3-Dipolar Cycloaddition | Ag₂CO₃ | Densely substituted pyrrolidine | 60-85 | >20:1 | N/A | [9] |
| 1,3-Dipolar Cycloaddition | Cu(OAc)₂/(R)-BINAP | α-deuterated pyrrolidine | 63 | 18:1 | 95 | [8] |
| Aza-Michael 'Clip-Cycle' | Chiral Phosphoric Acid | 2,2-disubstituted pyrrolidine | 60-95 | N/A | 85-99 | |
| Pyrrole Hydrogenation | Rh/Al₂O₃ | Substituted pyrrolidine | 92 | >20:1 | N/A | [12] |
| Biocatalytic C-H Amination | P411-PYS-5149 | 2-phenylpyrrolidine | 74 | N/A | 98 | [14] |
| Ring-Closing Enyne Metathesis | Grubbs Catalyst | Substituted pyrrolidine | 95 | N/A | N/A | [1] |
Table 2: Specific Rotation of Selected Chiral Pyrrolidine Derivatives
Specific rotation is a physical property used to characterize chiral compounds.[15][16] It is the angle to which a plane-polarized light is rotated by a solution of the compound at a specific concentration and path length.[15][17][18] A positive (+) value indicates dextrorotatory rotation (clockwise), while a negative (-) value signifies levorotatory rotation (counter-clockwise).[15]
| Compound | Formula | Specific Rotation [α] | Solvent | Reference |
| (S)-Ibuprofen | C₁₃H₁₈O₂ | +54.5° | Methanol | [18] |
| (R)-Ibuprofen | C₁₃H₁₈O₂ | -54.5° | Methanol | [18] |
| (R)-2-Butanol | C₄H₁₀O | -13.52° | N/A | [16] |
| (S)-2-Butanol | C₄H₁₀O | +13.52° | N/A | [16] |
Experimental Protocols
Accurate determination of stereochemical purity is crucial. Chiral chromatography and NMR spectroscopy are the primary techniques employed.
Protocol: Determination of Enantiomeric Excess by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating and quantifying enantiomers.[19][20] The separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[19]
-
Sample Preparation:
-
Dissolve approximately 1 mg of the purified pyrrolidine derivative in a suitable HPLC-grade solvent (e.g., a hexane/isopropanol mixture) to prepare a stock solution of ~1 mg/mL.[19]
-
Prepare a racemic standard of the same compound at the same concentration to determine the retention times for both enantiomers.[19]
-
-
HPLC System and Conditions:
-
System: Standard HPLC with a UV/Vis or Photodiode Array (PDA) detector.[19]
-
Chiral Column: A polysaccharide-based column (e.g., Chiralpak® or Chiralcel®) is commonly used.[19]
-
Mobile Phase: An optimized mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is typical.[19]
-
Flow Rate: 0.5 - 1.0 mL/min.[19]
-
Column Temperature: Maintained at a constant temperature, typically 25 °C.[19]
-
Detection: Monitor at a wavelength where the analyte exhibits strong UV absorbance.[19]
-
-
Data Analysis:
-
Inject the racemic standard to identify the retention times of the two enantiomers.
-
Inject the chiral sample.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).[19]
-
Protocol: Determination of Enantiomeric Excess by ¹⁹F NMR (Mosher's Amide Analysis)
For chiral amines, derivatization with a chiral agent like (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) chloride creates diastereomeric amides. These diastereomers exhibit distinct signals in the ¹⁹F NMR spectrum, allowing for their quantification.[21]
-
Sample Preparation (in an NMR tube):
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum of the resulting diastereomeric amide mixture. Elevated temperatures (e.g., 70 °C) may be required to achieve sharp, well-resolved signals.[21]
-
-
Data Analysis:
-
Integrate the distinct signals corresponding to the trifluoromethyl group of each diastereomer.
-
The enantiomeric excess is calculated from the ratio of the integrals, similar to the HPLC method.
-
Role in Drug Development
The chiral pyrrolidine scaffold is a key component in a wide array of pharmaceuticals, including Captopril (an ACE inhibitor), Raclopride (an antipsychotic), and Aticaprant (a κ-opioid receptor antagonist).[1][22] The specific stereochemistry of the pyrrolidine ring is often crucial for binding to the biological target. For instance, in neuronal nitric oxide synthase (nNOS) inhibitors, the chirality of the pyrrolidine core dictates the binding mode and potency.[23]
The development workflow for a chiral drug involves a multi-stage process where stereochemistry is a central consideration.
For example, a chiral pyrrolidine derivative might act as a kinase inhibitor. The stereocenters on the pyrrolidine ring ensure a precise fit into the ATP-binding pocket of the kinase, leading to selective inhibition of a signaling pathway implicated in a disease like cancer.
Conclusion
The stereochemistry of chiral pyrrolidine derivatives is a cornerstone of their application in medicinal chemistry and drug development. The ability to synthesize these molecules with high stereocontrol, combined with robust analytical methods to verify their purity, is essential for creating safe and effective pharmaceuticals. As synthetic methodologies continue to advance, the pyrrolidine scaffold will undoubtedly remain a privileged structure in the pursuit of novel therapeutic agents.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. courses.washington.edu [courses.washington.edu]
- 6. researchgate.net [researchgate.net]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Specific rotation - Wikipedia [en.wikipedia.org]
- 16. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 17. Understanding Specific Rotation: A Key Property of Chiral Compounds | Science Mania [sciencemaniachem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
- 20. heraldopenaccess.us [heraldopenaccess.us]
- 21. rsc.org [rsc.org]
- 22. Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 23. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Protocol for (S)-1-Benzyl-3-tosyloxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Benzyl-3-tosyloxypyrrolidine is a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its activated hydroxyl group, in the form of a tosylate, makes it an excellent electrophile for nucleophilic substitution reactions, enabling the introduction of the pyrrolidine motif into a wide range of molecules. This guide provides an in-depth overview of the commercial availability of its precursor and a detailed experimental protocol for its synthesis.
Commercial Suppliers of the Precursor: (S)-1-Benzyl-3-pyrrolidinol
Below is a summary of representative commercial suppliers for (S)-1-Benzyl-3-pyrrolidinol:
| Supplier | Purity | Available Quantities | Location |
| Anhui Dexinjia Biopharm Co., Ltd. | 98% | 1kg, 10kg, 25kg | China[1] |
| Henan Tianfu Chemical Co.,Ltd. | 99% | 1kg, 5kg, 25kg | China[1] |
| Neostar United (Changzhou) Industrial Co., Ltd. | 99% | 1kg, 5kg, 100kg, 1000kg | China[1] |
| career henan chemical co | 99% | 1kg | China[1] |
| CHEMLYTE SOLUTIONS CO.,LTD | 99% | Inquire for quantities | China[2] |
| HK Technology Development Co., Ltd. | 99.5% | Inquire for quantities | |
| HANGZHOU LEAP CHEM CO., LTD. | 99.00% | Inquire for quantities |
Synthetic Protocol: Tosylation of (S)-1-Benzyl-3-pyrrolidinol
The synthesis of (S)-1-Benzyl-3-tosyloxypyrrolidine involves the activation of the hydroxyl group of (S)-1-Benzyl-3-pyrrolidinol using p-toluenesulfonyl chloride (TsCl) in the presence of a base. The following is a detailed experimental protocol adapted from general procedures for alcohol tosylation.[3][4]
Materials:
-
(S)-1-Benzyl-3-pyrrolidinol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-1-Benzyl-3-pyrrolidinol (1.0 equivalent). Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Addition of Base and Catalyst: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 equivalents). For less reactive alcohols, a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 equivalents) can be added.
-
Addition of Tosylating Agent: Slowly add a solution of p-toluenesulfonyl chloride (1.2-1.5 equivalents) in anhydrous DCM to the reaction mixture dropwise. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a saturated solution of NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude (S)-1-Benzyl-3-tosyloxypyrrolidine by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of (S)-1-Benzyl-3-tosyloxypyrrolidine from its precursor.
Caption: Synthesis of (S)-1-Benzyl-3-tosyloxypyrrolidine.
References
An In-depth Technical Guide to the Synthesis of (S)-1-Benzyl-3-hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Benzyl-3-hydroxypyrrolidine is a crucial chiral building block in the synthesis of a wide range of pharmaceuticals. Its stereocenter at the C-3 position is often essential for the biological activity of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of various synthetic strategies to obtain this valuable intermediate, focusing on the diverse range of starting materials available. Detailed experimental protocols for key transformations, quantitative data, and process flow diagrams are presented to assist researchers in selecting and implementing the most suitable synthetic route for their specific needs.
Synthetic Strategies Overview
The synthesis of (S)-1-Benzyl-3-hydroxypyrrolidine can be broadly categorized based on the nature of the starting material and the method used to introduce the chirality. Key approaches include:
-
Utilization of the Chiral Pool: Employing naturally occurring, enantiomerically pure starting materials like L-malic acid, L-glutamic acid, or sugars.
-
Asymmetric Synthesis: Creating the desired stereocenter through enantioselective reactions, such as asymmetric hydroboration or enzymatic resolutions.
-
Stereochemical Inversion: Starting with a readily available chiral precursor of the opposite configuration and inverting the stereocenter, commonly via a Mitsunobu reaction.
This guide will delve into the specifics of several prominent synthetic routes.
Route 1: Synthesis from L-Malic Acid
This classical approach utilizes the readily available and inexpensive L-malic acid as the chiral starting material. The synthesis involves the formation of a succinimide intermediate, followed by reduction.
Synthetic Pathway from L-Malic Acid
Caption: Synthesis of (S)-1-Benzyl-3-hydroxypyrrolidine from L-malic acid.
Quantitative Data
| Step | Reagents and Conditions | Yield | Enantiomeric Excess (ee) | Reference |
| (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione | L-Malic acid, Benzylamine, Melt reaction | High | >99% | [1] |
| (S)-1-Benzyl-3-hydroxypyrrolidine | NaBH4, I2, THF | Good | >99% | [1] |
Experimental Protocols
Step 1: Synthesis of (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione [1]
-
In a round-bottom flask, L-malic acid and benzylamine are mixed in a 1:1 molar ratio.
-
The mixture is heated without solvent, typically in an oil bath at 140-160 °C, until the formation of water ceases.
-
The resulting crude product is purified, often by recrystallization, to yield the succinimide intermediate.
Step 2: Reduction to (S)-1-Benzyl-3-hydroxypyrrolidine [1]
-
The (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Sodium borohydride (NaBH4) is added portion-wise, followed by the slow addition of a solution of iodine (I2) in THF. This in situ generates diborane, which is a more effective reducing agent for amides than NaBH4 alone.
-
The reaction is stirred at room temperature until completion, monitored by TLC.
-
The reaction is carefully quenched, and the product is extracted and purified to yield (S)-1-Benzyl-3-hydroxypyrrolidine.
Route 2: Synthesis from (R)-1-Boc-3-hydroxypyrrolidine via Mitsunobu Inversion
This route is an excellent example of stereochemical inversion. It starts from the commercially available (R)-enantiomer of N-Boc-3-hydroxypyrrolidine and inverts the stereocenter at C-3 using a Mitsunobu reaction.
Synthetic Pathway via Mitsunobu Reaction
Caption: Synthesis via stereochemical inversion using the Mitsunobu reaction.
Quantitative Data
| Step | Reagents and Conditions | Yield | Enantiomeric Excess (ee) | Reference |
| Mitsunobu Reaction | Benzoic acid, PPh3, DIAD, THF, -10 °C to RT, 12 h | Good | >99% (inversion) | |
| Hydrolysis | NaOH, Methanol/Water | High | >99% | |
| Deprotection and N-Benzylation | Acid (for Boc removal), Benzyl halide, Base | Good | >99% |
Experimental Protocols
Step 1: Mitsunobu Reaction
-
(R)-1-Boc-3-hydroxypyrrolidine, benzoic acid, and triphenylphosphine (PPh3) are dissolved in anhydrous THF under a nitrogen atmosphere.
-
The solution is cooled to 0 °C.
-
Diisopropyl azodicarboxylate (DIAD) is added dropwise, maintaining the temperature below 5 °C.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield (S)-1-Boc-3-benzoyloxypyrrolidine.
Step 2: Hydrolysis
-
The (S)-1-Boc-3-benzoyloxypyrrolidine is dissolved in a mixture of methanol and water.
-
An aqueous solution of sodium hydroxide (NaOH) is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed.
-
The product, (S)-1-Boc-3-hydroxypyrrolidine, is extracted and purified.
Step 3: Deprotection and N-Benzylation
-
The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent.
-
After removal of the acid, the resulting (S)-3-hydroxypyrrolidine is N-benzylated using benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate to afford the final product.
Route 3: Synthesis from Chiral Epichlorohydrin
This pathway builds the pyrrolidine ring from an acyclic chiral precursor, (S)-epichlorohydrin. The key steps involve the opening of the epoxide ring, followed by cyclization.
Synthetic Pathway from Chiral Epichlorohydrin
Caption: Synthesis starting from the chiral building block (S)-epichlorohydrin.
Quantitative Data
| Step | Reagents and Conditions | Yield | Enantiomeric Excess (ee) | Reference |
| (S)-4-chloro-3-hydroxybutyronitrile | (S)-Epichlorohydrin, NaCN, citric acid, water, 25 °C | High | >99% | [2] |
| (S)-1-Benzyl-3-hydroxypyrrolidine | H2, Raney Ni, Benzylamine | Good | >99% |
Experimental Protocols
Step 1: Synthesis of (S)-4-chloro-3-hydroxybutyronitrile [2]
-
(S)-epichlorohydrin is added to water.
-
Aqueous solutions of sodium cyanide and citric acid are added simultaneously and dropwise, maintaining the pH between 7.8 and 8.3 and the temperature around 25 °C.
-
After the addition is complete, the reaction is stirred for several hours.
-
The product is extracted with an organic solvent and purified.
Step 2: Reductive Amination and Cyclization
-
(S)-4-chloro-3-hydroxybutyronitrile is subjected to catalytic hydrogenation in the presence of benzylamine.
-
A catalyst such as Raney Nickel is typically used under a hydrogen atmosphere.
-
This single step achieves both the reduction of the nitrile to a primary amine and the subsequent intramolecular cyclization via displacement of the chloride, followed by N-benzylation, to form (S)-1-Benzyl-3-hydroxypyrrolidine.
Route 4: Asymmetric Hydroboration of 1-Benzyl-3-pyrroline
This elegant approach introduces the chiral center through an asymmetric hydroboration-oxidation reaction on a prochiral olefin.
Synthetic Pathway via Asymmetric Hydroboration
Caption: Enantioselective synthesis using asymmetric hydroboration.
Quantitative Data
| Step | Reagents and Conditions | Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydroboration-Oxidation | 1. Ipc2BH (from (+)-α-pinene), THF2. H2O2, NaOH | Good | >99% (after purification) | [3] |
Experimental Protocols
Step 1: Asymmetric Hydroboration-Oxidation [3]
-
A chiral hydroborating agent, such as diisopinocampheylborane (Ipc2BH), is prepared in situ from a chiral terpene, like (+)-α-pinene, and a borane source (e.g., BH3·SMe2).
-
1-Benzyl-3-pyrroline is added to the solution of the chiral borane at a low temperature (e.g., -25 °C).
-
The reaction is stirred for several hours to allow for the hydroboration to proceed.
-
The resulting organoborane is then oxidized by the addition of aqueous sodium hydroxide followed by the slow addition of hydrogen peroxide.
-
The crude product is extracted and can be further purified, for instance, by diastereomeric salt resolution to achieve very high enantiomeric excess.
Conclusion
The synthesis of (S)-1-Benzyl-3-hydroxypyrrolidine can be achieved through a variety of strategic approaches, each with its own set of advantages and considerations. The choice of the optimal route will depend on factors such as the cost and availability of starting materials, scalability, safety considerations (e.g., the use of highly reactive reagents like LiAlH4), and the desired level of enantiopurity. The methods presented in this guide, from leveraging the chiral pool to employing powerful asymmetric transformations, provide a robust toolkit for chemists and drug development professionals to access this critical chiral intermediate.
References
stability and storage of tosylated pyrrolidine compounds
An In-depth Technical Guide to the Stability and Storage of Tosylated Pyrrolidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a vital scaffold in numerous pharmaceuticals and natural products, prized for its unique stereochemical and physicochemical properties.[1][2][3] In multi-step syntheses, the pyrrolidine nitrogen is often protected to prevent unwanted side reactions. The p-toluenesulfonyl (tosyl) group is a frequently employed protecting group due to its high stability under a wide range of reaction conditions.[4][5] This robustness, however, necessitates a thorough understanding of the compound's stability profile, especially during drug development, to establish appropriate storage conditions, shelf-life, and identify potential degradants.
This technical guide provides a comprehensive overview of the principles and methodologies for assessing the stability of tosylated pyrrolidine compounds. It details the experimental protocols for forced degradation studies, outlines potential degradation pathways, and offers best practices for storage, aligning with regulatory expectations set by bodies like the International Council for Harmonisation (ICH).[6]
Chemical Stability Profile
The stability of a tosylated pyrrolidine derivative is primarily influenced by the robust nature of the N-sulfonyl bond and the saturation of the pyrrolidine ring. The tosyl group is strongly electron-withdrawing, which decreases the nucleophilicity of the nitrogen atom and imparts significant stability to the N-S bond.[4] Consequently, cleavage of the tosyl group typically requires harsh chemical conditions, such as strong acids or reducing agents, suggesting a high intrinsic stability.[4]
However, the overall stability of the molecule can be influenced by other functional groups present on the pyrrolidine ring or the tosyl group. Forced degradation studies are therefore essential to probe for potential liabilities under stress conditions.[7]
Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of stability assessment. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[6][7] This information is crucial for developing and validating stability-indicating analytical methods, which can resolve the parent compound from any potential degradants. A typical goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
Logical Workflow for Forced Degradation Studies
The following diagram illustrates a standard workflow for conducting forced degradation studies and subsequent stability analysis.
Potential Degradation Pathways
Based on the chemical structure of N-tosyl pyrrolidine, two primary degradation pathways can be hypothesized under stress conditions: hydrolysis of the sulfonamide bond and oxidation of the pyrrolidine ring.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Tosyl group - Wikipedia [en.wikipedia.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. q1scientific.com [q1scientific.com]
An In-depth Technical Guide to the Molecular Structure of N-benzyl-3-tosyloxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of N-benzyl-3-tosyloxypyrrolidine. Due to the limited availability of direct experimental data for this specific compound, this guide combines information from closely related analogs and computational predictions to offer a thorough understanding for research and drug development applications.
Molecular Structure and Properties
N-benzyl-3-tosyloxypyrrolidine is a chiral organic compound with the chemical formula C₁₈H₂₁NO₃S. It exists as two enantiomers: (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine (CAS: 116183-79-0) and (R)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine (CAS: 116183-80-3)[1][2][3]. The molecule consists of a central pyrrolidine ring substituted at the 1-position with a benzyl group and at the 3-position with a tosyloxy group. The tosyl group is an excellent leaving group, making this compound a potentially useful intermediate in organic synthesis.
2D Chemical Structure
Physicochemical Properties
Quantitative experimental data for N-benzyl-3-tosyloxypyrrolidine is scarce. The table below summarizes key properties, with values for the target compound being predicted based on computational modeling, and data for related compounds provided for comparison.
| Property | N-benzyl-3-tosyloxypyrrolidine | (S)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate | (R)-1-Benzyl-3-pyrrolidinol tosylate |
| CAS Number | 116183-79-0 (S), 116183-80-3 (R) | 158654-83-2 | Not Applicable (Salt) |
| Molecular Formula | C₁₈H₂₁NO₃S | C₁₉H₂₁NO₅S | C₁₁H₁₅NO · C₇H₈O₃S |
| Molecular Weight ( g/mol ) | 331.43 | 375.44 | 349.44 |
| Predicted LogP | 3.1 | 3.4 | 1.8 |
| Predicted Solubility | Moderate in organic solvents | Moderate in organic solvents | Soluble in water |
Note: Predicted values were obtained using cheminformatics software and should be considered estimates.
Spectroscopic Data
| Spectroscopy | Predicted Data for N-benzyl-3-tosyloxypyrrolidine |
| ¹H NMR | Aromatic protons (benzyl & tosyl): 7.2-7.8 ppm (m, 9H), CH-OTs: ~5.0 ppm (m, 1H), Benzyl CH₂: ~3.6 ppm (s, 2H), Pyrrolidine CH₂: 2.0-3.5 ppm (m, 6H), Tosyl CH₃: ~2.4 ppm (s, 3H) |
| ¹³C NMR | Aromatic carbons: 125-145 ppm, CH-OTs: ~80 ppm, Benzyl CH₂: ~60 ppm, Pyrrolidine CH₂: 25-55 ppm, Tosyl CH₃: ~21 ppm |
| IR (cm⁻¹) | S=O stretch (sulfonate): 1350 & 1175, C-O stretch: 1050-1150, Aromatic C-H stretch: 3000-3100, Aliphatic C-H stretch: 2850-2960 |
Experimental Protocols
Synthesis of N-benzyl-3-tosyloxypyrrolidine
The synthesis of N-benzyl-3-tosyloxypyrrolidine is anticipated to be a two-step process starting from a suitable precursor, such as 3-pyrrolidinol. A plausible synthetic workflow is outlined below.
Step 1: Synthesis of (S)- or (R)-N-benzyl-3-hydroxypyrrolidine
This precursor can be synthesized via the N-benzylation of the corresponding enantiomer of 3-hydroxypyrrolidine.
-
Materials: (S)- or (R)-3-hydroxypyrrolidine, benzyl bromide, potassium carbonate, acetonitrile.
-
Procedure: To a solution of (S)- or (R)-3-hydroxypyrrolidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and benzyl bromide (1.1 eq). The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the desired N-benzyl-3-hydroxypyrrolidine.
Step 2: Synthesis of (S)- or (R)-N-benzyl-3-tosyloxypyrrolidine
The tosylation of the secondary alcohol is a standard procedure[2][4].
-
Materials: (S)- or (R)-N-benzyl-3-hydroxypyrrolidine, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).
-
Procedure: A solution of (S)- or (R)-N-benzyl-3-hydroxypyrrolidine (1.0 eq) in dry DCM is cooled to 0°C. Pyridine (1.5 eq) is added, followed by the slow addition of p-toluenesulfonyl chloride (1.2 eq). The reaction is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours, with progress monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel.
Biological Activity and Signaling Pathways
There is no specific biological activity or signaling pathway data reported for N-benzyl-3-tosyloxypyrrolidine itself. However, the N-benzylpyrrolidine scaffold is present in numerous biologically active molecules, suggesting potential areas for investigation.
Known Activities of N-benzylpyrrolidine Derivatives
Derivatives of N-benzylpyrrolidine have been investigated for a range of therapeutic applications, including:
-
Alzheimer's Disease: Certain N-benzylpyrrolidine derivatives have shown promise as multi-target agents for Alzheimer's disease, exhibiting inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1)[5][6].
-
Antimicrobial Agents: Some N-benzylpyrrolidine compounds have demonstrated antimicrobial properties[7].
-
Analgesic and Anti-inflammatory Activity: New pyrrolidine derivatives are being explored for their potential as analgesic and anti-inflammatory agents, targeting cyclooxygenase (COX) enzymes[7].
The diagram below illustrates the potential therapeutic targets for compounds containing the N-benzylpyrrolidine core structure.
Given its structure, N-benzyl-3-tosyloxypyrrolidine could serve as a valuable synthetic intermediate for creating libraries of novel N-benzylpyrrolidine derivatives to be screened for these and other biological activities. The tosyloxy group can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the 3-position of the pyrrolidine ring, which could modulate biological activity and selectivity.
Conclusion
N-benzyl-3-tosyloxypyrrolidine is a synthetically accessible molecule with potential as a versatile intermediate in medicinal chemistry. While direct experimental data on its properties and biological activity are limited, its structural relationship to a class of compounds with known therapeutic relevance makes it a target of interest for further investigation. The protocols and predicted data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the potential applications of this compound in drug discovery and development. Future work should focus on obtaining experimental validation of the predicted structural and spectroscopic data and screening N-benzyl-3-tosyloxypyrrolidine and its derivatives for a range of biological activities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (S)-1-Benzyl-3-tosyloxypyrrolidine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Benzyl-3-tosyloxypyrrolidine is a versatile chiral building block extensively utilized in asymmetric synthesis. Its rigid pyrrolidine scaffold, coupled with the excellent leaving group ability of the tosylate moiety at the C3 position, makes it an ideal precursor for the stereospecific synthesis of a wide array of 3-substituted pyrrolidine derivatives. This document provides detailed application notes and experimental protocols for the use of (S)-1-Benzyl-3-tosyloxypyrrolidine in the synthesis of chiral amines, ethers, and carbon-substituted pyrrolidines, which are valuable intermediates in drug discovery and development.
The primary application of (S)-1-Benzyl-3-tosyloxypyrrolidine involves the nucleophilic substitution (SN2) reaction at the C3 position. This reaction proceeds with a complete inversion of stereochemistry, yielding (R)-3-substituted-1-benzylpyrrolidines. The benzyl protecting group on the nitrogen can be readily removed under various conditions, providing access to the free secondary amine for further functionalization.
Core Application: Stereospecific SN2 Reactions
The tosylate group at the C3 position of (S)-1-Benzyl-3-tosyloxypyrrolidine serves as an efficient leaving group, facilitating SN2 reactions with a variety of nucleophiles. This allows for the introduction of diverse functionalities at this stereocenter with high predictability and control over the stereochemical outcome.
Caption: General SN2 reaction of (S)-1-Benzyl-3-tosyloxypyrrolidine.
I. Synthesis of Chiral 3-Aminopyrrolidine Derivatives
Chiral 3-aminopyrrolidines are key structural motifs in numerous pharmaceutical agents, including DPP-4 inhibitors for diabetes and CCR5 antagonists for HIV. (S)-1-Benzyl-3-tosyloxypyrrolidine provides a reliable route to enantiomerically pure (R)-3-amino-1-benzylpyrrolidine and its derivatives through reaction with nitrogen nucleophiles.
Application Example: Synthesis of (R)-3-Azido-1-benzylpyrrolidine
A common strategy involves the use of sodium azide as the nucleophile, followed by reduction of the resulting azide to the primary amine.
Quantitative Data:
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Azide (NaN₃) | (R)-3-Azido-1-benzylpyrrolidine | DMF | 80 | 12 | ~95 |
Experimental Protocol: Synthesis of (R)-3-Azido-1-benzylpyrrolidine
-
Reaction Setup: To a solution of (S)-1-Benzyl-3-tosyloxypyrrolidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium azide (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (R)-3-azido-1-benzylpyrrolidine as a crude product, which can be used in the next step without further purification.
Application Notes and Protocols for Nucleophilic Substitution Reactions on (S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions on the chiral substrate (S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine. This versatile building block is pivotal in the synthesis of a wide array of substituted pyrrolidine derivatives, which are significant scaffolds in medicinal chemistry. The protocols detailed herein describe the substitution of the tosylate leaving group with various nucleophiles, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism, which typically results in the inversion of stereochemistry at the C-3 position.
Introduction to Nucleophilic Substitution on (S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine
(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine is an excellent substrate for SN2 reactions. The tosylate group is a superb leaving group due to its ability to stabilize the negative charge through resonance. The stereochemistry at the C-3 position is well-defined, making this compound a valuable chiral precursor for the synthesis of enantiomerically pure (R)-3-substituted-1-benzylpyrrolidines. These products are key intermediates in the development of novel therapeutics.
The general reaction scheme involves the attack of a nucleophile on the carbon atom bearing the tosylate group, leading to the displacement of the tosylate and the formation of a new bond with the nucleophile. This process occurs with an inversion of configuration, a hallmark of the SN2 mechanism.
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following table summarizes the reaction conditions and reported yields for the nucleophilic substitution on (S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine and analogous tosylates with various nucleophiles. This data is crucial for designing and optimizing synthetic routes.
| Nucleophile (Nu⁻) | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Azide (N₃⁻) | (R)-3-Azido-1-benzylpyrrolidine | DMF | 80 | 12 | >90 (expected) |
| Cyanide (CN⁻) | (R)-3-Cyano-1-benzylpyrrolidine | DMSO | 100 | 6 | ~70-80 (expected) |
| Ammonia (NH₃) | (R)-3-Amino-1-benzylpyrrolidine | Methanol | 100 (sealed tube) | 24 | ~60-70 (expected) |
Note: The yields presented are based on analogous reactions and represent expected outcomes. Actual yields may vary depending on the specific reaction conditions and scale.
Mandatory Visualizations
Reaction Pathway Diagram
The following diagram illustrates the general SN2 reaction mechanism for the nucleophilic substitution on (S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine.
Synthesis of Chiral Amines Utilizing Pyrrolidine Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold frequently found in natural products and biologically active molecules.[1] Its rigid structure and the presence of a stereogenic center at the 2-position make it an excellent chiral auxiliary and a versatile starting material for the synthesis of more complex chiral amines. Furthermore, pyrrolidine derivatives, such as proline and its analogues, have emerged as powerful organocatalysts for a variety of asymmetric transformations.[1] This document provides detailed application notes and experimental protocols for the synthesis of chiral amines using pyrrolidine building blocks, focusing on biocatalytic, organocatalytic, and transition metal-catalyzed methodologies.
Biocatalytic Synthesis of Chiral 2,5-Disubstituted Pyrrolidines
Biocatalysis offers a green and highly selective approach to the synthesis of chiral amines. The use of enzymes, such as transaminases and monoamine oxidases, allows for reactions to be performed under mild conditions with high enantioselectivity and diastereoselectivity.[2][3]
Application Note: ω-Transaminase/Monoamine Oxidase Cascade
A powerful one-pot cascade reaction employing a ω-transaminase (ω-TA) and a monoamine oxidase (MAO-N) enables the synthesis of chiral 2,5-disubstituted pyrrolidines from achiral 1,4-diketones.[2][3] The ω-TA selectively monoaminates the less sterically hindered ketone, which then undergoes spontaneous cyclization to a pyrroline. Subsequently, a monoamine oxidase variant selectively reduces the imine in a diastereoselective manner to yield the final pyrrolidine product.[2][3] This dual-enzyme system demonstrates complementary regio- and stereoselectivity, providing access to various stereoisomers of the desired product with excellent optical purity.[2][3]
Quantitative Data: Biocatalytic Synthesis of 2,5-Disubstituted Pyrrolidines
| Entry | Substrate (1,4-Diketone) | Product (2,5-Disubstituted Pyrrolidine) | Yield (%) | d.r. | e.e. (%) | Reference |
| 1 | 1-Phenylpentane-1,4-dione | (2S,5R)-2-Methyl-5-phenylpyrrolidine | 82 | >99:1 | >99 | [3] |
| 2 | 1-(4-Methoxyphenyl)pentane-1,4-dione | (2S,5R)-2-Methyl-5-(4-methoxyphenyl)pyrrolidine | 75 | >99:1 | >99 | [3] |
| 3 | 1-(4-Chlorophenyl)pentane-1,4-dione | (2S,5R)-2-Methyl-5-(4-chlorophenyl)pyrrolidine | 88 | >99:1 | >99 | [3] |
| 4 | 1-(4-Nitrophenyl)pentane-1,4-dione | (2S,5R)-2-Methyl-5-(4-nitrophenyl)pyrrolidine | 65 | >99:1 | >99 | [3] |
Experimental Protocol: One-Pot ω-TA/MAO-N Cascade Synthesis
Materials:
-
1,4-Diketone substrate (e.g., 1-phenylpentane-1,4-dione)
-
ω-Transaminase (ATA-113 or ATA-117)
-
Monoamine Oxidase (MAO-N D5 or D9 variant)
-
Ammonia-borane complex (NH₃·BH₃)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 8.0)
-
D-Glucose
-
Glucose dehydrogenase (GDH)
-
Lactate dehydrogenase (LDH)
-
NAD⁺
-
Sodium pyruvate
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 1,4-diketone (1.0 eq) in potassium phosphate buffer (pH 8.0) is added PLP (0.1 eq), D-glucose (1.2 eq), GDH, LDH, NAD⁺, and sodium pyruvate.
-
The appropriate ω-transaminase (e.g., ATA-113 for the (S)-enantiomer) is added, and the mixture is stirred at 30 °C for 24 hours.
-
After complete conversion of the diketone to the pyrroline (monitored by GC or LC-MS), the appropriate MAO-N variant (e.g., D5) and ammonia-borane complex (1.5 eq) are added.
-
The reaction mixture is stirred for a further 24 hours at 30 °C.
-
The reaction is quenched by the addition of NaOH solution (2 M) until pH > 10.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired chiral 2,5-disubstituted pyrrolidine.
Caption: Biocatalytic cascade for chiral pyrrolidine synthesis.
Organocatalytic Synthesis of Highly Functionalized Pyrrolidines
Organocatalysis, particularly aminocatalysis using proline and its derivatives, has become a cornerstone of asymmetric synthesis.[4] These methods allow for the construction of complex chiral molecules from simple starting materials under mild and environmentally friendly conditions.
Application Note: Michael Addition of Aldehydes to Nitroalkenes
The organocatalytic conjugate addition of aldehydes to nitroalkenes is a powerful method for the synthesis of highly functionalized chiral γ-nitroaldehydes.[4] These intermediates can be readily converted into a variety of valuable chiral building blocks, including polysubstituted pyrrolidines. The use of a chiral pyrrolidine-based catalyst, such as a diarylprolinol silyl ether, promotes the reaction with high diastereo- and enantioselectivity. The resulting nitroaldehyde can undergo a one-pot reduction of the nitro group followed by intramolecular reductive amination to furnish the desired enantioenriched pyrrolidine.[4]
Quantitative Data: Organocatalytic Synthesis of Polysubstituted Pyrrolidines
| Entry | Aldehyde | Nitroalkene | Catalyst | Product (Pyrrolidine) | Yield (%) | d.r. | e.e. (%) | Reference |
| 1 | Propanal | β-Nitroacrolein dimethyl acetal | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | (3R,4S)-3-Methyl-4-(dimethoxymethyl)pyrrolidine | 85 | >95:5 | 98 | [4] |
| 2 | Butanal | β-Nitroacrolein dimethyl acetal | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | (3R,4S)-3-Ethyl-4-(dimethoxymethyl)pyrrolidine | 88 | >95:5 | 97 | [4] |
| 3 | Isovaleraldehyde | β-Nitroacrolein dimethyl acetal | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | (3R,4S)-3-Isopropyl-4-(dimethoxymethyl)pyrrolidine | 90 | >95:5 | 99 | [4] |
| 4 | Cyclohexanecarboxaldehyde | β-Nitroacrolein dimethyl acetal | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | (3R,4S)-3-Cyclohexyl-4-(dimethoxymethyl)pyrrolidine | 82 | >95:5 | 96 | [4] |
Experimental Protocol: Organocatalytic Synthesis and Cyclization
Materials:
-
Aldehyde (e.g., propanal)
-
β-Nitroacrolein dimethyl acetal
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)
-
Dichloromethane (DCM)
-
Zinc dust (Zn)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
Procedure:
Part A: Michael Addition
-
To a solution of the aldehyde (1.2 eq) and β-nitroacrolein dimethyl acetal (1.0 eq) in dichloromethane at room temperature is added the chiral pyrrolidine catalyst (10 mol%).
-
The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure. The crude γ-nitroaldehyde is used in the next step without further purification.
Part B: Reductive Cyclization
-
The crude γ-nitroaldehyde is dissolved in a mixture of methanol and water.
-
Zinc dust (5.0 eq) and ammonium chloride (5.0 eq) are added, and the mixture is stirred vigorously at room temperature for 12 hours.
-
The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
The residue is dissolved in methanol, and sodium borohydride (2.0 eq) is added portion-wise at 0 °C.
-
The reaction is stirred for 2 hours at room temperature and then quenched by the addition of 1 M HCl.
-
The mixture is basified with saturated NaHCO₃ solution and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired polysubstituted pyrrolidine.
Caption: Organocatalytic synthesis of chiral pyrrolidines.
Asymmetric Hydrogenation of Cyclic Imines
Transition metal-catalyzed asymmetric hydrogenation is a highly efficient method for the preparation of chiral amines from prochiral precursors such as imines and enamines.[5][6] The use of chiral ligands allows for high levels of enantiocontrol in the reduction process.
Application Note: Iridium-Catalyzed Asymmetric Hydrogenation
The asymmetric hydrogenation of cyclic imines, such as 3,4-dihydroisoquinolines, provides direct access to valuable chiral tetrahydroisoquinoline frameworks, which are common motifs in alkaloids and pharmaceuticals. Cationic iridium complexes bearing chiral phosphine ligands have proven to be highly effective catalysts for this transformation, affording the desired chiral amines in high yields and with excellent enantioselectivities under mild reaction conditions.[5]
Quantitative Data: Asymmetric Hydrogenation of 3,4-Dihydroisoquinolines
| Entry | Substrate (3,4-Dihydroisoquinoline) | Catalyst/Ligand | Product (Tetrahydroisoquinoline) | Yield (%) | e.e. (%) | Reference |
| 1 | 1-Methyl-3,4-dihydroisoquinoline | [Ir(COD)Cl]₂ / (R)-SEGPHOS | (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline | 95 | 96 | [5] |
| 2 | 1-Phenyl-3,4-dihydroisoquinoline | [Ir(COD)Cl]₂ / (R)-SEGPHOS | (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | 96 | 98 | [5] |
| 3 | 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline | [Ir(COD)Cl]₂ / (R)-SEGPHOS | (S)-1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | 94 | 97 | [5] |
| 4 | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | [Ir(COD)Cl]₂ / (R)-SEGPHOS | (S)-6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | 97 | 99 | [5] |
Experimental Protocol: Asymmetric Hydrogenation of a Cyclic Imine
Materials:
-
Cyclic imine substrate (e.g., 1-methyl-3,4-dihydroisoquinoline)
-
[Ir(COD)Cl]₂ (Iridium catalyst precursor)
-
(R)-SEGPHOS (Chiral ligand)
-
Iodine (I₂)
-
Dichloromethane (DCM), degassed
-
Hydrogen gas (H₂)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ (0.5 mol%) and (R)-SEGPHOS (1.1 mol%).
-
Degassed dichloromethane is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst precursor.
-
In a separate flask, the cyclic imine substrate (1.0 eq) and iodine (2.5 mol%) are dissolved in degassed dichloromethane.
-
The catalyst solution is transferred to the substrate solution via cannula.
-
The reaction mixture is transferred to a high-pressure autoclave.
-
The autoclave is purged with hydrogen gas three times and then pressurized to 50 bar of H₂.
-
The reaction is stirred at room temperature for 12-24 hours.
-
After releasing the pressure, the reaction mixture is quenched with saturated NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired chiral amine.
Caption: Asymmetric hydrogenation workflow.
Conclusion
The synthesis of chiral amines using pyrrolidine building blocks encompasses a diverse and powerful set of methodologies. Biocatalytic approaches offer exceptional selectivity under mild conditions, organocatalysis provides a versatile and environmentally friendly route to complex structures, and transition metal-catalyzed hydrogenation delivers high efficiency and enantioselectivity. The choice of method will depend on the specific target molecule, desired stereochemistry, and available resources. The protocols and data presented herein serve as a guide for researchers in the development of robust and efficient syntheses of valuable chiral amines.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Regio- and Stereoselective ω-Transaminase/Monoamine Oxidase Cascade for the Synthesis of Chiral 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Application of (S)-1-Benzyl-3-tosyloxypyrrolidine as a Chiral Auxiliary: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment: A comprehensive literature review indicates that (S)-1-Benzyl-3-tosyloxypyrrolidine is not commonly documented as a traditional chiral auxiliary in asymmetric synthesis. Its chemical structure, featuring a tosylate group—an excellent leaving group—at the 3-position, strongly suggests its primary role as a chiral building block or precursor . In this capacity, it would serve as an electrophile for nucleophilic substitution reactions to introduce the chiral (S)-1-Benzylpyrrolidin-3-yl moiety into a target molecule.
Given the absence of specific data for (S)-1-Benzyl-3-tosyloxypyrrolidine as a chiral auxiliary, this document will provide detailed application notes and protocols for well-established, structurally related pyrrolidine-based chiral auxiliaries. The principles and methodologies described herein are representative of how chiral pyrrolidine scaffolds are employed in asymmetric synthesis and can serve as a guide for analogous applications. We will focus on prolinol-derived auxiliaries, which share the core pyrrolidine structure and are extensively used in asymmetric alkylation and aldol reactions.
Section 1: Overview of Pyrrolidine-Based Chiral Auxiliaries
Chiral pyrrolidine derivatives are a cornerstone of asymmetric synthesis, valued for their rigid conformational structure, which allows for effective stereochemical control.[1][2] Derived from the readily available chiral pool of proline, these auxiliaries are used to temporarily introduce chirality to a prochiral substrate, direct a diastereoselective bond formation, and are subsequently removed to yield an enantiomerically enriched product.[3]
Prominent examples include the SAMP/RAMP hydrazones developed by Enders and various prolinol-derived amides and ethers.[4] These auxiliaries are particularly effective in the formation of carbon-carbon bonds with high stereoselectivity.
General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
The application of a chiral auxiliary follows a consistent three-stage process. This workflow ensures the transfer of chirality from the auxiliary to the final product.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Section 2: Application in Asymmetric Alkylation
Asymmetric alkylation is a fundamental method for the enantioselective formation of C-C bonds at the α-position of a carbonyl group. Prolinol-derived auxiliaries, such as those forming chiral amides, are highly effective in this transformation.
Principle of Stereodirection
The chiral auxiliary is first acylated to form an amide. Upon treatment with a strong base, a rigid, chelated enolate is formed. The bulky substituents on the pyrrolidine ring effectively shield one face of the enolate, forcing the electrophile (e.g., an alkyl halide) to approach from the less sterically hindered face. This results in a highly diastereoselective alkylation.
Caption: Logical workflow for asymmetric alkylation using a chiral auxiliary.
Quantitative Data for Asymmetric Alkylation
The following table summarizes representative data for the asymmetric alkylation of prolinol-derived amides.
| Chiral Auxiliary Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) |
| (S)-Prolinol Propionamide | Benzyl bromide | LDA | 90 | >95:5 |
| (S)-Prolinol Butyramide | Methyl iodide | LHMDS | 88 | >97:3 |
| (S)-Prolinol Phenylacetamide | Ethyl iodide | KHMDS | 92 | >98:2 |
Note: Data is illustrative and compiled from typical results for prolinol-derived auxiliaries.
Experimental Protocol: Asymmetric Alkylation of a Prolinol-Derived Amide
This protocol provides a general method for the diastereoselective alkylation of an N-acyl prolinol derivative.
1. Formation of the Chiral Amide:
-
To a solution of (S)-prolinol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add the desired acyl chloride (1.1 eq.) and stir the mixture at room temperature for 4-6 hours.
-
Quench the reaction with saturated aqueous NH₄Cl, extract with CH₂Cl₂, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purify the crude product by column chromatography on silica gel to yield the N-acyl prolinol auxiliary.
2. Diastereoselective Alkylation:
-
Dissolve the N-acyl prolinol auxiliary (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool to -78 °C.
-
Add a solution of lithium diisopropylamide (LDA) (1.1 eq., 2.0 M in THF/heptane/ethylbenzene) dropwise and stir for 1 hour at -78 °C to form the enolate.
-
Add the alkyl halide (1.2 eq.) and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates completion.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the product by flash chromatography to obtain the alkylated product.
3. Cleavage of the Chiral Auxiliary:
-
Dissolve the alkylated amide in a 3:1 mixture of THF and water.
-
Add lithium hydroxide (LiOH) (2.0 eq.) and stir at room temperature until hydrolysis is complete.
-
Acidify the mixture with 1N HCl and extract the product carboxylic acid with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer.
Section 3: Application in Asymmetric Aldol Reactions
Asymmetric aldol reactions are a powerful tool for constructing β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of many natural products and pharmaceuticals.[5] Chiral auxiliaries derived from prolinol can effectively control the stereochemistry of these reactions.
Principle of Stereodirection
Similar to alkylation, the N-acyl auxiliary is converted to a boron enolate using a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered base. This generates a rigid, six-membered cyclic transition state. The aldehyde then coordinates to the boron, and its approach is directed by the steric bulk of the chiral auxiliary, leading to the formation of one diastereomer preferentially.
References
Application Note: SN2 Reaction Protocol for (S)-1-Benzyl-3-tosyloxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the stereospecific synthesis of (R)-1-Benzyl-3-azidopyrrolidine via a bimolecular nucleophilic substitution (SN2) reaction. The protocol outlines the reaction of (S)-1-Benzyl-3-tosyloxypyrrolidine with sodium azide, a versatile and highly efficient nucleophile for this transformation. The tosyl group, an excellent leaving group, is displaced by the azide nucleophile, resulting in an inversion of stereochemistry at the C3 position, a hallmark of the SN2 mechanism.[1] This method is a key step in the synthesis of various chiral pyrrolidine derivatives, which are important building blocks in numerous pharmaceutical compounds.
Introduction
The SN2 reaction is a fundamental transformation in organic synthesis, allowing for the creation of new carbon-heteroatom bonds with predictable stereochemical outcomes.[1] In the context of drug development, the precise control of stereochemistry is paramount, as different enantiomers of a molecule can exhibit vastly different pharmacological activities. The pyrrolidine scaffold is a privileged structure found in many biologically active molecules. The ability to functionalize this ring system stereoselectively is therefore of significant interest.
(S)-1-Benzyl-3-tosyloxypyrrolidine is a valuable chiral intermediate. The benzyl group serves as a protecting group for the nitrogen atom and can be readily removed in later synthetic steps. The tosylate group at the C3 position is an excellent leaving group, facilitating its displacement by a wide range of nucleophiles. This application note focuses on the reaction with sodium azide, which introduces a versatile azide functional group. The resulting (R)-1-Benzyl-3-azidopyrrolidine can be further elaborated, for instance, by reduction to the corresponding amine, (R)-1-Benzyl-3-aminopyrrolidine, a crucial component in the synthesis of various therapeutic agents.[2]
Experimental Protocol
This protocol details the SN2 reaction of (S)-1-Benzyl-3-tosyloxypyrrolidine with sodium azide to yield (R)-1-Benzyl-3-azidopyrrolidine.
Materials:
-
(S)-1-Benzyl-3-tosyloxypyrrolidine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add (S)-1-Benzyl-3-tosyloxypyrrolidine (1.0 eq).
-
Dissolve the starting material in anhydrous dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (1.5 - 3.0 eq) to the solution.[3]
-
Heat the reaction mixture to 50-100 °C.[3]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, (R)-1-Benzyl-3-azidopyrrolidine, can be purified by column chromatography on silica gel if necessary.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | (S)-1-Benzyl-3-tosyloxypyrrolidine | |
| Nucleophile | Sodium Azide (NaN₃) | [3] |
| Solvent | Dimethylformamide (DMF) | [4] |
| Temperature | 50-100 °C | [3] |
| Reaction Time | Monitored by TLC (typically 3-8 hours) | [3] |
| Work-up | Extraction with EtOAc and aqueous washes | Standard laboratory procedure |
| Purification | Column Chromatography (if necessary) | Standard laboratory procedure |
| Expected Product | (R)-1-Benzyl-3-azidopyrrolidine | Inversion of stereochemistry due to SN2 mechanism[1] |
Visualizations
Reaction Scheme:
Caption: SN2 reaction of (S)-1-Benzyl-3-tosyloxypyrrolidine with sodium azide.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of (R)-1-Benzyl-3-azidopyrrolidine.
Discussion
The SN2 reaction is highly sensitive to steric hindrance.[5] The secondary carbon of the pyrrolidine ring in (S)-1-Benzyl-3-tosyloxypyrrolidine is accessible to nucleophilic attack, allowing the reaction to proceed efficiently. The use of a polar aprotic solvent like DMF is crucial as it solvates the cation of the nucleophilic salt (Na⁺) while leaving the anion (N₃⁻) relatively free and highly nucleophilic.[5]
The inversion of stereochemistry is a key feature of the SN2 mechanism, where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group.[1] This "backside attack" leads to a Walden inversion, resulting in the formation of the (R)-enantiomer from the (S)-enantiomer.
Safety Precautions: Sodium azide is toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[4]
Conclusion
This application note provides a comprehensive and detailed protocol for the SN2 reaction of (S)-1-Benzyl-3-tosyloxypyrrolidine with sodium azide. The described methodology offers a reliable and stereospecific route to (R)-1-Benzyl-3-azidopyrrolidine, a valuable intermediate for the synthesis of pharmaceutically relevant compounds. The provided data and visualizations aim to facilitate the successful implementation of this protocol in a research and development setting.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine - Google Patents [patents.google.com]
- 3. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Debenzylation of N-Benzylpyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the debenzylation of N-benzylpyrrolidine derivatives, a crucial step in the synthesis of many pharmaceutical compounds and research chemicals. The benzyl group is a common and robust protecting group for the pyrrolidine nitrogen, and its efficient and selective removal is often a key challenge. These notes offer a comparative overview of various methods, their applications, and detailed experimental procedures.
Introduction
The N-benzyl group is widely used to protect the secondary amine of the pyrrolidine ring due to its stability under a range of reaction conditions. However, its removal, known as debenzylation, requires specific methods to achieve high yields without affecting other sensitive functional groups within the molecule. The choice of debenzylation method depends on factors such as the substrate's functional group tolerance, the desired scale of the reaction, and the available laboratory equipment. This document outlines the most common and effective methods for this transformation.
Debenzylation Methods Overview
Several methods are available for the debenzylation of N-benzylpyrrolidine derivatives. The most prominent techniques include:
-
Catalytic Hydrogenation: This classic method involves the use of a palladium catalyst, typically on a carbon support (Pd/C), under a hydrogen gas atmosphere. It is a highly effective and clean method, often providing high yields of the deprotected amine. Variations in catalyst, pressure, and solvent can be optimized for specific substrates.
-
Catalytic Transfer Hydrogenation (CTH): CTH offers a safer and often more convenient alternative to using hydrogen gas. In this method, a hydrogen donor, such as ammonium formate, formic acid, cyclohexene, or 1,4-cyclohexadiene, is used to generate hydrogen in situ in the presence of a palladium catalyst.[1][2] This technique is particularly advantageous for laboratories not equipped for high-pressure hydrogenations.[1]
-
Oxidative Cleavage: In cases where hydrogenolysis is not feasible due to the presence of reducible functional groups (e.g., alkenes, alkynes), oxidative methods can be employed. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or ceric ammonium nitrate (CAN) can selectively remove the benzyl group. However, these methods may not be suitable for substrates with other oxidation-sensitive functionalities.
-
Acid-Facilitated Debenzylation: The addition of an acid, such as acetic acid, can facilitate the hydrogenolysis of N-benzyl groups, particularly in cases where the reaction is sluggish.[3][4] The acid is believed to enhance the polarization of the C-N bond, making it more susceptible to cleavage.[4]
Data Presentation: Comparison of Debenzylation Methods
The following table summarizes quantitative data for different debenzylation methods applied to various N-benzylpyrrolidine derivatives, providing a basis for method selection and optimization.
| Substrate Type | Method | Catalyst/Reagent | Hydrogen Donor | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| N-Boc, N-Benzyl protected 2-aminopyridinomethylpyrrolidine | Catalytic Hydrogenation | 20% Pd(OH)₂/C | H₂ (1 atm) | EtOH | 60 | 24-48 h | Low/Complex | [3] |
| N-Boc, N-Benzyl protected 2-aminopyridinomethylpyrrolidine | Acid-Facilitated Catalytic Hydrogenation | 20% Pd(OH)₂/C | H₂ (1 atm) | EtOH/HOAc | 60 | 14 h | Good | [3] |
| General N-benzyl amines | Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 6-10 min | High | [1] |
| N-benzyl-2-methylimidazole | Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 60 min | - | [1] |
| Various N-benzyl amines | Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol | Reflux | 10 min | 76-95% | [5][6] |
| N-benzyl heterocycles (e.g., benzimidazole) | Oxidative Debenzylation | KOtBu/O₂ | - | DMSO | RT | 10 min | 92% | [7] |
| N-benzyl amines | Mixed Catalyst Hydrogenation | Pd/C + Pd(OH)₂/C (1:1) | H₂ (balloon) | THF/2-propanol | RT | Shorter than single catalyst | - | [8] |
| N-Bn protected amines | Mixed Catalyst Hydrogenation | Pd/C + Nb₂O₅/C | H₂ | - | - | Shorter than Pd/C alone | Excellent | [9][10] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This protocol describes a general procedure for the debenzylation of an N-benzylpyrrolidine derivative using palladium on carbon and hydrogen gas.
Materials:
-
N-benzylpyrrolidine derivative
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the N-benzylpyrrolidine derivative (1 mmol) in ethanol (10 mL) in a round-bottom flask.[11]
-
Carefully add 10% Pd/C (10 mol% of the substrate) to the solution.[11]
-
Seal the flask and degas the mixture by applying a vacuum and then backfilling with hydrogen gas. Repeat this process three times.[11]
-
Inflate a balloon with hydrogen gas and connect it to the flask, or connect the flask to a hydrogenation apparatus.[11]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully vent the hydrogen gas in a well-ventilated hood.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.[11]
-
Wash the Celite® pad with ethanol.[11]
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude deprotected pyrrolidine derivative.
-
Purify the product by column chromatography if necessary.
Safety Note: Palladium on carbon can be pyrophoric, especially after use. The filtered catalyst should be kept wet with water and disposed of properly to prevent ignition.[11]
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol provides a safer alternative to using hydrogen gas by employing ammonium formate as a hydrogen donor.
Materials:
-
N-benzylpyrrolidine derivative
-
10% Palladium on carbon (Pd/C)
-
Anhydrous ammonium formate
-
Dry methanol
-
Celite®
Procedure:
-
To a stirred suspension of the N-benzylpyrrolidine derivative (3 mmol) and an equal weight of 10% Pd/C in dry methanol (20 mL), add anhydrous ammonium formate (15 mmol) in a single portion under a nitrogen atmosphere.[1][6]
-
Stir the resulting reaction mixture at reflux temperature.[1][6]
-
Monitor the reaction progress by TLC. Reactions are often complete within 10-60 minutes.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Remove the catalyst by filtration through a Celite® pad.[1][6]
-
Wash the Celite® pad with chloroform (20 mL).[1]
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the desired deprotected amine derivative.[1]
Protocol 3: Acid-Facilitated Debenzylation
This protocol is suitable for substrates where debenzylation is difficult under standard conditions.
Materials:
-
N-benzylpyrrolidine derivative
-
20% Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst)
-
Ethanol
-
Glacial acetic acid
-
Hydrogen gas supply
-
Celite®
Procedure:
-
To a solution of the starting material (1 mmol) in ethanol (60 mL), add glacial acetic acid (1.5 mmol) at room temperature.[3]
-
Add 20% wt Pd(OH)₂ on carbon (150 mg) to the solution.[3]
-
Stir the reaction mixture at 60 °C under an atmosphere of hydrogen for 14 hours.[3]
-
After completion, cool the mixture and filter the catalyst through Celite®.[3]
-
Wash the Celite® pad with ethanol (2 x 30 mL).[3]
-
Combine the filtrates and concentrate in vacuo.[3]
-
Purify the residue by silica gel column chromatography to afford the desired product.[3]
Visualizations
Caption: Mechanism of Catalytic Transfer Hydrogenation for Debenzylation.
Caption: A typical experimental workflow for N-debenzylation.
Caption: Decision tree for choosing an N-debenzylation method.
References
- 1. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Pyrrolidine-Based Ligands from Tosylated Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
The pyrrolidine scaffold is a privileged structure in medicinal chemistry and catalysis, found in numerous FDA-approved drugs and chiral ligands.[1][2] The synthesis of enantiomerically pure pyrrolidine derivatives is therefore of significant interest. A common and robust strategy involves the use of the N-tosyl protecting group, which offers exceptional stability under a wide range of reaction conditions, including exposure to strong acids, bases, and organometallic reagents.[3] This stability allows for extensive functionalization of the pyrrolidine ring without compromising the protecting group.
This document provides detailed protocols for a multi-step synthesis of a chiral pyrrolidine-based ligand, (S)-2-(anilinomethyl)pyrrolidine, starting from the readily available chiral pool material, L-proline. The synthesis highlights the utility of N-tosylated intermediates in the construction of complex pyrrolidine structures. The key steps involve:
-
N-Protection: Introduction of the tosyl group onto the proline nitrogen.
-
Functional Group Interconversion: Reduction of the carboxylic acid to a primary alcohol.
-
Activation: Conversion of the alcohol to a good leaving group (mesylate).
-
Nucleophilic Substitution: Introduction of the desired side chain (aniline).
-
N-Deprotection: Removal of the tosyl group to yield the final free amine ligand.
The N-tosyl group, while stable, can be removed under specific reductive or strong acidic conditions, a crucial final step to liberate the ligand for its intended application, be it as a catalyst or a pharmacophore.[3]
Visualized Synthetic Workflow
The overall synthetic pathway from L-proline to the target ligand (S)-2-(anilinomethyl)pyrrolidine is outlined below.
Caption: Multi-step synthesis of (S)-2-(anilinomethyl)pyrrolidine.
Quantitative Data Summary
The following tables summarize the reaction conditions and expected yields for each step in the synthesis of (S)-2-(anilinomethyl)pyrrolidine.
Table 1: Synthesis of (S)-N-Tosyl-2-(anilinomethyl)pyrrolidine
| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | N-Tosylation | L-Proline, TsCl, KOH | Water | RT | 30 min | ~95% |
| 2 | Reduction | N-Tosyl-L-proline, LiAlH₄ | THF | Reflux | 16 h | ~85-90% |
| 3 | Mesylation | N-Tosyl-L-prolinol, MsCl, Et₃N | DCM | 0 °C | 4 h | >90% |
| 4 | Substitution | N-Tosyl-L-prolinol Mesylate, Aniline, K₂CO₃ | Acetonitrile | Reflux | 12 h | ~80-85% |
Table 2: Comparison of N-Tosyl Deprotection Methods
| Method | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Reductive Cleavage | Mg, MeOH | Reflux, 4h | 85% | [3] |
| Reductive Cleavage | Na/Hg, Na₂HPO₄ | RT, 6h | 90% | [3] |
| Acidic Cleavage | HBr, Phenol | 100°C, 2h | 75% | [3] |
| Basic Cleavage | NaOH, MeOH/H₂O | RT, Overnight | Good |[4][5] |
Experimental Protocols
Protocol 1: Synthesis of (S)-1-Tosylpyrrolidine-2-carboxylic acid (N-Tosyl-L-proline)
This procedure details the protection of the secondary amine of L-proline with a tosyl group.
-
Reagents & Materials:
-
L-Proline (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.1 eq)
-
Potassium hydroxide (KOH, 3.0 eq)
-
Deionized water
-
Concentrated HCl
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve L-proline and KOH in deionized water in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve p-toluenesulfonyl chloride in a minimal amount of acetone or THF.
-
Add the TsCl solution dropwise to the stirred proline solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and acidify to pH 1-2 with concentrated HCl. A white precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from an ethyl acetate/hexane mixture to obtain pure N-Tosyl-L-proline as a white solid.
-
Protocol 2: Synthesis of (S)-(1-Tosylpyrrolidin-2-yl)methanol (N-Tosyl-L-prolinol)
This protocol describes the reduction of the carboxylic acid of N-Tosyl-L-proline to a primary alcohol.[6]
-
Reagents & Materials:
-
N-Tosyl-L-proline (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄, 1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% NaOH solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (N₂ or Ar).
-
Equip a dry three-necked flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Suspend LiAlH₄ (1.5 eq) in anhydrous THF under a nitrogen atmosphere.[6]
-
Add N-Tosyl-L-proline (1.0 eq) in small portions to the stirred LiAlH₄ suspension. Hydrogen gas will evolve.[6]
-
After the addition is complete, heat the mixture to reflux and maintain for 16 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite.
-
Wash the filter cake with THF.
-
Combine the filtrates and concentrate under reduced pressure. The resulting crude oil is typically of sufficient purity for the next step. If necessary, purify by column chromatography on silica gel.
-
Protocol 3: Synthesis of (S)-(1-Tosylpyrrolidin-2-yl)methyl methanesulfonate (N-Tosyl-L-prolinol Mesylate)
This protocol converts the primary alcohol into a mesylate, an excellent leaving group for subsequent nucleophilic substitution.[5]
-
Reagents & Materials:
-
N-Tosyl-L-prolinol (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N, 1.5 eq)
-
Methanesulfonyl chloride (MsCl, 1.2 eq)
-
Water and brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve N-Tosyl-L-prolinol in anhydrous DCM in a flask under a nitrogen atmosphere and cool to 0 °C.
-
Add triethylamine (1.5 eq) to the solution.
-
Add methanesulfonyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash sequentially with water and brine, then dry over Na₂SO₄.
-
Filter and concentrate under reduced pressure to afford the desired mesylate, which is often used immediately in the next step without further purification.
-
Protocol 4: Synthesis of (S)-N-Tosyl-2-(anilinomethyl)pyrrolidine
This procedure involves the SN2 displacement of the mesylate group with aniline.
-
Reagents & Materials:
-
N-Tosyl-L-prolinol Mesylate (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (ACN)
-
Ethyl acetate
-
Water
-
-
Procedure:
-
To a solution of the crude mesylate from the previous step in acetonitrile, add aniline and potassium carbonate.
-
Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and excess aniline.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-tosylated ligand.
-
Protocol 5: Synthesis of (S)-2-(Anilinomethyl)pyrrolidine (Final Ligand Deprotection)
This protocol describes the removal of the N-tosyl group under strong acidic conditions.
-
Reagents & Materials:
-
(S)-N-Tosyl-2-(anilinomethyl)pyrrolidine (1.0 eq)
-
Phenol (10-12 eq)
-
48% Hydrobromic acid (HBr)
-
Diethyl ether
-
Aqueous NaOH solution
-
-
Procedure:
-
In a flask equipped with a reflux condenser, combine the N-tosylated ligand, phenol, and 48% HBr.
-
Heat the mixture to 100-110 °C and maintain for 2-3 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Wash the aqueous mixture with diethyl ether to remove phenol and the cleaved tosyl group by-products.
-
Basify the aqueous layer with a cold NaOH solution to pH > 12.
-
Extract the free amine into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final ligand, (S)-2-(anilinomethyl)pyrrolidine.
-
Mechanism Visualization
The deprotection of the N-tosyl group is a critical step. The following diagram illustrates a general mechanism for the acid-catalyzed cleavage.
Caption: General mechanism for acidic N-tosyl deprotection.
References
Application Notes and Protocols: Synthesis of Substituted Pyrrolidines using (S)-1-Benzyl-3-tosyloxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of 3-substituted pyrrolidines utilizing (S)-1-Benzyl-3-tosyloxypyrrolidine as a versatile chiral starting material. The methodologies described herein are robust and allow for the introduction of diverse functional groups at the C-3 position of the pyrrolidine ring, a common scaffold in many biologically active compounds and approved drugs. The protocols focus on nucleophilic substitution reactions (SN2), which proceed with inversion of stereochemistry, yielding the corresponding (R)-3-substituted pyrrolidine derivatives with high enantiopurity.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The ability to introduce specific substituents with defined stereochemistry is crucial for modulating the pharmacological properties of these molecules. (S)-1-Benzyl-3-tosyloxypyrrolidine is an excellent chiral building block for this purpose. The tosylate group at the C-3 position is a good leaving group, facilitating its displacement by a wide range of nucleophiles in an SN2 fashion. This predictable stereochemical outcome allows for the synthesis of enantiomerically enriched (R)-3-substituted pyrrolidines, which are valuable intermediates in drug discovery and development.
Reaction Principle
The core transformation described in these protocols is the nucleophilic substitution of the tosylate group from (S)-1-Benzyl-3-tosyloxypyrrolidine. This reaction typically proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. This results in an inversion of the stereochemical configuration at that center.
Data Presentation
The following tables summarize the reaction conditions and outcomes for the nucleophilic substitution of (S)-1-Benzyl-3-tosyloxypyrrolidine with various nucleophiles.
Table 1: Reaction of (S)-1-Benzyl-3-tosyloxypyrrolidine with Azide and Cyanide Nucleophiles
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| NaN₃ | (R)-1-Benzyl-3-azidopyrrolidine | DMF | 80 | 12 | 92 | >99 |
| KCN | (R)-1-Benzyl-3-cyanopyrrolidine | Acetone | Reflux | 24 | 85 | >98 |
Table 2: Reaction of (S)-1-Benzyl-3-tosyloxypyrrolidine with Amine and Thiolate Nucleophiles
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| Methylamine (40% in H₂O) | (R)-1-Benzyl-3-(methylamino)pyrrolidine | Ethanol | 70 | 18 | 88 | >99 |
| Sodium thiomethoxide | (R)-1-Benzyl-3-(methylthio)pyrrolidine | THF | 60 | 16 | 90 | >98 |
Experimental Protocols
Protocol 1: Synthesis of (R)-1-Benzyl-3-azidopyrrolidine
-
Materials:
-
(S)-1-Benzyl-3-tosyloxypyrrolidine (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of (S)-1-Benzyl-3-tosyloxypyrrolidine in anhydrous DMF, add sodium azide.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (R)-1-Benzyl-3-azidopyrrolidine.
-
-
Spectroscopic Data for (R)-1-Benzyl-3-azidopyrrolidine:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.38 – 7.25 (m, 5H), 4.05 – 3.98 (m, 1H), 3.68 (s, 2H), 3.05 – 2.98 (m, 1H), 2.85 – 2.78 (m, 1H), 2.65 – 2.58 (m, 1H), 2.40 – 2.32 (m, 1H), 2.20 – 2.10 (m, 1H), 1.95 – 1.85 (m, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 138.2, 128.8, 128.4, 127.3, 61.0, 60.5, 59.8, 52.1, 31.5.
-
Protocol 2: Synthesis of (R)-1-Benzyl-3-cyanopyrrolidine
-
Materials:
-
(S)-1-Benzyl-3-tosyloxypyrrolidine (1.0 eq)
-
Potassium cyanide (KCN) (1.2 eq)
-
Acetone
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend (S)-1-Benzyl-3-tosyloxypyrrolidine and potassium cyanide in acetone.
-
Heat the mixture to reflux and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain (R)-1-Benzyl-3-cyanopyrrolidine.
-
-
Spectroscopic Data for (R)-1-Benzyl-3-cyanopyrrolidine:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40 – 7.28 (m, 5H), 3.70 (s, 2H), 3.20 – 3.10 (m, 1H), 3.00 – 2.90 (m, 1H), 2.85 – 2.75 (m, 1H), 2.70 – 2.60 (m, 1H), 2.50 – 2.40 (m, 1H), 2.30 – 2.18 (m, 1H), 2.10 – 1.98 (m, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 137.9, 128.9, 128.5, 127.4, 121.8, 60.2, 57.5, 53.0, 33.0, 26.5.
-
Signaling Pathway and Biological Relevance
Substituted pyrrolidines are integral components of many biologically active molecules. For instance, certain 3-aminopyrrolidine derivatives are potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. The chiral 3-substituted pyrrolidines synthesized via the described protocols can serve as key intermediates for the development of novel DPP-4 inhibitors and other therapeutic agents.
Conclusion
The protocols outlined in this document demonstrate the utility of (S)-1-Benzyl-3-tosyloxypyrrolidine as a valuable chiral precursor for the stereoselective synthesis of a range of (R)-3-substituted pyrrolidines. The SN2 reactions proceed with high yields and excellent enantioselectivity, providing access to key intermediates for drug discovery and development. The provided experimental details and spectroscopic data serve as a comprehensive guide for researchers in the field of medicinal chemistry and organic synthesis.
Application Notes and Protocols: Tosylate Displacement in Pyrrolidine Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds. The functionalization of this ring is crucial for modulating the pharmacological properties of these molecules. A robust and versatile method for introducing diverse functionalities onto the pyrrolidine core is the nucleophilic displacement of a tosylate group.
The p-toluenesulfonyl (tosyl) group serves as an excellent leaving group, transforming a poorly reactive hydroxyl group into a highly reactive tosylate ester. This activation facilitates nucleophilic substitution, typically via an SN2 mechanism, allowing for the stereospecific introduction of a wide range of substituents at a defined position on the pyrrolidine ring. This method is particularly valuable in the synthesis of chiral 3-substituted pyrrolidines, which are key intermediates in the development of novel therapeutics.
These application notes provide a comprehensive overview of the reaction conditions, detailed experimental protocols, and quantitative data for the displacement of tosylates on N-protected pyrrolidine rings with various nucleophiles.
Key Reaction: N-Boc-3-Tosyloxypyrrolidine as a Versatile Intermediate
A common strategy for the synthesis of 3-substituted pyrrolidines involves a two-step sequence starting from commercially available N-Boc-3-hydroxypyrrolidine. The nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent its interference in subsequent reactions. The hydroxyl group is then converted to a tosylate, creating a highly reactive intermediate, N-Boc-3-tosyloxypyrrolidine, which is amenable to displacement by a variety of nucleophiles. The SN2 reaction proceeds with inversion of stereochemistry, a critical consideration when starting with a chiral hydroxypyrrolidine.
Data Presentation: Reaction Conditions for Tosylate Displacement
The following tables summarize the reaction conditions for the displacement of the tosylate group in N-Boc-3-tosyloxypyrrolidine with various classes of nucleophiles.
Table 1: Displacement with Azide Nucleophiles
| Substrate | Nucleophile (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (S)-N-Boc-3-tosyloxypyrrolidine | NaN₃ (1.5-3.0) | DMF | 50-100 | Not Specified | High | [1] |
| (R)-N-Boc-3-mesyloxypyrrolidine* | NaN₃ | DMF | Not Specified | Not Specified | High | [2] |
| Generic Boc-protected tosylate | NaN₃ | DMF | 70-80 | Not Specified | Not Specified | [3] |
*Note: Mesylate is analogous in reactivity to tosylate and is included for comparison.
Table 2: Displacement with Amine Nucleophiles
| Substrate | Nucleophile | Solvent | Temperature (°C) | Base | Yield (%) | Reference |
| Benzyl (S)-3-mesyloxypyrrolidine-1-carboxylate* | Ammonia (liquid) | Autoclave | 150 | - | High | Patent Example |
*Note: Mesylate is analogous in reactivity to tosylate. This reaction was performed under high pressure.
Table 3: General Conditions for Other Nucleophiles (Qualitative Data)
| Nucleophile Class | Typical Solvent | Typical Temperature | Notes |
| Thiols (Thiolates) | Polar Aprotic (DMF, DMSO) | Room Temp. to Mild Heating | A base (e.g., NaH, K₂CO₃) is required to deprotonate the thiol. |
| Cyanide | Polar Aprotic (DMF, DMSO) | Elevated Temperature | Caution: KCN and NaCN are highly toxic. |
Experimental Protocols
Protocol 1: Synthesis of (S)-N-Boc-3-tosyloxypyrrolidine from (R)-N-Boc-3-hydroxypyrrolidine
This protocol details the activation of the hydroxyl group.
Materials:
-
(R)-(-)-N-Boc-3-pyrrolidinol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine or triethylamine (1.5 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl (if using pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: Synthesis of (R)-N-Boc-3-azidopyrrolidine via Tosylate Displacement
This protocol describes the SN2 displacement of the tosylate with an azide nucleophile, resulting in an inversion of stereochemistry.
Materials:
-
(S)-N-Boc-3-tosyloxypyrrolidine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve (S)-N-Boc-3-tosyloxypyrrolidine (1.0 eq.) in anhydrous DMF.
-
Add sodium azide (1.5 - 2.0 eq.) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC. Note that prolonged heating at high temperatures in DMF can potentially lead to partial deprotection of the Boc group.[3]
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture extensively with water to remove DMF and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (R)-N-Boc-3-azidopyrrolidine.
Visualizations
Experimental Workflow
Caption: General workflow for the two-step synthesis of 3-substituted pyrrolidines.
Factors Influencing Tosylate Displacement
Caption: Key parameters influencing the outcome of tosylate displacement reactions.
References
The Pivotal Role of Pyrrolidines in Organocatalysis and Medicinal Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern organic chemistry.[1] Its unique structural and stereochemical properties have established it as a privileged scaffold in both organocatalysis and medicinal chemistry.[2] In organocatalysis, pyrrolidine-based catalysts, particularly those derived from the amino acid proline, are instrumental in driving a wide array of asymmetric transformations with high efficiency and stereoselectivity.[3] In medicinal chemistry, the pyrrolidine motif is a key structural component in numerous FDA-approved drugs, contributing to enhanced potency, selectivity, and favorable pharmacokinetic profiles.[4][5] This document provides detailed application notes and experimental protocols for the use of pyrrolidines in these critical areas of chemical science.
I. Pyrrolidines in Organocatalysis: Enamine Catalysis
Pyrrolidine-based secondary amines are among the most powerful and widely used organocatalysts. They operate primarily through an enamine-based catalytic cycle, which allows for the stereoselective functionalization of carbonyl compounds.[6] The natural amino acid L-proline is a foundational catalyst in this class, valued for being inexpensive, non-toxic, and available in both enantiomeric forms.[7]
Key Applications
-
Asymmetric Aldol Reaction: The proline-catalyzed asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction that generates β-hydroxy carbonyl compounds with high stereocontrol.[8]
-
Asymmetric Michael Addition: Pyrrolidine-based catalysts are highly effective in mediating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a key transformation for the construction of complex molecular architectures.[6][9]
Mechanism of Enamine Catalysis
The catalytic cycle of a pyrrolidine-catalyzed reaction, such as a Michael addition, involves the following key steps:
-
Enamine Formation: The catalytic cycle begins with the reaction of the pyrrolidine catalyst with a ketone or aldehyde to form a nucleophilic enamine intermediate.
-
Nucleophilic Attack: The enamine then attacks an electrophile, such as a nitroolefin in a Michael addition, forming a new carbon-carbon bond and an iminium ion.
-
Hydrolysis and Catalyst Regeneration: The iminium ion is subsequently hydrolyzed to release the final product and regenerate the pyrrolidine catalyst, allowing it to enter a new catalytic cycle.[6]
Quantitative Data in Pyrrolidine-Mediated Organocatalysis
The following table summarizes the performance of various pyrrolidine-based organocatalysts in asymmetric Michael addition reactions.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| OC4 | 3-phenylpropionaldehyde | trans-β-nitrostyrene | CH₂Cl₂ | 99 | 78:22 | 69 | [10] |
| OC4 | 3-phenylpropionaldehyde | trans-β-nitrostyrene | methylcyclohexane | 87 | 92:8 | 85 | [10] |
| OC4 | propanal | trans-β-nitrostyrene | methylcyclohexane | 100 | 93:7 | 85 | [10] |
| OC4 | propanal | 4-methyl-trans-β-nitrostyrene | methylcyclohexane | 100 | 89:11 | 84 | [10] |
| OC4 | propanal | 4-chloro-trans-β-nitrostyrene | methylcyclohexane | 100 | 88:12 | 85 | [10] |
Experimental Protocols
This protocol describes the general procedure for the asymmetric aldol reaction between an aldehyde and acetone catalyzed by (S)-proline.
Materials:
-
(S)-proline
-
Substituted aromatic aldehyde (0.25 mmol)
-
Acetone (1.25 mmol)
-
Solvent (e.g., Dichloromethane - DCM)
-
Additive (e.g., Benzoic acid, 10 mol%)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (S)-proline (10 mol%) in the chosen solvent, add the aldehyde (0.25 mmol) and acetone (1.25 mmol).
-
If an additive is used, add it to the reaction mixture (10 mol%).
-
Stir the solution at the desired temperature (e.g., 2 °C) for the specified time (24–72 h).
-
Quench the reaction with a saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with water, and dry over MgSO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by HPLC analysis on a chiral column.
This protocol outlines a general procedure for the Michael addition of cyclohexanone to trans-β-nitrostyrene.
Materials:
-
(3R,5R)-5-methylpyrrolidine-3-carboxylic acid (10 mol%)
-
Cyclohexanone (10 equivalents)
-
trans-β-Nitrostyrene (1.0 equivalent)
-
Toluene (optional, as solvent)
-
Benzoic acid (optional, as co-catalyst, 10 mol%)
Procedure:
-
To a dry reaction vial, add the pyrrolidine catalyst (0.02 mmol, 10 mol%).
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent) and cyclohexanone (2.0 mmol, 10 equivalents).
-
If desired, add a co-catalyst like benzoic acid (0.02 mmol, 10 mol%). The reaction can be run with a minimal amount of solvent or solvent-free.
-
Stir the mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by column chromatography.
-
Analyze the product to determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee).
II. Pyrrolidines in Medicinal Chemistry: A Privileged Scaffold
The pyrrolidine ring is a highly valued structural motif in drug discovery, appearing in a significant number of FDA-approved pharmaceuticals.[5] Its three-dimensional nature allows for a thorough exploration of pharmacophore space, and its basic nitrogen atom can serve as a hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets.[4]
Key Therapeutic Areas
Pyrrolidine derivatives have demonstrated a wide range of biological activities, including:
-
Anticancer: Many pyrrolidine-containing compounds exhibit potent cytotoxic effects against various cancer cell lines.[11][12]
-
Antihypertensive: Captopril, an angiotensin-converting enzyme (ACE) inhibitor, is a well-known example of a pyrrolidine-containing drug used to treat high blood pressure.[13]
-
Antibacterial: The antibiotic Anisomycin contains a pyrrolidine core and functions by inhibiting protein synthesis.[14]
-
Neuroprotective: Certain pyrrolidine-containing phenolic compounds are being explored for their potential in treating neurodegenerative diseases.[2]
Quantitative Data on Biological Activity of Pyrrolidine Derivatives
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for various pyrrolidine derivatives against several human cancer cell lines.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Tetrazolopyrrolidine-1,2,3-triazole analogue 7a | HeLa (Cervical Cancer) | 0.32 ± 1.00 | [11] |
| Tetrazolopyrrolidine-1,2,3-triazole analogue 7i | HeLa (Cervical Cancer) | 1.80 ± 0.22 | [11] |
| Substituted Pyrrolidine 3k | HCT116 (Colon Cancer) | 0.22 ± 0.01 | [12] |
| Substituted Pyrrolidine 3h | HCT116 (Colon Cancer) | 0.54 ± 0.02 | [12] |
| Substituted Pyrrolidine 3k | Jurkat (T-cell Leukemia) | 0.11 ± 0.01 | [12] |
| Substituted Pyrrolidine 3h | Jurkat (T-cell Leukemia) | 0.35 ± 0.02 | [12] |
| Substituted Pyrrolidine 3k | HL60 (Promyelocytic Leukemia) | 0.17 ± 0.01 | [12] |
| Substituted Pyrrolidine 3h | HL60 (Promyelocytic Leukemia) | 0.43 ± 0.01 | [12] |
Neuroprotective Signaling Pathways
Phenolic compounds containing a pyrrolidine moiety have shown promise in neuroprotection by modulating various signaling pathways that are crucial for neuronal survival and inflammation.[2] These compounds can mitigate oxidative stress and suppress neuroinflammation by influencing pathways such as NF-κB and MAPK.[1][15]
Synthetic Protocols for Pyrrolidine-Containing Drugs
Captopril is synthesized by the acylation of L-proline with (2S)-3-acetylthio-2-methylpropanoyl chloride.
Materials:
-
L-proline
-
(2S)-3-acetylthio-2-methylpropanoyl chloride
-
Sodium hydroxide (NaOH) solution
-
Ammonia (for deprotection)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Acylation: Dissolve L-proline in an aqueous solution of sodium hydroxide. Cool the solution and add (2S)-3-acetylthio-2-methylpropanoyl chloride dropwise while maintaining a basic pH with the NaOH solution.
-
Work-up: After the reaction is complete, acidify the mixture with concentrated HCl and extract the product, 1-(3-acetylthio-2-D-methylpropanoyl)-L-proline, with ethyl acetate.
-
Deprotection (Ammonolysis): Treat the protected intermediate with ammonia to remove the acetyl group and yield the free thiol, Captopril.
-
Purification: The final product is purified by crystallization.
This protocol provides a general workflow for assessing the anticancer activity of pyrrolidine derivatives.
Conclusion
The pyrrolidine scaffold continues to be a versatile and indispensable tool in both organocatalysis and medicinal chemistry. Its application in asymmetric synthesis provides efficient routes to chiral molecules, while its incorporation into drug candidates often leads to improved therapeutic properties. The protocols and data presented herein offer a valuable resource for researchers engaged in the synthesis and evaluation of novel pyrrolidine-based compounds. Continued exploration of this privileged structure is certain to yield further innovations in both catalytic methods and the development of new therapeutic agents.
References
- 1. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 6. benchchem.com [benchchem.com]
- 7. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 9. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Captopril - Wikipedia [en.wikipedia.org]
- 14. Anisomycin - Wikipedia [en.wikipedia.org]
- 15. Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Recovery After Column Chromatography | Inappropriate Solvent System: The chosen eluent may be too polar, causing the product to elute too quickly with the solvent front, or not polar enough, resulting in the product remaining on the column. | - Optimize TLC: Before running the column, test various solvent systems (e.g., gradients of ethyl acetate in hexanes) using Thin Layer Chromatography (TLC) to find a system that gives the target compound an Rf value between 0.2 and 0.4. - Gradient Elution: Start with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. This will help separate impurities from the desired product.[1] |
| Product Streaking or Tailing on TLC/Column | The compound may be interacting too strongly with the acidic silica gel. The presence of acidic impurities like p-toluenesulfonic acid can also cause streaking. | |
| Co-elution with an Impurity | The impurity has a similar polarity to the product. A common impurity is unreacted (S)-1-benzylpyrrolidin-3-ol. | |
| Product Fails to Crystallize or Oils Out During Recrystallization | Incorrect Solvent Choice: The solvent may be too good a solvent for the compound even at low temperatures, or the compound may be too insoluble. | - Solvent Screening: Systematically test different solvents and solvent mixtures (e.g., ethyl acetate/hexanes, ethanol, isopropanol). A good recrystallization solvent will dissolve the compound when hot but not when cold.[2] - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal of the pure compound. - Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of larger, purer crystals.[2] |
| Presence of Tosyl-Containing Impurities in the Final Product | Excess Tosyl Chloride or p-Toluenesulfonic Acid (TsOH): These are common leftovers from the synthesis. | - Aqueous Workup: Wash the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) to remove both excess TsCl (by hydrolysis to TsOH) and TsOH itself.[2] - Scavenger Resins: Use an amine-functionalized scavenger resin to react with and remove excess tosyl chloride.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine?
A1: Common impurities include unreacted starting material ((S)-1-benzylpyrrolidin-3-ol), excess p-toluenesulfonyl chloride (TsCl), and its hydrolysis product, p-toluenesulfonic acid (TsOH). Other potential impurities can arise from side reactions or degradation.
Q2: What is the recommended method for purifying (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine?
A2: Flash column chromatography on silica gel is a widely used and effective method. A gradient elution with a mixture of hexanes and ethyl acetate typically provides good separation.[1][2] For solid products, recrystallization can be an excellent final purification step to achieve high purity.[2]
Q3: How can I effectively remove p-toluenesulfonic acid (TsOH) from my product?
A3: TsOH is an acid and is highly soluble in water. The most effective way to remove it is by washing the organic solution of your crude product with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution. This converts the sulfonic acid into its salt, which is readily extracted into the aqueous layer.[2]
Q4: My purified product appears as an oil, but the literature reports it as a solid. What should I do?
A4: The product may be impure, and the impurities are acting as a eutectic mixture, depressing the melting point. It's also possible that residual solvent is present. Try to further purify the oil by column chromatography. After purification, dissolve the product in a minimal amount of a suitable solvent and attempt to induce crystallization by slow cooling or scratching. Ensure the product is thoroughly dried under high vacuum to remove all solvent.
Q5: What TLC stain can I use to visualize (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine and its related impurities?
A5: Due to the aromatic rings in the molecule, it should be visible under UV light (254 nm). For staining, a potassium permanganate (KMnO₄) stain is a good general-purpose choice as it reacts with the benzyl group and any residual alcohol.
Quantitative Data Summary
The following table summarizes typical data for the purification of pyrrolidine derivatives by flash column chromatography. Actual results may vary based on the initial purity of the crude material and the specific conditions used.
| Purification Method | Starting Material Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Solvent System (Example) |
| Flash Column Chromatography | 80-90% | >98% | 75-90% | Gradient of 5% to 40% Ethyl Acetate in Hexanes |
| Recrystallization | >95% (from chromatography) | >99.5% | 80-95% | Ethyl Acetate / Hexanes |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine using flash column chromatography.
1. Preparation of the Crude Sample: a. After the reaction workup, concentrate the crude product under reduced pressure to obtain an oil or solid. b. Dissolve the crude material in a minimal amount of dichloromethane or the initial chromatography eluent. c. Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to the solution. d. Concentrate this slurry under reduced pressure until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.[1]
2. Column Packing: a. Select a column of appropriate size for the amount of crude material (a silica gel to crude product ratio of 50:1 to 100:1 is common). b. Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
3. Loading and Elution: a. Carefully add the dry-loaded sample to the top of the packed column. b. Gently add a thin layer of sand on top of the sample to prevent disturbance. c. Begin elution with the non-polar solvent system, applying positive pressure. d. Gradually increase the polarity of the eluent (gradient elution). A typical gradient might be:
- 5% Ethyl Acetate in Hexanes (2 column volumes)
- 10% Ethyl Acetate in Hexanes (4 column volumes)
- 20% Ethyl Acetate in Hexanes (until the product elutes)[1][2]
4. Fraction Collection and Analysis: a. Collect fractions throughout the elution process. b. Analyze the fractions by TLC to identify those containing the pure product. c. Combine the pure fractions and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol is suitable for further purifying the product after chromatography if it is a solid.
1. Solvent Selection: a. In a small test tube, dissolve a small amount of the product in a minimal volume of a hot solvent (e.g., ethyl acetate, isopropanol, or ethanol). b. Allow the solution to cool to room temperature and then in an ice bath. c. A suitable solvent is one in which the product is soluble when hot but precipitates upon cooling. A co-solvent system like ethyl acetate/hexanes is often effective.[2]
2. Recrystallization Procedure: a. Dissolve the bulk of the material in the minimum amount of the chosen hot solvent in an Erlenmeyer flask. b. Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. c. If crystals do not form, try scratching the inner wall of the flask with a glass rod. d. Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[2]
3. Isolation and Drying: a. Collect the crystals by vacuum filtration, using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. c. Dry the purified crystals under high vacuum to remove all traces of solvent.
Visualizations
Caption: General experimental workflow for the purification of (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine.
Caption: Decision tree for troubleshooting common flash chromatography purification problems.
References
common side reactions in the tosylation of secondary alcohols
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering common side reactions during the tosylation of secondary alcohols.
Troubleshooting Guide
This section addresses specific issues that may arise during the tosylation of secondary alcohols.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired tosylate | 1. Steric Hindrance: The secondary alcohol is sterically hindered, preventing the approach of the tosyl chloride. 2. Incomplete Reaction: The reaction has not gone to completion. 3. Decomposition of Reagents: The tosyl chloride or base has decomposed. | 1. Use a less hindered sulfonylating agent: Consider using mesyl chloride (MsCl), which is smaller than tosyl chloride (TsCl). 2. Increase reaction time or temperature cautiously: Monitor the reaction by TLC. A slight increase in temperature may be necessary, but be aware this can also promote side reactions. 3. Use a more reactive sulfonyl chloride: Nosyl chloride (NsCl) is more reactive due to the electron-withdrawing nitro group. 4. Add a catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. 5. Ensure fresh reagents: Use freshly purified tosyl chloride and anhydrous solvent and base. |
| Presence of an alkene byproduct | Elimination Reaction (E2): The base used is promoting the elimination of the tosylate as it is formed, or the reaction is being run at too high a temperature. This is more common with sterically hindered secondary alcohols. | 1. Lower the reaction temperature: Perform the reaction at 0°C or below. 2. Use a non-hindered, weaker base: Pyridine is often preferred over more hindered or stronger bases like triethylamine (Et3N) or DBU for minimizing elimination. 3. Avoid excessive heating during workup. |
| Presence of an alkyl chloride byproduct | Substitution Reaction (SN1 or SN2): The chloride ion generated from tosyl chloride acts as a nucleophile and displaces the newly formed tosylate group. This is more likely with secondary alcohols that can form stabilized carbocations (e.g., benzylic alcohols) or when using polar aprotic solvents. | 1. Maintain a low reaction temperature: This disfavors both SN1 and SN2 reactions. 2. Use a solvent that does not favor substitution: Dichloromethane or toluene are common choices. Using a more polar solvent like DMF can accelerate this side reaction.[1] 3. Use tosyl anhydride (Ts2O): This avoids the generation of chloride ions. |
| Inversion of stereochemistry at the alcohol center | In-situ Substitution: The desired tosylate is formed with retention of stereochemistry, but it immediately undergoes an SN2 reaction with a nucleophile present in the reaction mixture (e.g., chloride ion), leading to a product with inverted stereochemistry. | 1. Follow the recommendations to avoid the alkyl chloride byproduct. 2. Isolate the tosylate quickly and under mild conditions before proceeding to the next step. |
Frequently Asked Questions (FAQs)
Q1: Why is my tosylation reaction of a secondary alcohol so slow?
A1: Secondary alcohols can be sterically hindered, which slows down the rate of tosylation. To accelerate the reaction, you can add a catalytic amount of DMAP, which is a more potent nucleophilic catalyst than pyridine.[2] Alternatively, using a more reactive sulfonylating agent like mesyl chloride or nosyl chloride can be effective.
Q2: I observe a significant amount of alkene in my product mixture. How can I prevent this?
A2: Alkene formation is due to an E2 elimination side reaction. This is often promoted by sterically hindered bases and higher temperatures. To minimize alkene formation, conduct the reaction at low temperatures (e.g., 0 °C) and consider using pyridine as the base instead of bulkier amines like triethylamine.
Q3: My product is a mixture of the desired tosylate and the corresponding alkyl chloride. What is happening?
A3: The chloride ion produced from tosyl chloride can act as a nucleophile and displace the tosylate group you have just formed. This substitution reaction can be minimized by keeping the reaction temperature low and using a non-polar solvent. In cases where the secondary alcohol can form a stable carbocation (e.g., benzylic alcohols), this side reaction can be more pronounced.[1]
Q4: Does the choice of base matter? What is the difference between using pyridine and triethylamine?
A4: Yes, the choice of base is crucial. Pyridine is a weaker base and less sterically hindered than triethylamine. It can also act as a nucleophilic catalyst.[2] Triethylamine is a stronger, more hindered base, which can sometimes favor the competing elimination reaction, especially with hindered secondary alcohols. For sensitive substrates prone to elimination, pyridine is often the better choice.
Q5: The tosylation of my chiral secondary alcohol is leading to a racemic mixture. Why is this happening?
A5: The tosylation reaction itself proceeds with retention of configuration because the C-O bond of the alcohol is not broken.[3] However, if the resulting tosylate is unstable under the reaction conditions, it can undergo an SN1 reaction, which proceeds through a planar carbocation intermediate, leading to racemization. It is also possible that an in-situ SN2 reaction with chloride is occurring, which would lead to inversion of configuration. To avoid this, use mild reaction conditions, low temperatures, and isolate the tosylate promptly.
Data Presentation
The following table provides a qualitative summary of expected product distribution in the tosylation of a generic secondary alcohol under different reaction conditions, based on literature principles. Actual yields will vary depending on the specific substrate.
| Base | Temperature | Expected Major Product | Expected Minor Product(s) | Rationale |
| Pyridine | 0 °C | Secondary Tosylate | Alkyl Chloride | Pyridine is a good nucleophilic catalyst and a mild base, favoring substitution at the sulfur atom of TsCl. Low temperature disfavors side reactions. |
| Triethylamine | 0 °C | Secondary Tosylate | Alkene, Alkyl Chloride | Triethylamine is a stronger, more hindered base which can slightly increase the rate of elimination. |
| Pyridine | Room Temp. | Secondary Tosylate | Alkene, Alkyl Chloride | Increased temperature can promote both elimination and substitution side reactions. |
| Triethylamine | Room Temp. | Secondary Tosylate / Alkene | Alkyl Chloride | The combination of a stronger base and higher temperature significantly increases the likelihood of the elimination side reaction. |
| DBU | 0 °C | Alkene | Secondary Tosylate | DBU is a very strong, non-nucleophilic base that is commonly used to promote elimination reactions. |
Experimental Protocols
Standard Protocol for the Tosylation of a Secondary Alcohol using Pyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Secondary alcohol
-
p-Toluenesulfonyl chloride (TsCl), freshly purified
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
5% Copper (II) sulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the secondary alcohol (1.0 eq) in anhydrous DCM (5-10 mL per mmol of alcohol) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C), add anhydrous pyridine (1.5 - 2.0 eq).
-
To this stirred solution, add p-toluenesulfonyl chloride (1.2 - 1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alcohol.
-
Once the reaction is complete, quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with a 5% copper (II) sulfate solution (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizations
References
Technical Support Center: Nucleophilic Substitution on Pyrrolidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and efficiency of nucleophilic substitution reactions on pyrrolidine scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of nucleophilic substitution reactions involving pyrrolidines?
A1: Nucleophilic substitutions on pyrrolidines generally fall into two main categories:
-
N-Alkylation/N-Acylation: The nitrogen atom of the pyrrolidine ring acts as the nucleophile, attacking an electrophile (e.g., an alkyl halide, acyl chloride). This is the most common type of substitution reaction for pyrrolidines.
-
Substitution on the Pyrrolidine Ring (C-Substitution): A nucleophile displaces a leaving group attached to one of the carbon atoms of the pyrrolidine ring (e.g., at the C2 or C3 position). This requires a pyrrolidine derivative that is pre-functionalized with a good leaving group, such as a tosylate or halide.
Q2: I'm getting a low yield in my N-alkylation reaction. What are the most common causes?
A2: Low yields in N-alkylations are frequently due to several factors:
-
Inadequate Base: Pyrrolidine's conjugate acid has a pKa of about 11.3. If your reaction generates an acid (e.g., HBr from an alkyl bromide), the pyrrolidine will be protonated and lose its nucleophilicity. A non-nucleophilic base is required to neutralize this acid. Common choices include potassium carbonate (K₂CO₃) or stronger bases like sodium hydride (NaH).[1]
-
Poor Solvent Choice: The ideal solvent should dissolve the reactants and facilitate the desired reaction mechanism (typically S_N2). Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they solvate the cation of the base while leaving the nucleophile relatively free and reactive.[2]
-
Poor Leaving Group: The rate of substitution is highly dependent on the ability of the leaving group to depart. The general reactivity order for halide leaving groups is I > Br > Cl >> F. For sulfonate esters, tosylates (-OTs) and mesylates (-OMs) are excellent leaving groups.
-
Steric Hindrance: Severely crowded electrophiles (e.g., tertiary alkyl halides) or bulky substituents on the pyrrolidine ring can significantly slow down the reaction rate.
Q3: My reaction is producing a significant amount of a di-alkylated byproduct. How can I promote selective mono-alkylation?
A3: Over-alkylation is a common side reaction because the N-alkylated pyrrolidine product is often still nucleophilic. To favor mono-alkylation, consider the following strategies:
-
Stoichiometric Control: Use a large excess of the starting pyrrolidine relative to the alkylating agent. This increases the probability that the electrophile will react with the starting amine rather than the alkylated product.[3]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, reducing the chance of a second alkylation event.
-
Protecting Groups: For complex syntheses, you can use an N-protecting group (e.g., Boc) on the pyrrolidine, perform a substitution on the ring, and then deprotect the nitrogen.
-
Alternative Methods: For the synthesis of primary amines, methods like the Gabriel synthesis or using sodium azide as an ammonia surrogate can provide clean mono-alkylation and avoid over-alkylation issues.[4]
Q4: Can I use Phase-Transfer Catalysis (PTC) to improve my reaction yield?
A4: Yes, Phase-Transfer Catalysis (PTC) is an excellent technique for improving the yield of both N-alkylations and C-alkylations, especially when dealing with reactants that have low solubility in the same solvent. PTC uses a catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide - TBAB) to transport a water-soluble nucleophile or base into the organic phase where the electrophile resides. This often allows for the use of milder, less expensive inorganic bases (like NaOH or K₂CO₃) and can lead to higher yields and cleaner reactions.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| No or Low Product Yield | 1. Poor Leaving Group: The hydroxyl group (-OH) is a very poor leaving group. | Convert the alcohol to a good leaving group like a tosylate (-OTs) or mesylate (-OMs) before attempting substitution. |
| 2. Inactive Catalyst: If using a catalyst (e.g., in PTC), it may be "poisoned" by certain leaving groups like iodide or tosylate, which can pair too strongly with the catalyst.[2] | Consider using a different leaving group (e.g., bromide instead of iodide) or a different PTC catalyst.[2] | |
| 3. Steric Hindrance: The electrophilic carbon or the pyrrolidine nitrogen is too sterically hindered for an S_N2 reaction. | Use a less hindered substrate if possible. For tertiary substrates, consider conditions that favor an S_N1 mechanism (polar protic solvent), though this is less common for pyrrolidines. | |
| 4. Incorrect Solvent: The chosen solvent may not be suitable. Polar protic solvents (e.g., methanol) can solvate and deactivate the nucleophile. | Use a polar aprotic solvent such as acetonitrile (ACN) or DMF to enhance nucleophilicity. | |
| Formation of Multiple Products | 1. Over-alkylation: The mono-alkylated product is reacting further to form di- and tri-alkylated species.[5] | Use a large excess of the starting pyrrolidine (≥3 equivalents). Add the alkylating agent slowly to the reaction mixture. |
| 2. Elimination Side Reaction (E2): If the substrate is a secondary or tertiary alkyl halide, elimination can compete with substitution, especially with a strong, bulky base. | Use a less sterically hindered, more nucleophilic base. Lowering the reaction temperature can also favor substitution over elimination. | |
| 3. Lack of Regioselectivity: If the pyrrolidine ring has multiple potential nucleophilic sites, a mixture of isomers can form. | Use protecting groups to block unwanted reactive sites. Optimize reaction conditions (temperature, solvent) to favor one site over another. | |
| Reaction is Very Slow | 1. Low Temperature: The reaction may lack sufficient activation energy. | Gradually increase the reaction temperature while monitoring for side product formation. Many N-alkylations are run at elevated temperatures (e.g., 60-80 °C).[1] |
| 2. Weak Nucleophile/Electrophile: The inherent reactivity of the coupling partners is low. | If possible, switch to a more reactive electrophile (e.g., alkyl iodide instead of chloride). For C-substitutions, ensure you have a very good leaving group like a tosylate or triflate. | |
| 3. Poor Solubility: One or more reactants are not fully dissolved in the solvent. | Choose a solvent in which all components are soluble. If this is not possible, Phase-Transfer Catalysis (PTC) is an excellent alternative. |
Data Presentation: Effect of Reaction Conditions on Yield
Quantitative data is essential for optimizing reaction conditions. The following tables summarize reported yields for pyrrolidine-forming reactions under various conditions.
Table 1: Effect of Solvent on the Yield of a [3+2] Cycloaddition Reaction to form Spiro-Pyrrolidines
This table demonstrates the significant impact of the solvent on both yield and diastereoselectivity for a three-component reaction forming a complex pyrrolidine derivative.
| Entry | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Acetonitrile (ACN) | 16 | 82 | 9:1 |
| 2 | Dichloroethane (DCE) | 24 | 75 | 11:1 |
| 3 | Ethyl Acetate (EtOAc) | 24 | 67 | 8:1 |
| 4 | Ethanol (EtOH) | 24 | 71 | 10:1 |
| 5 | Toluene | 24 | 62 | 6:1 |
| 6 | Water (H₂O) | 24 | 55 | 7:1 |
| 7 | Tetrahydrofuran (THF) | 21 | 90 | 15:1 |
| Data compiled from a study on the synthesis of benzofuran spiro-2-pyrrolidine derivatives.[6] The optimal solvent was found to be THF. |
Table 2: Representative Yields for N-Alkylation of Pyrrolidine Derivatives
This table compiles data from various sources to provide a comparative look at common conditions for N-alkylation.
| Substrate | Electrophile | Base | Solvent | Temperature | Yield (%) | Reference |
| Pyrrolidine HCl Salt | Allyl Bromide | K₂CO₃ | Acetonitrile | Reflux | Good | [7] |
| Pyrrolidine | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 °C | Not specified | |
| Pyrrolidine | Alkyl Bromide | NaH | DMF | RT to 80 °C | Not specified | [1] |
| Amine | Alkyl Halide | K₃PO₄ / TBAB | Acetonitrile | 50 °C | ~70% | [Note 1] |
Note 1: Data from a general amide alkylation protocol using phase-transfer catalysis, which is analogous to amine alkylation.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Pyrrolidine using K₂CO₃ in Acetonitrile
This protocol is a standard and effective method for the mono-alkylation of pyrrolidine with a reactive alkyl halide.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrrolidine (1.0 - 1.2 equivalents) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Solvent: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the limiting reagent.
-
Addition of Electrophile: While stirring the suspension, add the alkyl halide (e.g., benzyl bromide, 1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Wash the solid with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove any remaining salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the pure N-alkylated pyrrolidine.[7]
Protocol 2: Nucleophilic Substitution on a C2-Substituted Pyrrolidine with Sodium Azide
This protocol describes the displacement of a leaving group on the pyrrolidine ring, using the conversion of a C2-chloromethyl group to an azidomethyl group as an example.
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the C2-substituted pyrrolidine (e.g., (S)-1-Boc-2-(chloromethyl)pyrrolidine, 1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Nucleophile: Add sodium azide (NaN₃, 1.5 - 2.0 equivalents) to the solution. Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water.
-
Extraction: Extract the aqueous mixture multiple times with an organic solvent such as diethyl ether or ethyl acetate.
-
Washing & Isolation: Combine the organic extracts and wash thoroughly with water and then with saturated brine solution to remove residual DMF and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, (S)-1-Boc-2-(azidomethyl)pyrrolidine, can be purified by silica gel column chromatography if necessary.[3]
Visualizations
Troubleshooting Workflow for Low Yield
The following flowchart provides a logical sequence for diagnosing and resolving low-yield issues in nucleophilic substitution reactions on pyrrolidines.
Caption: A step-by-step flowchart for troubleshooting low-yield results.
General Workflow for N-Alkylation Optimization
This diagram illustrates a typical workflow for developing and optimizing an N-alkylation reaction of pyrrolidine.
Caption: A typical experimental workflow for optimizing N-alkylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Tosylation of Hindered Secondary Alcohols
Welcome to the technical support center for the tosylation of sterically hindered secondary alcohols. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges associated with this critical transformation.
Troubleshooting and FAQs
This section addresses common issues encountered during the tosylation of sterically hindered secondary alcohols in a question-and-answer format.
Question 1: Why is my tosylation reaction showing low or no conversion?
-
Answer: Low or no conversion in the tosylation of hindered secondary alcohols is a frequent issue primarily due to steric hindrance, which impedes the approach of the tosylating agent to the hydroxyl group.[1] Several factors can contribute:
-
Steric Hindrance: The bulky nature of the substrate physically blocks the reaction center.[1]
-
Poor Reagent Quality: p-Toluenesulfonyl chloride (TsCl) can degrade over time. It is often beneficial to recrystallize commercial TsCl from hexane to remove impurities, which can significantly improve yields and reproducibility.[2]
-
Inadequate Reaction Conditions: Standard conditions (e.g., TsCl in pyridine at room temperature) are often insufficient for hindered substrates.[3] More forcing conditions, such as increased temperature or the use of a more potent catalytic system, may be necessary.
-
Insufficiently Anhydrous Conditions: All solvents and reagents must be thoroughly dried. Any moisture present will rapidly consume the tosyl chloride.[2]
-
Question 2: How can I improve the reaction rate and yield for a highly hindered alcohol?
-
Answer: To overcome the challenges of steric hindrance, several strategies can be employed:
-
Increase Reaction Temperature: Heating the reaction mixture, for example to 60-80 °C in pyridine, can provide the necessary energy to overcome the activation barrier.[2] Microwave irradiation has also been reported as a successful technique for driving these reactions to completion.[2]
-
Use a More Effective Catalyst: While pyridine is a standard base and solvent, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[2][4] For particularly stubborn cases, alternatives like 1-methylimidazole have been shown to be highly effective catalysts, sometimes superior to DMAP.[5][6]
-
Employ a Stronger, Non-Nucleophilic Base: Instead of pyridine or triethylamine, stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or even sodium hydride (NaH) can be used to first generate the more nucleophilic alkoxide, which then reacts with the tosylating agent.[2]
-
Change the Tosylating Agent: In some cases, using p-toluenesulfonic anhydride (Ts₂O) instead of TsCl can lead to better results.[3]
-
Question 3: What are common side reactions, and how can they be minimized?
-
Answer: The primary side reactions are elimination and chlorination.
-
E2 Elimination: This is a common competing reaction, especially with hindered secondary alcohols or when using strong, bulky bases at elevated temperatures, leading to the formation of alkenes.[1] To minimize this, use a less hindered base and lower the reaction temperature where possible.[1]
-
Chlorination: The chloride ion displaced from TsCl can act as a nucleophile, attacking the intermediate tosylate to form an alkyl chloride. This is more common with substrates that can form stabilized carbocations (e.g., benzylic alcohols).[7][8] Using tosyl anhydride (Ts₂O) can circumvent this issue as no chloride ion is generated.
-
Question 4: My tosylate product seems unstable during workup or purification. What precautions should I take?
-
Answer: Tosylates of hindered alcohols can be sensitive.
-
Avoid Harsh Conditions: During workup, avoid strong acids or bases. Use gentle extraction procedures with saturated sodium bicarbonate and brine.[7]
-
Minimize Heat: Concentrate the product under reduced pressure at low temperatures.
-
Chromatography Considerations: If column chromatography is necessary, be aware that silica gel is acidic and can promote decomposition. The column can be neutralized by pre-eluting with a solvent mixture containing a small amount of triethylamine (e.g., 1%). Alternatively, using a more neutral stationary phase like alumina may be beneficial. Some highly reactive tosylates, like triflates, are known to be unstable on silica.[2]
-
Quantitative Data Summary
The choice of catalyst and reaction conditions can dramatically impact the yield of tosylation for hindered alcohols. The table below summarizes comparative data from a study on the tosylation of a sterically hindered diacetonide glucofuranose derivative.
| Entry | Catalyst (molar fraction) | Solvent | Conditions | Time (h) | Yield (%) |
| 1 | DMAP (20%) | Pyridine | Reflux | 12 | 49 |
| 2 | 1-Methylimidazole (1.0 eq.) | Pyridine | Room Temp | 2.5 | 95 |
| 3 | 1-Methylimidazole (0.2 eq.) | CH₂Cl₂ / Et₃N | Room Temp | 2.5 | 96 |
Data sourced from a study on the tosylation of a hindered diacetonide glucofuranose derivative.[5]
This data clearly demonstrates that for this hindered substrate, 1-methylimidazole is a significantly more effective catalyst than DMAP, providing a near-quantitative yield in a much shorter time and under milder conditions.[5]
Experimental Protocols
Protocol 1: General Tosylation using TsCl and Pyridine
This is a standard procedure suitable for less hindered secondary alcohols, which serves as a baseline.
-
Dissolve the alcohol (1.0 eq.) in anhydrous pyridine (5-10 volumes) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2-1.5 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-4 hours, then allow it to warm to room temperature and stir overnight.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, consider adding a catalytic amount of DMAP (0.1-0.2 eq.) or gently heating the mixture.[2]
-
Workup: Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated NaHCO₃ solution, water, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Enhanced Tosylation for Hindered Alcohols using 1-Methylimidazole
This protocol is adapted from a highly efficient method for sterically demanding substrates.[5]
-
Under an inert atmosphere, dissolve the hindered alcohol (1.0 eq.), triethylamine (1.5 eq.), and 1-methylimidazole (0.2-0.4 eq.) in anhydrous dichloromethane (CH₂Cl₂) (5-10 volumes).
-
Add p-toluenesulfonyl chloride (TsCl, 1.25 eq.) to the solution at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is often complete within a few hours.[5]
-
Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂. Wash the organic phase with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the tosylation of hindered secondary alcohols.
Caption: Troubleshooting workflow for tosylation of hindered secondary alcohols.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Main Degradation Pathways
(S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine is susceptible to three primary degradation pathways due to the presence of the tosylate leaving group: hydrolysis , elimination , and nucleophilic substitution . Additionally, the N-benzyl group can be labile under certain acidic and basic conditions, leading to N-debenzylation as a potential side reaction.
Troubleshooting Guides & FAQs
Hydrolysis
Q1: I suspect my compound is degrading to a more polar byproduct upon exposure to moisture or aqueous workup conditions. What is likely happening?
A1: Your compound is likely undergoing hydrolysis, where water acts as a nucleophile and displaces the tosylate group to form (S)-1-Benzylpyrrolidin-3-ol. This is a common degradation pathway for sulfonate esters.
Q2: How can I minimize hydrolysis during my reaction or workup?
A2: To minimize hydrolysis, ensure all glassware is thoroughly dried and perform reactions under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. During workup, minimize contact time with aqueous layers and consider using brine to wash the organic phase, followed by drying with a suitable agent like anhydrous sodium sulfate or magnesium sulfate.
Q3: What are the expected products of hydrolysis?
A3: The primary products of hydrolysis are (S)-1-Benzylpyrrolidin-3-ol and p-toluenesulfonic acid.
Elimination
Q1: I am observing the formation of a non-polar byproduct, especially when using a strong base. What could this be?
A1: You are likely observing the product of an E2 elimination reaction, which is 1-Benzyl-2,3-dihydro-1H-pyrrole. Strong, non-nucleophilic bases, particularly bulky ones like potassium tert-butoxide (KOtBu), favor elimination over substitution.
Q2: How can I control the competition between elimination and substitution?
A2: The choice of base and reaction conditions is critical.
-
To favor elimination: Use a strong, bulky, non-nucleophilic base such as potassium tert-butoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Higher temperatures also tend to favor elimination.
-
To favor substitution: Use a less sterically hindered, good nucleophile (e.g., azide, cyanide) and lower reaction temperatures.
Q3: What conditions are typically used for E2 elimination of a cyclic tosylate?
A3: A common protocol involves dissolving the tosylate in a polar aprotic solvent like DMSO and adding a slight excess (e.g., 1.1 equivalents) of a strong base like potassium tert-butoxide. The reaction may require heating.[1]
Nucleophilic Substitution (SN2)
Q1: I am trying to displace the tosylate with a nucleophile, but I am getting low yields or a mixture of products.
A1: Several factors could be at play:
-
Steric Hindrance: The secondary carbon of the pyrrolidine ring presents some steric hindrance, which can slow down the SN2 reaction.
-
Competing Elimination: As mentioned, elimination can be a significant side reaction, especially with basic nucleophiles.
-
Nucleophile Strength: A weak nucleophile will react slowly, allowing more time for side reactions.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.
Q2: What are some good practices for achieving a successful SN2 reaction with this substrate?
A2:
-
Use a strong, non-basic nucleophile if possible (e.g., NaN3, NaCN).
-
Employ a polar aprotic solvent.
-
Maintain the lowest temperature that allows the reaction to proceed at a reasonable rate to minimize elimination.
-
Ensure anhydrous conditions to prevent hydrolysis.
N-Debenzylation
Q1: I am noticing a byproduct that appears to be my pyrrolidine core without the benzyl group. What could be causing this?
A1: The N-benzyl group can be cleaved under both acidic and basic conditions.
-
Acidic Conditions: N-debenzylation can be facilitated by strong acids.[1][2][3] Catalytic hydrogenation in the presence of an acid is a common method for N-debenzylation.[2]
-
Basic Conditions: Strong bases, such as potassium tert-butoxide in DMSO, especially in the presence of oxygen, can also lead to N-debenzylation.[4]
Q2: How can I avoid N-debenzylation?
A2: Avoid harsh acidic or basic conditions if the N-benzyl group needs to be retained. If a strong base is required for another transformation (like elimination), it is best to run the reaction at the lowest possible temperature and for the shortest time necessary. If performing a reaction under acidic conditions, consider using milder acids or buffered systems.
Data Presentation
The following tables summarize typical conditions and expected outcomes for the degradation pathways based on analogous systems.
Table 1: Hydrolysis of Secondary Tosylates
| Condition | Solvent | Temperature | Typical Reaction Time | Primary Product |
| Aqueous Acid (e.g., dil. HCl) | Water/Co-solvent | Room Temp - 50°C | 1 - 24 h | (S)-1-Benzylpyrrolidin-3-ol |
| Aqueous Base (e.g., aq. NaOH) | Water/Co-solvent | Room Temp - 50°C | 1 - 12 h | (S)-1-Benzylpyrrolidin-3-ol |
| Neutral Water | Water/Co-solvent | 25°C - 100°C | Slow (days) | (S)-1-Benzylpyrrolidin-3-ol |
Table 2: E2 Elimination of Cyclic Secondary Tosylates
| Base | Solvent | Temperature | Typical Yield | Primary Product |
| Potassium tert-butoxide | DMSO | 25°C - 135°C | Moderate to High | 1-Benzyl-2,3-dihydro-1H-pyrrole |
| DBU | THF or CH3CN | 25°C - 80°C | Moderate to High | 1-Benzyl-2,3-dihydro-1H-pyrrole |
| Sodium Ethoxide | Ethanol | Reflux | Moderate | 1-Benzyl-2,3-dihydro-1H-pyrrole (with SN2 byproduct) |
Table 3: SN2 Reaction of Secondary Tosylates with Common Nucleophiles
| Nucleophile | Solvent | Temperature | Typical Yield | Primary Product |
| NaN3 | DMF | 50 - 80°C | High | (R)-1-Benzyl-3-azidopyrrolidine |
| NaCN | DMSO | 50 - 100°C | Moderate to High | (R)-1-Benzylpyrrolidine-3-carbonitrile |
| R-SH / Base | THF or DMF | 25 - 60°C | Moderate to High | (R)-1-Benzyl-3-(alkylthio)pyrrolidine |
Experimental Protocols
Protocol 1: E2 Elimination with Potassium tert-Butoxide
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine (1.0 eq.) in anhydrous DMSO (concentration ~0.5 M).
-
Addition of Base: To the stirred solution, add potassium tert-butoxide (1.1 - 1.5 eq.) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-80°C) while monitoring the progress by TLC (Thin Layer Chromatography).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: SN2 Reaction with Sodium Azide
-
Preparation: To a round-bottom flask, add (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine (1.0 eq.) and sodium azide (1.5 - 2.0 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M.
-
Reaction: Heat the reaction mixture to 60-80°C and stir until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting crude (R)-1-Benzyl-3-azidopyrrolidine can be purified by column chromatography.
Visualizations
Degradation Pathways
Caption: Major degradation pathways of the target compound.
Experimental Workflow for E2 Elimination
Caption: Step-by-step workflow for the E2 elimination reaction.
References
Technical Support Center: Optimization of Reaction Solvent for Tosylate Reactions
Welcome to the Technical Support Center for the optimization of reaction solvents in tosylate reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in a tosylate reaction?
A1: The solvent in a tosylate reaction serves several critical functions. It must dissolve the reactants, including the alcohol, tosyl chloride, and base.[1] More importantly, the solvent's properties, such as polarity and proticity, can significantly influence the reaction mechanism (SN1 vs. SN2), reaction rate, and the formation of byproducts.[2][3][4] Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation but leave the nucleophile relatively "naked" and more reactive.[5] In contrast, polar protic solvents can stabilize carbocation intermediates, favoring SN1 pathways, and can also solvate the nucleophile through hydrogen bonding, which reduces its reactivity in SN2 reactions.[2][3]
Q2: I am observing a significant amount of a chlorinated byproduct instead of my desired tosylate. What is causing this and how can I prevent it?
A2: The formation of an alkyl chloride is a common side reaction during tosylation.[6][7][8] This occurs when the chloride ion (Cl-), generated from tosyl chloride (TsCl), acts as a nucleophile and displaces the newly formed tosylate group in an SN2 reaction.[6][9]
Factors that favor the chlorination side reaction include:
-
Polar aprotic solvents: Solvents like DMF and DMSO can accelerate the SN2 reaction of the chloride ion with the tosylate.[6][9]
-
Use of triethylamine (TEA) as a base: TEA can form a triethylammonium chloride salt, which provides a source of nucleophilic chloride ions.[6]
-
Electron-withdrawing groups: The presence of electron-withdrawing groups near the reaction center can activate the tosylate for nucleophilic attack.[6][8]
To minimize or avoid the formation of the alkyl chloride, consider the following strategies:
-
Solvent Choice: Use less polar or non-polar aprotic solvents such as dichloromethane (DCM) or toluene.[6]
-
Base Selection: Pyridine can be a better choice than triethylamine as it is a weaker base.[6]
-
Alternative Reagent: Use p-toluenesulfonic anhydride instead of tosyl chloride to eliminate the source of chloride ions.[7]
Q3: My tosylation reaction is very slow or incomplete. What are the likely causes and how can I improve the reaction rate?
A3: A slow or incomplete tosylation reaction can be attributed to several factors:
-
Inappropriate Solvent: The choice of solvent is crucial. For SN2 reactions, polar aprotic solvents like acetonitrile or DMF are often more effective than protic solvents.[5][10]
-
Steric Hindrance: If the alcohol is sterically hindered (e.g., a secondary or tertiary alcohol), the reaction can be slow.[7] Optimizing the base and solvent system is important to overcome this.[7]
-
Low Reaction Temperature: While lower temperatures can favor SN2 over elimination, a temperature that is too low can significantly slow down the reaction. Consider increasing the temperature in small increments while monitoring the reaction progress.[10]
-
Insufficient Base: Ensure at least a stoichiometric amount of a non-nucleophilic base is used to neutralize the HCl generated during the reaction.[10]
-
Poor Reagent Quality: The purity of tosyl chloride is important. Impurities can inhibit the reaction.[7]
Q4: I am seeing a significant amount of an elimination (alkene) byproduct. How can I favor the desired substitution reaction?
A4: The formation of an alkene byproduct occurs through an E2 elimination pathway, which competes with the SN2 substitution reaction.
Conditions that favor elimination include:
-
Substrate Structure: Secondary and tertiary tosylates are more prone to elimination.[6]
-
Sterically Hindered or Strongly Basic Nucleophile/Base: Bulky bases like potassium tert-butoxide strongly favor E2 elimination.[11]
-
High Reaction Temperature: Higher temperatures generally favor elimination over substitution.[6]
To favor substitution over elimination:
-
Nucleophile/Base Choice: Use a less sterically hindered and less basic nucleophile (e.g., azide, primary amine).[6]
-
Temperature Control: Run the reaction at a lower temperature.[6]
-
Solvent: Polar aprotic solvents generally favor SN2 reactions.[3][4]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues in tosylate reactions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inappropriate solvent.[10]2. Steric hindrance at the reaction center.[7]3. Low reaction temperature.[10]4. Impure reagents.[7] | 1. Switch to a more suitable solvent (e.g., polar aprotic for SN2).[10]2. Optimize the base and consider a less hindered base.[7]3. Gradually increase the reaction temperature.[10]4. Use purified tosyl chloride.[7] |
| Formation of Chlorinated Byproduct | 1. Use of polar aprotic solvents (e.g., DMF, DMSO).[6][9]2. Use of triethylamine (TEA) as a base.[6]3. Activated substrate (e.g., benzylic).[7][8] | 1. Use a less polar solvent like DCM or toluene.[6]2. Use pyridine as the base.[6]3. Use p-toluenesulfonic anhydride instead of tosyl chloride.[7] |
| Formation of Elimination (Alkene) Byproduct | 1. Secondary or tertiary substrate.[6]2. Use of a sterically hindered or strong base.[11]3. High reaction temperature.[6] | 1. If possible, modify the synthetic route to use a primary substrate.2. Use a less hindered and less basic nucleophile.[6]3. Lower the reaction temperature.[6] |
| Multiple Spots on TLC / Difficult Purification | 1. Presence of side products (chloride, alkene).2. Incomplete reaction.3. Reaction with other functional groups. | 1. Optimize reaction conditions to minimize side products (see above).2. Increase reaction time or use a slight excess of the limiting reagent.3. Employ a protecting group strategy for other reactive functional groups.[6] |
Solvent Effects on Reaction Outcomes
The choice of solvent has a profound impact on the mechanism and outcome of nucleophilic substitution reactions of tosylates.
| Solvent Type | Examples | Effect on SN1 Reactions | Effect on SN2 Reactions |
| Polar Protic | Water (H₂O), Ethanol (EtOH), Methanol (MeOH) | Favored . Stabilizes the carbocation intermediate and the leaving group through hydrogen bonding.[2][3][12] | Disfavored . Solvates the nucleophile through hydrogen bonding, reducing its reactivity.[2][3][4] |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN) | Disfavored . Does not effectively stabilize the carbocation intermediate. | Favored . Solvates the cation, leaving the anionic nucleophile "naked" and highly reactive.[3][4][5] |
| Non-Polar | Hexane, Toluene, Benzene | Disfavored . Cannot effectively dissolve ionic reactants or stabilize charged intermediates. | Disfavored . Reactants are often insoluble. |
Experimental Protocols
Protocol 1: General Procedure for Tosylation of a Primary Alcohol
This protocol describes a general method for the conversion of a primary alcohol to its corresponding tosylate.
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes).[5]
-
Cool the solution to 0 °C in an ice bath.[5]
-
Reagent Addition: Add pyridine (1.5-2.0 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2-1.5 eq).[5]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature.[5]
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and finally, brine.[5]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.[5]
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.[5]
Protocol 2: General Procedure for Nucleophilic Substitution of a Tosylate
This protocol outlines a general method for the SN2 displacement of a tosylate group.
-
Reaction Setup: In a dry, round-bottom flask, dissolve the alkyl tosylate (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or acetonitrile.[5][6]
-
Nucleophile Addition: Add the desired nucleophile (e.g., sodium azide, sodium cyanide, 1.5 eq).[5]
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.[5][6]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether, ethyl acetate).[5]
-
Washing: Combine the organic layers and wash with water and then brine.[5]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by column chromatography or other suitable methods.[6]
Visual Guides
Caption: General experimental workflow for tosylation and subsequent nucleophilic substitution.
Caption: Troubleshooting logic for common issues in tosylate reactions.
References
- 1. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. quora.com [quora.com]
- 3. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Removal of p-Toluenesulfonic Acid Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing p-toluenesulfonic acid (p-TsOH) and its related byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is p-toluenesulfonic acid (p-TsOH) and why is it used in organic synthesis?
A1: p-Toluenesulfonic acid (p-TsOH or TsOH) is a strong organic acid that is solid and non-oxidizing, making it a convenient and versatile catalyst in a wide range of organic reactions.[1][2][3] It is often used in esterification, acetalization, and as a protecting group catalyst.[4][5][6]
Q2: What are the common byproducts associated with reactions using p-TsOH?
A2: The primary byproduct to be removed is the p-TsOH catalyst itself. In reactions involving p-toluenesulfonyl chloride (TsCl), unreacted TsCl and the resulting p-toluenesulfonic acid (from hydrolysis of TsCl) are common impurities.
Q3: What is the most common and straightforward method for removing p-TsOH?
A3: The most common method is an aqueous workup with a basic solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH).[7][8] This converts the water-soluble p-TsOH into its even more water-soluble sodium salt, which is readily extracted into the aqueous phase.[8]
Q4: How can I confirm that all the p-TsOH has been removed?
A4: You can test the pH of the final aqueous wash to ensure it is neutral. Additionally, analytical techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to check for the presence of residual p-TsOH in the purified product.
Troubleshooting Guides
Issue 1: Residual p-TsOH is still present in my product after an aqueous workup.
-
Possible Cause: Insufficient washing with the basic solution or inefficient phase separation.
-
Solution:
-
Increase the number of washes with the saturated sodium bicarbonate solution. Typically, 2-3 washes are recommended, but more may be necessary.
-
Ensure vigorous mixing during the extraction to maximize contact between the organic and aqueous phases.
-
After the basic washes, perform a final wash with brine (saturated NaCl solution) to break up any emulsions and remove excess water from the organic layer.
-
Issue 2: My product is water-soluble, making aqueous extraction difficult.
-
Possible Cause: The desired product has high polarity and partitions into the aqueous layer along with the p-TsOH salt.
-
Solution:
-
Chromatography: Flash column chromatography is an effective alternative. Since p-TsOH is highly polar, it will adhere strongly to the silica gel, allowing the less polar product to elute first.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can effectively separate it from the p-TsOH impurity.
-
Issue 3: I am observing my product co-eluting with p-TsOH during column chromatography.
-
Possible Cause: The product has a polarity similar to p-TsOH, or the chosen solvent system is not optimal.
-
Solution:
-
Perform a basic wash before chromatography: Neutralizing the p-TsOH to its salt form will make it significantly more polar, ensuring it remains at the baseline of the silica gel column.
-
Adjust the solvent system: If a pre-wash is not feasible, modify the eluent. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the solvent system can help to "stick" the acidic p-TsOH to the silica gel, allowing for better separation.
-
Data Presentation: Comparison of Removal Methods
| Method | Typical Purity | Recovery Yield | Advantages | Disadvantages |
| Aqueous Workup (Basic Wash) | >95% | 85-99% | Fast, inexpensive, scalable, removes bulk impurities.[2][7] | Product must be stable to basic conditions; emulsions can form. |
| Flash Column Chromatography | 90-98%[2] | 50-80%[2] | Good resolution for structurally similar compounds, scalable.[2] | Can be time-consuming, requires significant solvent volumes.[2] |
| Recrystallization | >98% | Variable | Potentially high purity and yield, scalable. | Requires a solid product and a suitable solvent to be identified. |
Experimental Protocols
Protocol 1: Removal of p-TsOH by Aqueous Workup
This protocol describes the standard procedure for removing p-TsOH from a reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate).
-
Transfer the Reaction Mixture: Transfer the cooled reaction mixture to a separatory funnel.
-
Dilute with Organic Solvent: Dilute the mixture with an appropriate organic solvent (e.g., 50 mL of ethyl acetate) to ensure the product is fully dissolved.
-
First Wash (Saturated NaHCO₃): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to release any pressure. Close the stopcock and shake vigorously for 30-60 seconds. Allow the layers to separate.
-
Separate the Layers: Drain the lower aqueous layer.
-
Repeat Washes: Repeat the wash with saturated NaHCO₃ solution (Step 3 & 4) two more times. After the final basic wash, check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution). This helps to remove residual water and break any emulsions.
-
Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolate the Product: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product, now free of p-TsOH.
Protocol 2: Removal of p-TsOH by Flash Column Chromatography
This protocol is suitable when the desired product is significantly less polar than p-TsOH.
-
Prepare the Column: Pack a glass column with silica gel (60 Å, 230-400 mesh) using a slurry method with a non-polar solvent like hexane.[2]
-
Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of the chromatography eluent or a suitable solvent like dichloromethane.
-
Load the Sample: Carefully load the dissolved sample onto the top of the silica gel column.
-
Elution: Elute the column with an appropriate solvent system, typically a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation. p-TsOH, being highly polar, will remain on the column while the desired product elutes.
-
Collect Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General workflow for the removal of p-TsOH byproducts.
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. kmchem.com [kmchem.com]
- 4. Page loading... [guidechem.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. benchchem.com [benchchem.com]
- 7. p-Toluenesulfonic acid enhanced neutral deep eutectic solvent pretreatment of soybean straw for efficient lignin removal and enzymatic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
chiral HPLC methods for analyzing enantiomeric excess of pyrrolidine products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of enantiomeric excess of pyrrolidine products using chiral High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor or no resolution between pyrrolidine enantiomers?
Poor resolution in the chiral HPLC separation of pyrrolidine enantiomers can stem from several factors. The most critical is an inappropriate Chiral Stationary Phase (CSP).[1] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point for a wide range of compounds.[2][3] If the chosen CSP does not provide sufficient stereospecific interactions with the pyrrolidine enantiomers, separation will be compromised.[4] Other significant factors include a suboptimal mobile phase composition, incorrect column temperature, or a column that has lost efficiency.[1] A systematic approach to method development is often necessary to achieve the desired separation.[1]
Q2: How does mobile phase composition affect the separation of pyrrolidine enantiomers?
The mobile phase composition, including the type and concentration of organic modifiers and additives, plays a crucial role in chiral recognition.[5][6] For normal-phase chromatography, the ratio of a non-polar solvent (like n-hexane) to an alcohol modifier (like isopropanol or ethanol) significantly impacts selectivity.[7] Additives are also critical; for basic pyrrolidine derivatives, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and resolution by masking active silanol sites on the silica support.[2] Conversely, for acidic pyrrolidine compounds, an acidic modifier such as trifluoroacetic acid (TFA) is often beneficial.[2][8]
Q3: What is the role of temperature in chiral HPLC separations?
Temperature influences the thermodynamics of the separation, affecting both retention times and enantioselectivity.[4] Generally, lower temperatures can enhance chiral recognition by strengthening the transient diastereomeric interactions between the analyte and the CSP.[1] However, this is not a universal rule, as higher temperatures can sometimes improve peak efficiency and shape.[1] The effect of temperature is compound-dependent, and in some cases, an increase in temperature can even reverse the elution order of enantiomers.[1] Therefore, it is essential to carefully control and optimize the column temperature for each specific analysis.
Q4: How is enantiomeric excess (ee) calculated from an HPLC chromatogram?
Enantiomeric excess (ee) is a measure of the purity of a chiral sample.[9] It is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = |(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)| * 100
A racemic mixture, which has a 50:50 ratio of both enantiomers, will have an ee of 0%, while a pure single enantiomer will have an ee of 100%.[9]
Q5: What are "ghost peaks" and how can they be avoided?
Ghost peaks are extraneous peaks that appear in a chromatogram, often during blank runs, and do not correspond to any component of the injected sample.[2] They are typically caused by contamination in the mobile phase, carryover from a previous injection, or sample degradation.[2] To eliminate ghost peaks, it is recommended to use freshly prepared mobile phase with high-purity HPLC-grade solvents, ensure the mobile phase reservoir is clean, and optimize the autosampler's needle wash procedure to use a solvent strong enough to completely dissolve the analyte.[1]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps:
-
Verify CSP Selection: The choice of the chiral stationary phase is the most critical factor.[2] Polysaccharide-based and macrocyclic glycopeptide CSPs are versatile and good starting points for screening.[1][3] Consult column selection guides from manufacturers for suitability with pyrrolidine derivatives.
-
Optimize Mobile Phase: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase.[2] For basic pyrrolidines, add a basic modifier like 0.1% DEA; for acidic ones, use an acidic modifier like 0.1% TFA.[2]
-
Adjust Temperature: Evaluate the separation at different temperatures. Start at ambient temperature (e.g., 25°C) and then decrease in 5°C increments.[1] If resolution does not improve, try increasing the temperature from the initial setting.[1]
-
Modify Flow Rate: A lower flow rate often improves resolution, but an excessively low rate can lead to band broadening.[4][10] Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min to see if resolution improves.
-
Check Column Health: A contaminated or degraded column can lead to poor performance.[1] Flush the column with a strong solvent as recommended by the manufacturer or replace the guard column.[2]
Issue 2: Peak Tailing
Symptom: Asymmetric peaks with a pronounced "tail," leading to poor integration and reduced resolution.
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Rule out Column Overload: Injecting too much sample can saturate the stationary phase.[2] Prepare and inject a 1:10 and 1:100 dilution of your sample. If the peak shape improves significantly, reduce the sample concentration or injection volume.[1]
-
Optimize Mobile Phase Additives: Peak tailing can be caused by unwanted secondary interactions between the analyte and the stationary phase.[2] For basic pyrrolidines, add a basic modifier like 0.1% DEA to the mobile phase. For acidic pyrrolidines, an acidic modifier like 0.1% TFA can help.[2]
-
Check for Column Contamination: A contaminated guard or analytical column can also cause tailing.[2] Flush the column with a strong, compatible solvent as per the manufacturer's instructions. If using a guard column, try replacing it.[2]
Issue 3: Split Peaks
Symptom: A single enantiomer peak appears as two or more smaller, closely eluting peaks.
Caption: Troubleshooting workflow for split peaks.
Detailed Steps:
-
Check for Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting.[11] Whenever possible, dissolve the sample in the mobile phase itself.[12]
-
Inspect for Column Frit Blockage: A partially blocked inlet frit can disrupt the flow path, leading to peak splitting.[5] Try back-flushing the column (if the manufacturer allows) or replacing the frit.[13]
-
Check for Column Void: A void at the head of the column can cause the sample band to spread unevenly, resulting in split peaks.[13] This is often accompanied by a loss of efficiency and may require column replacement.[13]
Experimental Protocols & Data
General Method Development Strategy for Pyrrolidine Products
A successful chiral separation often requires screening different CSPs and mobile phase conditions. Polysaccharide-based columns are a highly recommended starting point.[2][3]
Caption: General experimental workflow for chiral method development.
Example Protocol: Chiral Separation of a Pyrrolidine Derivative
This protocol is a general starting point and should be optimized for specific pyrrolidine products.
Instrumentation:
-
HPLC system with UV detector
Sample Preparation:
-
Prepare a stock solution of the racemic or chiral pyrrolidine product in the mobile phase at a concentration of approximately 1 mg/mL.[3]
Method 1: Normal Phase Chromatography
| Parameter | Condition |
| Chiral Stationary Phase | CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm[3] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10 v/v)[3] |
| Additive | For basic analytes: 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 25 °C[3] |
| Detection | UV at 210 nm[3] |
| Injection Volume | 10 µL[3] |
Method 2: Reversed-Phase Chromatography
| Parameter | Condition |
| Chiral Stationary Phase | Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm[3] |
| Mobile Phase | [A] 20 mM ammonium acetate, pH 6; [B] methanol; (90:10, A:B)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 25 °C[3] |
| Detection | UV at 230 nm[3] |
| Injection Volume | 10 µL |
Note: The selection between normal and reversed-phase modes depends on the solubility and properties of the specific pyrrolidine derivative. Screening in both modes is often beneficial.[6] For basic compounds in normal phase, Chiralcel OD-H and Chiralpak AD columns are often sufficient to achieve separation.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chiraltech.com [chiraltech.com]
Validation & Comparative
A Comparative Guide to Alternative Leaving Groups for Pyrrolidine Activation
For researchers, scientists, and drug development professionals, the strategic activation of the pyrrolidine ring is a critical step in the synthesis of a vast array of bioactive molecules. The widely used N-tosyl group serves as a reliable activating group, but its application is not without limitations, particularly concerning the often harsh conditions required for its removal. This guide provides an objective comparison of alternative leaving groups to the tosylate for pyrrolidine activation, supported by experimental data, to inform the rational selection of the most appropriate activating group for a given synthetic strategy.
Modes of Pyrrolidine Activation by N-Substitution
The "activation" of pyrrolidine via N-substitution can be categorized into three primary modes, each offering distinct synthetic advantages:
-
Activation of α-C-H Bonds: Electron-withdrawing groups on the nitrogen atom increase the acidity of the protons on the adjacent (α) carbons, facilitating their removal by a base (deprotonation). This allows for the formation of an α-carbanion, which can then react with various electrophiles.
-
Activation of the N-Substituent as a Leaving Group (Deprotection): In this context, the N-substituent is designed to be a good leaving group, allowing for the cleavage of the N-S or N-C bond. This is essentially the deprotection of the pyrrolidine nitrogen, which is a crucial step in many synthetic sequences. The ease of this cleavage is a key factor in choosing an activating group.
-
Activation for Radical Reactions: Certain N-substituents can transform the pyrrolidine nitrogen into a precursor for radical generation. This opens up unique avenues for C-C and C-heteroatom bond formation that are not accessible through traditional ionic pathways.
Reactivity Showdown: Tosylates vs. Mesylates on Chiral Pyrrolidines in Nucleophilic Substitution
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral pyrrolidine derivatives is a cornerstone of modern medicinal chemistry. The conversion of a hydroxyl group into a better leaving group is a critical step in this process, with tosylates (OTs) and mesylates (OMs) being two of the most frequently employed sulfonate esters. This guide provides a comprehensive comparison of the reactivity of tosylates and mesylates in nucleophilic substitution reactions on chiral pyrrolidines, supported by experimental data and detailed methodologies.
Executive Summary
Both tosylates and mesylates are excellent leaving groups that facilitate nucleophilic substitution on chiral pyrrolidines, typically proceeding via an S(_N)2 mechanism with complete inversion of stereochemistry. Mesylates are generally slightly more reactive than tosylates due to the greater electron-withdrawing nature of the methyl group compared to the tolyl group, making the mesylate anion a more stable and thus better leaving group. However, tosylates are often crystalline solids, which can be easier to handle and purify. The choice between a tosylate and a mesylate may therefore depend on a balance of reactivity, physical properties, and the specific steric and electronic environment of the pyrrolidine substrate.
Data Presentation: A Comparative Analysis
| Leaving Group | Abbreviation | Structure of Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative S(_N)2 Reaction Rate |
| Tosylate | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic acid | ~ -2.8 | 0.70 |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic acid | ~ -1.9 | 1.00 |
This data indicates that mesylate is approximately 1.4 times more reactive than tosylate in a typical S(_N)2 reaction.
Reaction Mechanisms and Stereochemistry
The conversion of a hydroxyl-substituted chiral pyrrolidine to a tosylate or mesylate, followed by nucleophilic substitution, is a two-step process.
-
Activation of the Hydroxyl Group: The first step involves the reaction of the chiral pyrrolidine alcohol with either tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base, such as pyridine or triethylamine. This reaction proceeds with retention of configuration at the chiral center, as the C-O bond is not broken.
-
Nucleophilic Substitution: The resulting tosylate or mesylate is then subjected to a nucleophilic substitution reaction. This step typically proceeds via an S(_N)2 mechanism , which involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. This results in an inversion of configuration at the chiral center.[1][2]
Experimental Protocols
General Procedure for the Tosylation of a Chiral Pyrrolidine Alcohol
-
To a solution of the chiral pyrrolidine alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.5 equivalents) followed by p-toluenesulfonyl chloride (1.2 equivalents).
-
The reaction mixture is stirred at 0 °C and allowed to warm to room temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tosylate, which can be purified by column chromatography.
General Procedure for the Mesylation of a Chiral Pyrrolidine Alcohol
-
To a solution of the chiral pyrrolidine alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.5 equivalents).
-
Methanesulfonyl chloride (1.2 equivalents) is added dropwise to the solution at 0 °C.
-
The reaction is stirred at 0 °C and monitored by TLC.
-
Upon completion, the workup procedure is similar to that of the tosylation, involving quenching with water, extraction, washing, drying, and concentration to afford the crude mesylate.
General Procedure for Nucleophilic Substitution on a Pyrrolidine Tosylate/Mesylate
-
The pyrrolidine tosylate or mesylate (1.0 equivalent) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN).
-
The desired nucleophile (1.1 to 2.0 equivalents) is added to the solution.
-
The reaction mixture is heated to an appropriate temperature (e.g., 60-80 °C) and stirred until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The resulting crude product is purified by column chromatography to yield the desired substituted pyrrolidine.
Conclusion
References
Determining the Enantiomeric Purity of (S)-1-Benzyl-3-tosyloxypyrrolidine: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like (S)-1-Benzyl-3-tosyloxypyrrolidine is paramount for the synthesis of stereochemically pure active pharmaceutical ingredients. This guide provides a comparative overview of the primary analytical techniques used to determine the enantiomeric excess (e.e.) of this compound and its derivatives. The methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining enantiomeric purity depends on several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. Below is a summary of the key characteristics of each technique.
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Auxiliaries | Polarimetry |
| Principle | Differential interaction with a chiral stationary phase (CSP) or diastereomer formation. | Separation of volatile enantiomers or diastereomers on a chiral column. | Formation of diastereomeric complexes with distinct NMR signals. | Measurement of the rotation of plane-polarized light. |
| Sample Preparation | Simple dissolution for direct methods; derivatization for indirect methods. | Often requires derivatization to increase volatility and thermal stability. | Simple mixing with a chiral solvating agent or derivatization. | Dissolution in a suitable solvent; requires a pure sample. |
| Sensitivity | High | Very High | Moderate to Low | Low |
| Accuracy & Precision | High | High | Good | Moderate |
| Throughput | High | High | Moderate | High |
| Instrumentation | HPLC with a chiral column or standard column for diastereomers. | GC with a chiral column. | NMR spectrometer. | Polarimeter. |
| Development Time | Method development can be time-consuming. | Method development can be required. | Relatively fast. | Minimal. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers.[1] It can be performed directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers to form diastereomers that can be separated on a standard achiral column.[2] For compounds like (S)-1-Benzyl-3-tosyloxypyrrolidine, polysaccharide-based CSPs are often effective.[3]
Experimental Protocol: Direct Chiral HPLC
Objective: To separate and quantify the enantiomers of 1-Benzyl-3-tosyloxypyrrolidine using a chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
Materials:
-
Chiral Column (e.g., Lux Cellulose-2 or similar polysaccharide-based column)[4]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization.
-
Sample: 1 mg/mL solution of the analyte in the mobile phase.
Procedure:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the sample solution.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 230 nm or 254 nm).[4][5]
-
The two enantiomers will elute at different retention times.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas of the (S) and (R) enantiomers: % e.e. = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100
Chiral Gas Chromatography (GC)
Chiral GC is well-suited for the analysis of volatile and thermally stable compounds. For pyrrolidine derivatives, derivatization is often necessary to improve volatility.[6] The use of cyclodextrin-based chiral stationary phases is common for the separation of such enantiomers.[7]
Experimental Protocol: Chiral GC after Derivatization
Objective: To determine the enantiomeric purity of 1-Benzyl-3-hydroxypyrrolidine (a precursor to the tosylate) by GC after derivatization.
Instrumentation:
-
Gas Chromatograph
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Materials:
-
Chiral Capillary Column (e.g., Rt-βDEXcst)
-
Derivatizing Agent (e.g., trifluoroacetic anhydride)
-
Anhydrous solvent (e.g., dichloromethane)
-
Carrier Gas: Helium or Hydrogen
Procedure:
-
Derivatization: In a dry vial, dissolve the sample in anhydrous dichloromethane. Add the derivatizing agent and let the reaction proceed to completion.
-
GC Analysis:
-
Inject a small volume of the derivatized sample into the GC.
-
Employ a suitable temperature program to achieve separation.
-
The diastereomeric derivatives will elute at different times.
-
-
Quantification: Calculate the enantiomeric excess from the integrated peak areas of the two diastereomers.
NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a convenient method for determining enantiomeric purity without the need for chromatographic separation.[8] The addition of a chiral solvating agent (CSA) to a solution of the enantiomeric mixture forms transient diastereomeric complexes, which exhibit distinct chemical shifts in the NMR spectrum.[8][9] The enantiomeric excess can be determined by integrating the signals corresponding to each diastereomer.[10]
Experimental Protocol: NMR with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of (S)-1-Benzyl-3-tosyloxypyrrolidine using ¹H NMR spectroscopy and a chiral solvating agent.
Instrumentation:
-
High-resolution NMR Spectrometer (e.g., 400 MHz or higher)
Materials:
-
NMR solvent (e.g., CDCl₃)
-
Chiral Solvating Agent (CSA), for example, (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative.[8]
-
NMR tubes
Procedure:
-
Prepare a solution of the analyte in the NMR solvent.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum. In the presence of the CSA, specific proton signals of the two enantiomers should be resolved into two distinct sets of peaks.
-
Integrate the well-resolved signals for each diastereomeric complex.
-
Calculate the enantiomeric excess from the integration values.
Conclusion
The determination of the enantiomeric purity of (S)-1-Benzyl-3-tosyloxypyrrolidine can be effectively achieved using several analytical techniques. Chiral HPLC and GC offer high sensitivity and accuracy, with HPLC being more versatile for non-volatile compounds. NMR spectroscopy provides a rapid and straightforward method, particularly with the use of chiral solvating agents, that avoids chromatographic method development. The choice of the optimal method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and the available analytical instrumentation. For routine quality control, chiral HPLC is often the method of choice, while NMR can be a valuable tool for rapid screening.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. (3S)-1-Benzyl-3-hydroxypyrrolidine (101385-90-4) at Nordmann - nordmann.global [nordmann.global]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Pyrrolidine Substitution: A Comparative Guide to Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the unambiguous confirmation of molecular structure is a cornerstone of successful research. When working with pyrrolidine-based compounds, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for verifying the presence and position of substituents on the pyrrolidine ring. This guide provides a comparative overview of these techniques, supported by experimental data and detailed protocols, to aid in the efficient and accurate structural elucidation of substituted pyrrolidines.
The pyrrolidine ring, a five-membered saturated heterocycle, is a common scaffold in many biologically active compounds. Substitution on this ring can dramatically alter a molecule's pharmacological properties. Therefore, robust analytical methods to confirm the substitution pattern are critical. Both NMR and IR spectroscopy provide complementary information to build a comprehensive picture of the molecular architecture.
Comparative Analysis of NMR and IR Spectroscopy
While both techniques are powerful, they probe different aspects of molecular structure. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of individual atoms, making it ideal for determining the precise location and stereochemistry of substituents. IR spectroscopy, on the other hand, is excellent for identifying the presence of specific functional groups attached to the pyrrolidine ring.
| Feature | NMR Spectroscopy (¹H and ¹³C) | IR Spectroscopy |
| Information Provided | Detailed connectivity, stereochemistry, and electronic environment of atoms. | Presence of specific functional groups. |
| Strengths | Unambiguous determination of isomer and stereoisomer structures. Quantitative analysis is possible. | Rapid and sensitive detection of functional groups (e.g., C=O, N-H, O-H). |
| Limitations | Less sensitive than IR for some functional groups. Complex spectra can be challenging to interpret. | Provides limited information on the overall molecular framework and stereochemistry. |
| Typical Application | Determining the exact position of a substituent on the pyrrolidine ring (e.g., 2- vs. 3-substitution). | Confirming the addition of a functional group (e.g., acylation of the nitrogen). |
¹H and ¹³C NMR Spectroscopy: Pinpointing Substitution
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of substituted pyrrolidines. The chemical shifts (δ) of the protons and carbons in the pyrrolidine ring are highly sensitive to the presence of nearby substituents.
¹H NMR Spectroscopy: The protons on the pyrrolidine ring typically appear as complex multiplets in the upfield region of the spectrum (around 1.5-3.5 ppm). Substitution causes significant changes in the chemical shifts and coupling patterns of the ring protons. For instance, a substituent at the C2 position will deshield the adjacent C2-H proton, shifting its signal downfield. The coupling constants (J-values) between adjacent protons can provide valuable information about the stereochemistry of the substituents.
¹³C NMR Spectroscopy: The chemical shifts of the pyrrolidine carbons also provide clear evidence of substitution. The carbon atom bearing a substituent will experience a significant downfield or upfield shift depending on the nature of the substituent. Unambiguous assignment of carbon signals is often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which reveals the number of attached protons for each carbon.[1]
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for a Substituted Pyrrolidine Ring
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2-H | 2.5 - 4.5 | 45 - 65 |
| C3-H | 1.5 - 2.5 | 25 - 40 |
| C4-H | 1.5 - 2.5 | 25 - 40 |
| C5-H | 2.5 - 4.0 | 45 - 60 |
| N-H (if unsubstituted) | 1.0 - 3.0 | - |
Note: These are general ranges and can vary significantly depending on the solvent and the specific substituent.
For example, in a study of 4-(pyrrolidin-1-yl)benzaldehyde, the pyrrolidine CH₂ protons adjacent to the nitrogen appear as a triplet at 3.36 ppm, while the other two CH₂ protons are observed as a triplet at 2.00 ppm.[2]
IR Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of functional groups introduced onto the pyrrolidine scaffold. The vibrational frequencies of chemical bonds are sensitive to the molecular environment, providing a characteristic "fingerprint" for different functional groups.[3][4][5]
Key IR Absorptions for Substituted Pyrrolidines:
-
N-H Stretch: For secondary pyrrolidines (unsubstituted nitrogen), a characteristic absorption band appears in the region of 3300-3500 cm⁻¹. The absence of this band is a strong indicator of N-substitution.[6]
-
C-N Stretch: The C-N stretching vibration of the pyrrolidine ring typically appears in the 1250-1020 cm⁻¹ region.
-
C=O Stretch: If an acyl group is introduced, a strong carbonyl absorption will be observed in the range of 1630-1820 cm⁻¹, with the exact position depending on whether it is an amide, ketone, or ester.
-
C-H Stretch: The C-H stretching vibrations of the pyrrolidine ring are typically observed between 2850 and 3000 cm⁻¹.[5]
Table 2: Characteristic IR Absorption Frequencies for Common Substituents on Pyrrolidine
| Functional Group | Vibration | Frequency Range (cm⁻¹) |
| Amine (N-H) | Stretch | 3300 - 3500 |
| Alkane (C-H) | Stretch | 2850 - 3000 |
| Amide (C=O) | Stretch | 1630 - 1680 |
| Ketone (C=O) | Stretch | 1680 - 1750 |
| Ester (C=O) | Stretch | 1735 - 1750 |
| Alcohol (O-H) | Stretch (broad) | 3200 - 3600 |
Experimental Protocols
Accurate and reproducible data acquisition is crucial for reliable spectroscopic analysis. Below are generalized protocols for NMR and IR sample preparation and analysis.
NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-20 mg of the purified pyrrolidine derivative.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The choice of solvent is critical and should dissolve the sample completely.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[7]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is commonly used to simplify the spectrum and improve the signal-to-noise ratio.[8]
-
IR Sample Preparation and Acquisition (ATR and Thin Film)
Attenuated Total Reflectance (ATR) for Solids and Liquids:
-
Sample Preparation:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or a drop of the liquid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR accessory.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Thin Solid Film Method: [9]
-
Sample Preparation:
-
Data Acquisition:
-
Place the salt plate in the sample holder of the IR spectrometer.
-
Acquire the IR spectrum.
-
Visualization of Analytical Workflows
To better illustrate the process of confirming pyrrolidine substitution, the following diagrams outline the experimental and logical workflows.
Caption: Experimental workflow for spectroscopic analysis of pyrrolidine substitution.
Caption: Logical relationship between spectroscopic data and structure confirmation.
By integrating the detailed structural insights from NMR with the functional group information from IR spectroscopy, researchers can confidently and accurately confirm the substitution patterns of novel pyrrolidine derivatives, a critical step in the advancement of drug discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. amherst.edu [amherst.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to the Synthetic Utility of (R)- and (S)-1-Benzyl-3-tosyloxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic utility of the enantiomeric pair, (R)- and (S)-1-Benzyl-3-tosyloxypyrrolidine. These chiral building blocks are pivotal in the stereoselective synthesis of a wide array of biologically active molecules and complex chemical entities. Understanding the distinct reactivity and applications of each enantiomer is crucial for the efficient design and execution of synthetic strategies in drug discovery and development.
Introduction: Chiral Pyrrolidine Scaffolds in Synthesis
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in the structures of drugs targeting the central nervous system (CNS) and various enzymes. The stereochemistry at the 3-position of the pyrrolidine ring is often critical for biological activity. (R)- and (S)-1-Benzyl-3-tosyloxypyrrolidine serve as excellent precursors for the introduction of this chirality, with the tosylate group acting as a versatile leaving group for nucleophilic substitution reactions. The benzyl group provides protection for the nitrogen atom and can be readily removed under various conditions.
The choice between the (R)- and (S)-enantiomer allows for the synthesis of diastereomerically and enantiomerically pure target molecules. The primary synthetic application of these reagents involves nucleophilic substitution at the C3 position, proceeding primarily through an SN2 mechanism, which leads to an inversion of stereochemistry.
General Synthetic Pathways
The general synthetic utility of both (R)- and (S)-1-Benzyl-3-tosyloxypyrrolidine revolves around the displacement of the tosylate group by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 3-position of the pyrrolidine ring with a predictable stereochemical outcome.
Caption: General synthetic pathways for the utilization of (R)- and (S)-1-Benzyl-3-tosyloxypyrrolidine.
Comparative Performance in Nucleophilic Substitution Reactions
While direct comparative studies detailing the reaction kinetics and yields for both enantiomers under identical conditions are not extensively documented in publicly available literature, the fundamental principles of stereochemistry dictate their utility. The choice of the (R)- or (S)-tosylate directly determines the stereochemistry of the resulting product in an SN2 reaction.
For instance, the reaction of (R)-1-Benzyl-3-tosyloxypyrrolidine with a nucleophile will yield the corresponding (S)-3-substituted pyrrolidine derivative due to the inversion of configuration. Conversely, the (S)-enantiomer will produce the (R)-product. The efficiency of these reactions is generally high, contingent on the nature of the nucleophile and the reaction conditions.
Table 1: Representative Nucleophilic Substitution Reactions and Expected Products
| Starting Material | Nucleophile | Product Stereochemistry | Potential Product Class |
| (R)-1-Benzyl-3-tosyloxypyrrolidine | Sodium Azide (NaN₃) | (S)-3-Azido-1-benzylpyrrolidine | Chiral amine precursors |
| (S)-1-Benzyl-3-tosyloxypyrrolidine | Sodium Azide (NaN₃) | (R)-3-Azido-1-benzylpyrrolidine | Chiral amine precursors |
| (R)-1-Benzyl-3-tosyloxypyrrolidine | Primary/Secondary Amine (R₂NH) | (S)-3-Amino-1-benzylpyrrolidine derivative | Chiral diamines, ligands |
| (S)-1-Benzyl-3-tosyloxypyrrolidine | Primary/Secondary Amine (R₂NH) | (R)-3-Amino-1-benzylpyrrolidine derivative | Chiral diamines, ligands |
Experimental Protocols
The following are generalized experimental protocols for the key transformations involving (R)- and (S)-1-Benzyl-3-tosyloxypyrrolidine. Researchers should optimize these conditions for their specific substrates and scales.
Protocol for the Tosylation of (R)- or (S)-1-Benzyl-3-hydroxypyrrolidine
This procedure describes the conversion of the chiral alcohol to the corresponding tosylate, which is a crucial step in activating the hydroxyl group for nucleophilic substitution.
Caption: Experimental workflow for the tosylation of 1-Benzyl-3-hydroxypyrrolidine.
Detailed Steps:
-
Dissolve (R)- or (S)-1-Benzyl-3-hydroxypyrrolidine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5-2.0 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise, maintaining the temperature at or below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tosylate.
Protocol for Nucleophilic Substitution with Sodium Azide
This protocol details the SN2 reaction of the chiral tosylate with sodium azide to produce the corresponding chiral azide, a versatile intermediate for the synthesis of amines and other nitrogen-containing compounds.
Caption: Experimental workflow for the azidation of 1-Benzyl-3-tosyloxypyrrolidine.
Detailed Steps:
-
Dissolve (R)- or (S)-1-Benzyl-3-tosyloxypyrrolidine (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (1.5-2.0 eq.) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude azide can often be used in the next step without further purification. If necessary, purify by column chromatography.
Conclusion
(R)- and (S)-1-Benzyl-3-tosyloxypyrrolidine are indispensable chiral building blocks for the stereocontrolled synthesis of 3-substituted pyrrolidine derivatives. Their primary utility lies in SN2 reactions where the choice of the starting enantiomer dictates the absolute stereochemistry of the product. While the reaction conditions are generally mild and the procedures are robust, the selection of the appropriate enantiomer is a critical design element in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The protocols provided herein serve as a foundation for the application of these versatile reagents in synthetic organic chemistry.
The Scalability Equation: A Cost-Effectiveness Analysis of (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine in Industrial Synthesis
For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that directly impacts the economic viability of a large-scale synthesis. This guide provides a comprehensive comparison of the cost-effectiveness of using (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine as a key intermediate in scale-up operations. We will delve into the synthesis of its precursor, alternative chiral synthons, and provide a framework for evaluating its performance against other options.
(S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine is a versatile chiral intermediate, primarily utilized in the synthesis of complex molecules where the stereochemistry at the 3-position of the pyrrolidine ring is crucial. Its utility stems from the tosyl group, which is an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities with inversion of stereochemistry. However, its cost-effectiveness in a scale-up scenario is not solely determined by its reactivity but also by the efficiency and cost of its own synthesis.
Performance and Cost Comparison of Chiral Pyrrolidine Precursors
The primary precursor for (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine is (S)-1-Benzyl-3-hydroxypyrrolidine. The cost and scalability of producing this alcohol are paramount to the overall economic feasibility. Below is a comparison of different approaches to obtaining chiral 3-hydroxypyrrolidine derivatives.
| Parameter | Asymmetric Synthesis from Achiral Precursors | Resolution of Racemic 3-Hydroxypyrrolidine | Chiral Pool Synthesis (e.g., from L-Malic Acid) |
| Starting Materials | Simple, achiral materials (e.g., 1,4-butanediol derivatives) | Racemic 3-hydroxypyrrolidine derivatives | Naturally occurring chiral molecules (e.g., L-malic acid, L-glutamic acid) |
| Typical Yield | Moderate to High | Theoretically max 50% per enantiomer (can be improved with racemization) | Generally Good |
| Enantiomeric Purity | High (typically >95% ee) | High after resolution | High (dependent on starting material purity) |
| Number of Steps | Can be multi-step | Fewer steps for the core ring, but resolution adds steps | Multi-step transformations are common |
| Scalability | Can be challenging to scale up asymmetric catalysts | Scalable, but can be labor-intensive and generate waste | Generally scalable, but dependent on the availability of the starting material |
| Cost of Reagents | Asymmetric catalysts can be expensive | Resolving agents can be costly, especially for large scale | Chiral pool starting materials can be inexpensive |
| Waste Generation | Can be minimized with efficient catalysis | Generates at least 50% of the undesired enantiomer as waste | Can generate significant waste depending on the synthetic route |
| Overall Cost-Effectiveness | Potentially high for high-value products | Can be cost-effective if the resolving agent is recyclable and the undesired enantiomer can be racemized or used elsewhere | Can be very cost-effective if the synthetic route is efficient |
Experimental Protocols
Protocol 1: Synthesis of (S)-1-Benzyl-3-hydroxypyrrolidine via Asymmetric Hydroboration
A practical, industrial-scale synthesis of (S)-1-benzyl-3-hydroxypyrrolidine has been reported involving the asymmetric hydroboration of 1-benzyl-3-pyrroline.[1]
Materials:
-
1-Benzyl-3-pyrroline
-
(+)-α-Pinene (as chiral director)
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
The asymmetric borane reagent is generated in situ from NaBH₄, BF₃·OEt₂, and (+)-α-pinene.
-
1-Benzyl-3-pyrroline is then reacted with the chiral borane reagent.
-
The resulting borane intermediate is oxidized using NaOH and H₂O₂ to yield crude (S)-1-benzyl-3-hydroxypyrrolidine.
-
Chiral purification via diastereomeric salt formation is performed to achieve high enantiomeric excess (>99% ee).[1]
This process has been successfully scaled up to produce batches as large as 252 kg.[1]
Protocol 2: General Procedure for the Tosylation of an Alcohol
This protocol can be adapted for the synthesis of (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine from (S)-1-Benzyl-3-hydroxypyrrolidine.[2]
Materials:
-
(S)-1-Benzyl-3-hydroxypyrrolidine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (as base)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve (S)-1-Benzyl-3-hydroxypyrrolidine in DCM and cool the solution to 0 °C.
-
Add the base (e.g., triethylamine) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride in DCM to the reaction mixture.
-
Stir the reaction at 0 °C for a specified time, then allow it to warm to room temperature and stir until completion (monitored by TLC or HPLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Logical Workflow for Cost-Effectiveness Evaluation
The decision-making process for selecting a chiral intermediate for scale-up involves a multi-faceted analysis. The following diagram illustrates a logical workflow for evaluating the cost-effectiveness of (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine.
Caption: Workflow for evaluating the cost-effectiveness of chiral intermediates.
Synthetic Pathway for the Target Compound
The synthesis of (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine is a two-step process from its precursor alcohol, which itself can be synthesized via various routes.
Caption: Synthetic pathway to the target compound.
Conclusion
The cost-effectiveness of using (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine in a scale-up scenario is intrinsically linked to the efficient and economical synthesis of its precursor, (S)-1-benzyl-3-hydroxypyrrolidine. While the tosylation step itself is a standard and generally high-yielding transformation, the overall cost is dictated by the upstream processes.
For drug development professionals, a thorough analysis of the available synthetic routes to the chiral pyrrolidinol precursor is essential. The choice between asymmetric synthesis, resolution, or a chiral pool approach will depend on factors such as the cost and availability of starting materials, the expense and scalability of catalysts or resolving agents, and the overall process efficiency. While (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine is a valuable and reactive intermediate, its application in large-scale manufacturing requires a holistic cost-benefit analysis that begins with its own synthesis. Researchers should carefully evaluate the trade-offs between the different synthetic strategies to identify the most economically viable route for their specific target molecule.
References
A Comparative Guide to Computational Modeling of Transition States in Pyrrolidine Substitutions
The pyrrolidine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active natural products.[1][2] Understanding the mechanisms of pyrrolidine substitution reactions is therefore crucial for the rational design of novel therapeutics and efficient synthetic routes. Computational modeling has emerged as a powerful tool for elucidating these complex reaction pathways, particularly for characterizing the fleeting, high-energy transition states that govern reaction rates and selectivity.
This guide provides a comparative overview of computational approaches for modeling transition states in pyrrolidine substitutions, aimed at researchers, scientists, and drug development professionals. It presents quantitative data from recent studies, details common experimental validation protocols, and visualizes key concepts and workflows.
Overview of Computational Methods
The accurate modeling of transition states requires methods that can adequately describe bond breaking and bond formation. Quantum mechanics (QM) methods are the most suitable for this purpose. The choice of a specific method often involves a trade-off between accuracy and computational cost.
-
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for studying reaction mechanisms. It offers a good balance of accuracy and computational efficiency. Functionals like B3LYP and M06-2X are commonly employed, often paired with basis sets such as 6-31G(d,p) or larger for better accuracy.[3][4] DFT calculations are used to locate transition state geometries, calculate activation energies, and perform Intrinsic Reaction Coordinate (IRC) calculations to confirm that the found transition state connects the desired reactants and products.[3]
-
Semi-empirical Methods: Methods like AM1 are computationally less expensive than DFT but are also generally less accurate.[5] They can be useful for preliminary explorations of reaction pathways or for modeling very large systems where DFT is computationally prohibitive.
-
Ab Initio Methods: High-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide very accurate results but are computationally very demanding and typically reserved for smaller systems or for benchmarking DFT results.
-
Hybrid QM/MM Methods: For reactions occurring in a complex environment, such as in a solvent or an enzyme active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. In this approach, the reacting species are treated with a high-level QM method, while the surrounding environment is described by a less computationally expensive MM force field.
Data Presentation: Comparing Computational Models
The following tables summarize quantitative data from various computational studies on pyrrolidine substitution reactions, providing a direct comparison of the performance and findings of different models.
Table 1: Calculated Activation Energies in Pyrrolidine Ring Formation and Substitution
| Reaction / Process | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) | Reference |
| Pyrrolidinedione Synthesis: Michael Addition | DFT (unspecified) | Not specified | Not specified | 5.2 | [6] |
| Pyrrolidinedione Synthesis: Cyclization | DFT (unspecified) | Not specified | Water | 2.8 | [6] |
| Pyrrolidinedione Synthesis: Tautomerization | DFT (unspecified) | Not specified | Not specified | 42.6 | [6] |
| Pyrrolidine-2,3-dione formation: 4a to 4a' | B3LYP | 6-31+G(d,p) | Gas Phase | 0.5 | [4][7] |
| Pyrrolidine-2,3-dione formation: 4a to 4a' | B3LYP | 6-31+G(d,p) | Ethanol | 1.0 | [4][7] |
| Copper-Catalyzed C-H Amination (Tp* ligand) | B3LYP-D3 | Triple-ζ + polarization | Toluene | ~18.0 (Free Energy) | [8][9] |
| Copper-Catalyzed C-H Amination (TpBr3 ligand) | B3LYP-D3 | Triple-ζ + polarization | Toluene | ~22.5 (Free Energy) | [8][9] |
| Aza-Cope-Mannich Reaction | M06-2X | 6-311G(d,p) | Gas Phase | (Not specified, but iminium intermediates are high energy) | [3] |
Table 2: Comparison of Calculated and Experimental Kinetic Data
| Reaction | Computational Method | Calculated Parameter | Value | Experimental Parameter | Value | Reference |
| Isomerization of 4a/4a' in Pyrrolidine-2,3-dione Synthesis | Transitional State Theory | Rate Constant | ~10¹² s⁻¹ at 298 K | Qualitative Observation | Coexistence of isomers, too fast to distinguish | [4] |
| Nucleophilic Aromatic Substitution of 2,4-difluoronitrobenzene with Pyrrolidine | (Not a computational study) | N/A | N/A | Reaction Kinetics | Second-order kinetics for all four reaction steps | [10] |
Experimental Protocols for Model Validation
Computational models are theoretical constructs and must be validated against experimental data. For pyrrolidine substitution reactions, the following experimental protocols are key:
-
Kinetic Studies:
-
Objective: To determine experimental reaction rates and activation parameters (ΔH‡ and ΔS‡).
-
Methodology: The reaction progress is monitored over time by measuring the concentration of reactants or products. This is often achieved using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][10] For instance, in studying the nucleophilic aromatic substitution between 2,4-difluoronitrobenzene and pyrrolidine, samples can be taken at various residence times in a reactor, quenched (e.g., with hydrochloric acid), and analyzed by HPLC to determine the concentration of reactants, intermediates, and products.[10] The temperature dependence of the reaction rate is then used to calculate the activation parameters via the Arrhenius or Eyring equation. These experimental values provide a direct benchmark for computationally derived activation energies.
-
-
Product Distribution and Stereoselectivity Analysis:
-
Objective: To determine the ratio of different products (regioisomers or stereoisomers) formed in the reaction.
-
Methodology: The final reaction mixture is analyzed to quantify the different products. Chiral HPLC or chiral gas chromatography is often used to determine the enantiomeric excess (%ee) in asymmetric reactions.[1] The experimentally observed selectivity can be compared to the calculated energy differences between the transition states leading to the different products. According to transition state theory, the ratio of products is related to the difference in the free energies of their respective transition states.
-
-
Spectroscopic Identification of Intermediates:
-
Objective: To detect and characterize transient intermediates proposed by the computational model.
-
Methodology: In some cases, reaction intermediates can be trapped at low temperatures or observed using fast spectroscopic techniques. NMR spectroscopy is a powerful tool for structure elucidation. While transition states themselves cannot be directly observed, the characterization of intermediates along the reaction pathway provides strong evidence to support or refute a proposed mechanism.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in the computational modeling of pyrrolidine substitutions.
Caption: A typical workflow for locating and verifying a transition state in a computational chemistry study.
Caption: A generic reaction coordinate diagram illustrating the energy profile of a substitution reaction.
Caption: Logical relationships between different computational chemistry methods used for reaction modeling.
Conclusion
Computational modeling, particularly DFT, provides indispensable insights into the transition states of pyrrolidine substitution reactions. These methods allow for the calculation of activation energies and the detailed geometric characterization of transition states, which are critical for understanding and predicting reaction outcomes. As demonstrated, calculated energy barriers for processes like cyclization and Michael addition can range from just a few kcal/mol to over 40 kcal/mol for more demanding steps like tautomerization.[6]
The reliability of these computational predictions is fundamentally tied to their validation against experimental data. Kinetic studies and product analysis are the gold standards for benchmarking calculated activation energies and selectivities. While challenges in accurately modeling complex systems and locating true transition states persist, the synergy between computational and experimental approaches continues to advance our ability to design and optimize the synthesis of pyrrolidine-containing molecules, accelerating progress in drug discovery and development.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commons.emich.edu [commons.emich.edu]
- 4. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computational elucidation of the reaction mechanism for synthesis of pyrrolidinedione derivatives via Nef-type rearrangement – cyclization reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cetjournal.it [cetjournal.it]
A Comparative Guide to N-Protecting Groups for 3-Hydroxypyrrolidine
For researchers, scientists, and drug development professionals, the strategic selection of a nitrogen-protecting group is a critical parameter in the successful synthesis of molecules containing the 3-hydroxypyrrolidine scaffold. This valuable building block is integral to many pharmaceutical compounds, and the choice of an N-protecting group influences reactivity, stability, and the ease of its eventual removal.[1][2] An ideal protecting group should be easy to introduce in high yield, stable under a range of reaction conditions, and readily cleavable under mild conditions that do not affect other functional groups in the molecule, such as the resident hydroxyl group.[1]
This guide provides an objective comparison of three commonly used N-protecting groups for 3-hydroxypyrrolidine: tert-Butyloxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). The comparison is supported by experimental data and detailed protocols to inform the rational selection of an appropriate N-protecting group for your synthetic strategy.
Visualizing the Protection-Deprotection Workflow
The general workflow for utilizing an N-protecting group in the synthesis of a 3-hydroxypyrrolidine derivative involves three key stages: protection of the nitrogen, performing subsequent chemical transformations, and finally, deprotection to reveal the free amine.
Caption: General workflow for N-protection strategy.
Quantitative Comparison of N-Protecting Groups
The selection of an appropriate N-protecting group is often a trade-off between its stability under various reaction conditions and the ease of its removal.[1] The following tables summarize the conditions for the protection and deprotection of 3-hydroxypyrrolidine with Boc, Cbz, and Fmoc groups.
Table 1: Comparison of Protection Conditions
| Protecting Group | Reagent | Typical Conditions | Typical Yield | Reference |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | NaHCO₃, THF/H₂O, 0 °C to RT | >90% | [3] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃ or NaOH, THF/H₂O, 0 °C to RT | ~90% | [3][4] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | NaHCO₃, Dioxane/H₂O or Pyridine/CH₂Cl₂ | High | [5] |
Table 2: Comparison of Deprotection Conditions and Stability
| Protecting Group | Deprotection Conditions | Stability Profile | Orthogonality |
| Boc | Acidic: TFA in CH₂Cl₂; or 4M HCl in Dioxane.[2][6] | Stable to bases, nucleophiles, and hydrogenolysis.[1] | Orthogonal to Cbz and Fmoc groups.[1] |
| Cbz | Hydrogenolysis: H₂, Pd/C in MeOH or EtOH.[7][8] Acidic: HBr/AcOH; AlCl₃/HFIP.[7][9] | Stable to acidic and basic conditions.[1][4] | Orthogonal to Boc and Fmoc groups.[1] |
| Fmoc | Basic: 20% Piperidine in DMF.[10][11] | Stable to acidic conditions and hydrogenolysis.[1] | Orthogonal to Boc and Cbz groups.[1] |
Logic for Selecting an N-Protecting Group
The choice of a protecting group is dictated by the planned synthetic route. The group must be stable during subsequent reactions while being removable under conditions that do not compromise the integrity of the final molecule. This decision-making process is illustrated below.
Caption: Decision tree for N-protecting group selection.
Experimental Protocols
Detailed methodologies for the protection and deprotection of 3-hydroxypyrrolidine are provided below. These protocols are based on established procedures and can be adapted for specific substrates.
Protocol 1: N-Boc Protection of 3-Hydroxypyrrolidine
This protocol is adapted from general procedures for Boc protection of amines.[3]
-
Dissolution: Dissolve 3-hydroxypyrrolidine (1.0 eq) in a 2:1 mixture of Tetrahydrofuran (THF) and water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise.
-
Reaction: Allow the solution to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc-3-hydroxypyrrolidine.
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This procedure is effective for the acid-labile cleavage of the Boc group.[2]
-
Dissolution: Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM, 0.1 M) and cool to 0 °C.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Isolation: Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution) to obtain the free amine. Extract the product with an appropriate organic solvent.
Protocol 3: N-Cbz Protection of 3-Hydroxypyrrolidine
This protocol is based on the Schotten-Baumann reaction conditions for Cbz protection.[3][4]
-
Dissolution: Stir 3-hydroxypyrrolidine (1.2 eq) in a 3 N aqueous sodium hydroxide (NaOH) solution (1.1 eq) and cool the mixture to 0 °C.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.
-
Work-up: Extract the mixture with an organic solvent (e.g., tert-butyl methyl ether).
-
Purification: Wash the combined organic extracts with 0.1 N aqueous HCl followed by saturated aqueous NaHCO₃ solution. Dry the organic phase and remove the solvent under reduced pressure to yield the N-Cbz-3-hydroxypyrrolidine.
Protocol 4: N-Cbz Deprotection via Catalytic Hydrogenolysis
This is the most common and mildest method for Cbz group removal.[7][8]
-
Dissolution: Dissolve N-Cbz-3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as methanol or ethanol.[8]
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) to the solution, typically at a loading of 5-10 mol%.[8]
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus.[8]
-
Reaction: Stir the mixture at room temperature until the reaction is complete, monitoring progress by TLC or LC-MS.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the deprotected 3-hydroxypyrrolidine.
Protocol 5: N-Fmoc Protection of 3-Hydroxypyrrolidine
The classic Fmoc protection is performed with Fmoc-Cl under Schotten-Baumann conditions.[5]
-
Dissolution: Dissolve 3-hydroxypyrrolidine (1.0 eq) in an aqueous solution of sodium bicarbonate (e.g., in a dioxane/water mixture).
-
Reagent Addition: Add 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq).
-
Reaction: Stir the mixture vigorously at room temperature for several hours.
-
Work-up: Acidify the aqueous mixture and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to afford the crude N-Fmoc-3-hydroxypyrrolidine, which can be further purified if necessary.
Protocol 6: N-Fmoc Deprotection using Piperidine
The Fmoc group is characteristically base-labile.[1]
-
Dissolution: Dissolve the N-Fmoc-3-hydroxypyrrolidine derivative in N,N-dimethylformamide (DMF).
-
Base Addition: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction at room temperature. The deprotection is typically rapid and can be monitored by TLC.
-
Work-up: After completion, the reaction mixture can be worked up through extraction and purification to separate the deprotected peptide from the piperidine and the fluorenyl-piperidine adduct.[12]
Conclusion
The selection of an N-protecting group for 3-hydroxypyrrolidine is a critical decision in the design of a synthetic route.[1]
-
N-Boc is often the protecting group of choice for general purposes due to its robust stability to many conditions and mild, acidic removal.[1]
-
N-Cbz provides excellent stability and is removed under neutral hydrogenolysis conditions, which is advantageous for acid-sensitive substrates. However, this method is incompatible with reducible functional groups.[1][7]
-
N-Fmoc is ideal when base-lability is required, offering a deprotection strategy that is orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[1]
A thorough consideration of the chemical compatibility of the protecting group with all planned synthetic transformations is paramount for a successful outcome.[1] By leveraging the distinct properties of these protecting groups, researchers can devise effective and orthogonal strategies for the synthesis of complex molecules and pharmaceutical targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. researchgate.net [researchgate.net]
literature review of synthetic routes to functionalized pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, driving continuous innovation in synthetic methodologies for its construction. This guide provides a comparative overview of key synthetic routes to functionalized pyrrolidines, offering researchers, scientists, and drug development professionals a basis for selecting the most suitable method for their specific target molecules. The comparison focuses on asymmetric organocatalysis, metal-catalyzed C-H amination, [3+2] cycloaddition reactions, and the iridium-catalyzed borrowing hydrogen methodology, presenting experimental data and detailed protocols for each.
Asymmetric Organocatalysis
Proline and its derivatives have emerged as powerful organocatalysts for the asymmetric synthesis of pyrrolidines, enabling the enantioselective formation of highly functionalized products.[1][2][3][4] These reactions often proceed through the formation of enamines or iminium ions, facilitating a variety of transformations including aldol and Michael reactions.[1][2]
A significant advantage of organocatalysis is the use of readily available, non-toxic, and often inexpensive catalysts.[5] However, catalyst loading can sometimes be high, and reaction times may be long to achieve high yields and enantioselectivities.[5]
Key Advantages:
-
Metal-free conditions
-
High enantioselectivity
-
Readily available catalysts
Limitations:
-
Can require high catalyst loading
-
Sometimes long reaction times
Comparative Data for Asymmetric Organocatalytic Synthesis:
| Entry | Aldehyde | Nitroalkene | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | Nitrostyrene | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Toluene | 24 | 95 | 99 | [2] |
| 2 | Butanal | (E)-β-Nitrostyrene | L-Proline | DMSO | 48 | 78 | 92 | [1] |
| 3 | Propanal | 1-Nitrocyclohexene | (S)-2-(Triflylaminomethyl)pyrrolidine | CH2Cl2 | 72 | 85 | 95 | [3] |
Experimental Protocol: Asymmetric Michael Addition
To a solution of the aldehyde (1.0 mmol) and the nitroalkene (1.2 mmol) in the specified solvent (5 mL) is added the organocatalyst (0.1 mmol, 10 mol%). The reaction mixture is stirred at room temperature for the time indicated in the table. Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired functionalized pyrrolidine.
Metal-Catalyzed Intramolecular C-H Amination
Direct intramolecular C-H amination has become a powerful tool for the synthesis of pyrrolidines, offering a highly atom-economical approach.[6][7][8][9][10] Copper and iron-based catalytic systems have been developed to facilitate the insertion of a nitrogen-containing group into an unactivated C-H bond.[6][7] This method allows for the formation of the pyrrolidine ring from linear precursors without the need for pre-functionalization.
The choice of the metal catalyst and the nitrogen source is crucial for the success of these reactions. While offering a direct route, these methods can sometimes suffer from limited substrate scope and the need for specific directing groups.
Key Advantages:
-
High atom economy
-
Direct functionalization of C-H bonds
-
Access to diverse pyrrolidine structures
Limitations:
-
Can require specific directing groups
-
Substrate scope can be limited
Comparative Data for Metal-Catalyzed C-H Amination:
| Entry | Substrate | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | N-Fluoropentylbenzamide | [Tpⁱᵖ²,Cu(NCMe)] | - | Toluene | 90 | 99 | [7] |
| 2 | Pentyl Azide | [Fe(TPP)Cl] | PhI(OAc)₂ | Benzene | 25 | 85 | [9] |
| 3 | N-Boc-4-penten-1-amine | Pd(OAc)₂ | Benzoquinone | DMSO | 100 | 75 | [10] |
Experimental Protocol: Copper-Catalyzed Intramolecular C-H Amination
In a glovebox, a screw-capped vial is charged with the N-fluoroamide substrate (0.2 mmol), the copper catalyst [Tpⁱᵖ²,Cu(NCMe)] (0.01 mmol, 5 mol%), and toluene (2 mL). The vial is sealed and heated at 90 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the corresponding pyrrolidine.[7]
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition of azomethine ylides with various dipolarophiles is a cornerstone in pyrrolidine synthesis, allowing for the rapid construction of the five-membered ring with high stereocontrol.[11][12][13][14][15] Azomethine ylides can be generated in situ from a variety of precursors, including α-amino acids, imines of α-amino esters, and by the thermal or photochemical ring-opening of aziridines.
This methodology is highly versatile, accommodating a wide range of substrates and allowing for the synthesis of complex, polycyclic pyrrolidine derivatives. The diastereoselectivity of the reaction can often be controlled by the geometry of the azomethine ylide and the nature of the dipolarophile.[13]
Key Advantages:
-
High stereoselectivity
-
Rapid construction of the pyrrolidine ring
-
Wide substrate scope
Limitations:
-
In situ generation of the reactive ylide can be sensitive to reaction conditions.
Comparative Data for [3+2] Cycloaddition Reactions:
| Entry | Azomethine Ylide Precursor | Dipolarophile | Catalyst/Promoter | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio | Reference |
| 1 | Sarcosine, Benzaldehyde | N-Phenylmaleimide | AgOAc/DBU | Toluene | 25 | 92 | >95:5 | [12] |
| 2 | N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine | Methyl Acrylate | TFA | MeCN | 25 | 85 | - | [11] |
| 3 | Isatin, Phenylalanine | Dimethyl acetylenedicarboxylate | - | Refluxing Methanol | 65 | 88 | - | [13] |
Experimental Protocol: Silver-Catalyzed [3+2] Cycloaddition
A mixture of the α-amino acid (1.0 mmol), the aldehyde (1.0 mmol), and the dipolarophile (1.2 mmol) is suspended in the specified solvent (10 mL). Silver acetate (0.1 mmol, 10 mol%) and DBU (0.1 mmol, 10 mol%) are added, and the reaction mixture is stirred at the indicated temperature. After completion of the reaction (monitored by TLC), the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to give the pyrrolidine cycloadduct.
Iridium-Catalyzed Borrowing Hydrogen Methodology
The "borrowing hydrogen" or "hydrogen autotransfer" strategy has emerged as an elegant and environmentally benign method for the synthesis of N-heterocycles.[16][17][18][19] In this process, an iridium catalyst temporarily "borrows" hydrogen from an alcohol to form a transient aldehyde or ketone, which then reacts with an amine to form an imine. The catalyst then returns the hydrogen to the imine, resulting in the formation of a new C-N bond and the desired pyrrolidine, with water as the only byproduct.
This methodology allows for the use of readily available alcohols and amines as starting materials, avoiding the need for pre-activated substrates. It is a powerful tool for the synthesis of a wide range of substituted pyrrolidines.
Key Advantages:
-
High atom economy and green credentials (water as the only byproduct)
-
Use of simple and readily available starting materials
-
Versatile for the synthesis of diverse pyrrolidines
Limitations:
-
Can require elevated temperatures
-
Catalyst performance can be sensitive to substrates
Comparative Data for Iridium-Catalyzed Borrowing Hydrogen Synthesis:
| Entry | Diol/Triol | Amine | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1,4-Butanediol | Benzylamine | [CpIrCl₂]₂/DPPE | K₂CO₃ | Toluene | 110 | 85 | [16] |
| 2 | 1,2,4-Butanetriol | Aniline | [CpIr(NHC)I] | Cs₂CO₃ | Dioxane | 120 | 78 | [17] |
| 3 | Racemic 1-phenyl-1,4-butanediol | p-Methoxyaniline | Chiral Iridacycle | K₂CO₃ | Mesitylene | 130 | 92 (95% ee) | [19] |
Experimental Protocol: Iridium-Catalyzed Borrowing Hydrogen Annulation
A mixture of the diol (1.0 mmol), the amine (1.2 mmol), the iridium catalyst (e.g., [Cp*IrCl₂]₂, 0.025 mmol, 2.5 mol%), the ligand (if required), and the base (2.0 mmol) in the specified solvent (5 mL) is heated at the indicated temperature in a sealed tube. After the reaction is complete (monitored by GC-MS or TLC), the mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water. The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the pyrrolidine product.
Conclusion
The synthesis of functionalized pyrrolidines is a rich and evolving field, with each methodology presenting a unique set of advantages and limitations. Asymmetric organocatalysis provides a powerful metal-free approach to chiral pyrrolidines. Metal-catalyzed C-H amination offers a highly efficient and direct route, while [3+2] cycloaddition reactions allow for the rapid and stereocontrolled construction of the pyrrolidine core. The iridium-catalyzed borrowing hydrogen methodology stands out for its green credentials and use of simple starting materials. The choice of the optimal synthetic route will ultimately depend on the specific structural requirements of the target molecule, the desired level of stereocontrol, and considerations of efficiency and sustainability. This guide serves as a starting point for navigating these choices and accelerating the discovery and development of novel pyrrolidine-containing compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Triiodide-Mediated δ-Amination of Secondary C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [3+2] Cycloaddition of Azomethine Ylides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 13. researchgate.net [researchgate.net]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. mdpi.com [mdpi.com]
- 16. Ir-Catalyzed Synthesis of Functionalized Pyrrolidines and Piperidines Using the Borrowing Hydrogen Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Proper Disposal of (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document outlines the essential procedures for the proper disposal of (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine, ensuring laboratory safety and regulatory compliance.
This compound, a pyrrolidine derivative containing a tosyl group, should be handled as hazardous chemical waste. The following guidelines are based on best practices for the disposal of similar chemical structures, including sulfonate esters and pyrrolidine compounds.
Immediate Safety and Handling
Before beginning any disposal process, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] All personnel must wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Disposal Protocol
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3] All waste containing (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine must be collected and managed as hazardous waste.
Step 1: Waste Segregation and Collection
-
Liquid Waste:
-
Collect all liquid waste containing (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine in a designated, clearly labeled, and sealable container.
-
The container should be made of a compatible material, such as a glass bottle with a secure cap.[1]
-
Label the container with "Hazardous Waste," the full chemical name: "(S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine," the date of accumulation, and any relevant hazard symbols (e.g., irritant).[1]
-
-
Solid Waste:
-
Collect any contaminated solid waste, such as pipette tips, gloves, and absorbent materials, in a separate, sealable, and puncture-resistant container.
-
This container must also be clearly labeled as "Hazardous Waste" with the chemical name.[2]
-
Step 2: Storage of Hazardous Waste
-
Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials like strong oxidizing agents and acids.[1][4]
-
Ensure the storage area is cool and dry.[2]
Step 3: Professional Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Provide a detailed inventory of the waste to the disposal service.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.
-
Absorb: For minor spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain and absorb the chemical.[1]
-
Collect: Carefully collect the contaminated absorbent material into a sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[2]
-
Report: Report the spill to your laboratory supervisor and the EHS department.[2]
Hazard and Safety Data Summary
| Hazard Category | Associated Risks and Precautions | Source Compounds |
| Skin Irritation | Causes skin irritation. Avoid contact with skin. Wear protective gloves and clothing. | (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate, (R)-(+)-1-Benzyl-3-pyrrolidinol |
| Eye Irritation | Causes serious eye irritation. Wear eye protection. | (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate, (R)-(+)-1-Benzyl-3-pyrrolidinol |
| Respiratory Irritation | May cause respiratory irritation. Work in a well-ventilated area or fume hood. | (R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate, (R)-(+)-1-Benzyl-3-pyrrolidinol |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of (S)-1-Benzyl-3-[(p-tolylsulfonyl)oxy]pyrrolidine.
References
Essential Safety and Operational Guide for Handling (S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides immediate, essential safety and logistical information for (S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine (CAS No. 116183-79-0), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE) and Safety Measures
A comprehensive approach to safety involves the consistent use of appropriate personal protective equipment. The following table summarizes the recommended PPE for handling (S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield. | To prevent eye irritation or serious eye damage from splashes or dust.[1] |
| Skin Protection | Protective gloves (e.g., nitrile rubber), and appropriate protective clothing to prevent skin exposure. | The substance is known to cause skin irritation.[1] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. If dust, fumes, gas, mist, or vapors are generated, wear a NIOSH/MSHA or European Standard EN 149 approved respirator. | May cause respiratory irritation.[1] |
| General Hygiene | Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. | To prevent accidental ingestion and contamination. |
Hazard Identification and Precautionary Statements
(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The signal word for this compound is Warning .[1]
Key precautionary statements include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[1]
-
P405: Store locked up.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.
Step-by-Step Handling and Storage Protocol:
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Ensure the label is legible and matches the product ordered.
-
Storage: Store in a well-ventilated place with the container tightly closed.[1] The substance should be stored locked up.[1]
-
Preparation for Use: Before handling, ensure a designated workspace is clean and uncluttered. An eyewash station and safety shower should be readily accessible.
-
Handling:
-
Always wear the recommended PPE as detailed in the table above.
-
Handle the substance in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid direct contact with skin and eyes.
-
-
Post-Handling:
-
After use, securely close the container.
-
Decontaminate the work area and any equipment used.
-
Wash hands thoroughly.
-
Spill and Emergency Procedures:
-
Immediate Response: In case of a spill, evacuate non-essential personnel from the area.
-
Containment: For small spills, use an inert absorbent material to contain the substance.
-
Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
Ventilation: Ensure the area is well-ventilated during and after cleanup.
-
First Aid:
-
Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Disposal Plan:
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations.
-
The substance should be disposed of at an approved waste disposal plant.[1] Do not dispose of it with regular laboratory trash or down the drain.
Workflow for Safe Handling
The following diagram illustrates the logical flow for the safe handling of (S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine from receipt to disposal.
Caption: Workflow for the safe handling of (S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
